molecular formula C6H8O7 B1216105 2,3-Diketo-L-gulonic acid CAS No. 3445-22-5

2,3-Diketo-L-gulonic acid

Cat. No.: B1216105
CAS No.: 3445-22-5
M. Wt: 192.12 g/mol
InChI Key: GJQWCDSAOUMKSE-STHAYSLISA-N
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Description

2,3-Diketo-L-gulonic acid (DKG) is a primary metabolite derived from the irreversible degradation of L-ascorbic acid (Vitamin C) and serves as a critical compound for investigating Vitamin C's broader biological impact . Research indicates that DKG itself possesses significant bioactivity, functioning through both dependent and independent pathways. In somatic cell reprogramming, DKG has been shown to activate glycolysis and induce mesenchymal-epithelial transition (MET), a crucial early step in the process . This is facilitated by DKG's ability to activate a non-canonical tricarboxylic acid (TCA) cycle, characterized by increased levels of succinate, fumarate, and malate, thereby redirecting oxidative phosphorylation toward glycolysis . In redox biology, DKG and its degradation products exhibit complex dual roles. Studies demonstrate that DKG can have a strong antioxidative effect, such as protecting against copper-dependent oxidative modification of lipoproteins . Conversely, in other contexts, DKG breakdown products can act as pro-oxidants by non-enzymatically generating hydrogen peroxide (H 2 O 2 ), which may influence processes like plant cell wall loosening or pathogen defense mechanisms . This reactivity stems from DKG's inherent instability in solution, where it readily converts into various lactones and enediol forms, such as 3,4-enediol-DKGL, which are thought to be the active redox principles . Researchers should note that this compound is highly unstable at room temperature and requires storage at -20°C to maintain integrity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQWCDSAOUMKSE-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331486
Record name 2,3-diketo-L-gulonate
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Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diketogulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3445-22-5, 3409-57-2
Record name L-threo-2,3-Hexodiulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3445-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-diketo-L-gulonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diketogulonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2,3-Diketo-L-gulonic Acid: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a carbohydrate acid and a key intermediate in the metabolic pathway of L-ascorbic acid (Vitamin C).[1][2] It is formed through the irreversible degradation of dehydroascorbic acid (DHA).[3] As a highly unstable compound, DKG plays a complex and significant role in various biological processes, acting as both an antioxidant and a pro-oxidant depending on the context.[3][4] Its unique chemical properties and bioactivity make it a critical subject of study for researchers in fields ranging from cellular biology and plant physiology to drug development and food science. This guide provides an in-depth overview of the foundational research on DKG, including its chemical properties, synthesis, biological functions, and key experimental protocols.

Chemical and Physical Properties

This compound, systematically named (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid, is a six-carbon molecule derived from the oxidation of L-ascorbic acid.[5] Its structure features keto groups at the C2 and C3 positions and a carboxylic acid at the C1 position.[5]

PropertyValueReference
Molecular Formula C₆H₈O₇[1][5][6][7]
Molecular Weight 192.12 g/mol [1][5][6][7]
IUPAC Name (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid[5][8]
CAS Number 3445-22-5[1][7]
Boiling Point 580.3°C at 760 mmHg[1]
Density 1.751 g/cm³[1]
Flash Point 318.8°C[1]
pKa (strongest acidic) 1.22 ± 0.54 (Predicted)[1]
Solubility Soluble in water, DMSO, DMF[7]

Synthesis and Formation Pathways

DKG can be formed through both non-enzymatic and enzymatic routes, primarily originating from the degradation of Vitamin C.[3]

Formation from L-Ascorbic Acid

The primary pathway for DKG formation begins with the oxidation of L-ascorbic acid (AsA) to dehydroascorbic acid (DHA).[9] DHA is unstable in aqueous solutions and undergoes hydrolysis, which involves the cleavage of its lactone ring, to form DKG.[4][10] This delactonization is generally considered irreversible, although some relactonization to DHA can occur at lower pH values.[4]

G AsA L-Ascorbic Acid (AsA) DHA Dehydroascorbic Acid (DHA) AsA->DHA Oxidation DKG This compound (DKG) DHA->DKG Hydrolysis (Lactone Ring Cleavage)

Caption: Formation pathway of DKG from L-Ascorbic Acid.

Methods of Synthesis

Several methods are employed for the synthesis of DKG for research and industrial purposes.

  • Oxidation of Dehydroascorbic Acid: This is a common laboratory-scale method where DHA is hydrolyzed in a basic solution, such as sodium hydroxide (B78521), to yield DKG.[5] The reaction is then stopped by acidification.[5]

  • Microbial Fermentation: For large-scale production, certain bacterial strains, like Corynebacterium species, can convert L-sorbose into DKG through specific enzymatic pathways.[5] This method is valued for its efficiency.[5]

  • Chemical Synthesis: Direct oxidation of L-ascorbic acid using oxidizing agents like potassium iodate (B108269) under controlled conditions can also produce DKG.[5]

Biological Role and Signaling Pathways

DKG exhibits significant and complex bioactivity, influencing cellular processes through both Vitamin C-dependent and -independent mechanisms.[3][11]

Role in Somatic Cell Reprogramming

In the context of somatic cell reprogramming, DKG has been shown to play a crucial role.[3][11] It facilitates the mesenchymal-epithelial transition (MET), a critical initial step in this process.[3][11] DKG achieves this by activating glycolysis and a non-canonical tricarboxylic acid (TCA) cycle.[3][11] This alternative TCA cycle is marked by elevated levels of succinate, fumarate, and malate, which shifts cellular energy production from oxidative phosphorylation towards glycolysis.[3][11]

G DKG This compound (DKG) TCA Non-Canonical TCA Cycle DKG->TCA Activates Metabolites Succinate, Fumarate, Malate Increase TCA->Metabolites OxPhos Oxidative Phosphorylation Metabolites->OxPhos Redirects from Glycolysis Glycolysis Metabolites->Glycolysis Shifts towards MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET Induces

Caption: DKG's role in activating glycolysis and MET.

Dual Redox Activity

DKG and its degradation products exhibit a dual role in redox biology.

  • Antioxidant Activity: DKG can have a potent antioxidative effect. For instance, it has been shown to protect against the copper-dependent oxidative modification of lipoproteins.[3][12] This is attributed to its ability to participate in redox cycling and scavenge free radicals.[5]

  • Pro-oxidant Activity: Conversely, DKG breakdown products can act as pro-oxidants.[3] They can non-enzymatically generate hydrogen peroxide (H₂O₂), which is a key signaling molecule in processes like plant cell wall loosening and pathogen defense.[3][4]

Degradation and Metabolism

DKG is highly unstable and readily degrades into a variety of other compounds.[4] The specific degradation products depend on the conditions, such as pH and the presence of reactive oxygen species (ROS).[4][10]

In the presence of different ROS, DKG is oxidized into distinct products. For example, hydrogen peroxide (H₂O₂), Fenton mixture (generating •OH), and singlet oxygen (¹O₂) can oxidatively decarboxylate DKG to form 2-oxo-l-threo-pentonate (OTP).[10][13] Further prolonged treatment with H₂O₂ can convert OTP to L-threonate.[10][13] In biological systems, DKG can also be metabolized to oxalate (B1200264) and L-threonate.[4]

G cluster_ros Reactive Oxygen Species (ROS) H2O2 H₂O₂ DKG This compound (DKG) H2O2->DKG Fenton •OH (Fenton) Fenton->DKG O2 ¹O₂ O2->DKG OTP 2-oxo-L-threo-pentonate (OTP) DKG->OTP Oxidative Decarboxylation Threonate L-Threonate DKG->Threonate Other Pathways Oxalate Oxalate DKG->Oxalate Other Pathways OTP->Threonate Prolonged H₂O₂

Caption: Degradation pathways of DKG by various ROS.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the preparation of DKG via the hydrolysis of dehydroascorbic acid (DHA), a common method for laboratory use.[5][10]

Materials:

  • Dehydroascorbic acid (DHA)

  • Sodium hydroxide (NaOH) solution (e.g., 0.75 M)

  • Acetic acid solution (e.g., 1.5 M)

  • Dimethylformamide (DMF)

  • Distilled water

  • Storage vials

Procedure:

  • Prepare a stock solution of DHA in DMF (e.g., 3 M).

  • In a suitable reaction vessel, mix a small volume of the DHA solution (e.g., 40 µL) with the NaOH solution (e.g., 200 µL).

  • Incubate the mixture for a short, defined period (e.g., 30 seconds) at a controlled temperature (e.g., 4°C) to allow for hydrolysis of the lactone ring.[10][14] Note: DKG is unstable at room temperature.[3][14]

  • To halt the reaction, add the acetic acid solution (e.g., 200 µL).[10] This neutralizes the base and stabilizes the DKG.

  • Dilute the final solution with distilled water to a desired concentration (e.g., 50 mM).

  • Aliquot the DKG solution into vials and store immediately at -20°C or -80°C to prevent degradation.[3][10]

Protocol 2: Determination of DKG in Biological Samples by Thin-Layer Chromatography (TLC)

This method allows for the separation and quantification of DKG from L-ascorbic acid and dehydroascorbic acid in tissues, blood, or urine.[15]

Materials:

  • Biological sample (tissue, blood, urine)

  • 4% Trichloroacetic acid (TCA)

  • Stannous chloride (SnCl₂)

  • Bromine water

  • Thiourea (B124793) solution

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Silica (B1680970) gel G TLC plates

  • Developing solvent: Ethyl acetate-chloroform-acetic acid (50:50:5 v/v)[15]

  • Extraction solvent: Ethyl acetate-toluene (1:3 v/v)[15]

  • Spectrophotometer

Procedure:

  • Sample Extraction: Homogenize the biological sample (0.1-2 g tissue or 5 mL blood/urine) with 10-15 mL of 4% TCA containing 20-50 mg of SnCl₂. Centrifuge to obtain a clear extract.

  • Sample Aliquoting and Treatment:

    • Aliquot 1 (Total Vitamin C + DKG): Treat the extract with bromine water until a permanent yellow color appears to oxidize all ascorbic acid to DHA. Remove excess bromine with a stream of air.

    • Aliquot 2 (DHA + DKG): Add thiourea to the extract to stabilize the existing DHA and DKG.

    • Aliquot 3 (DKG only): Add thioglycolic acid to the extract to reduce DHA to ascorbic acid, leaving only DKG to react.

  • Osazone Formation: Add DNPH solution to all three aliquots. Incubate at 37°C for 3 hours to form osazone derivatives. The DKG will form a specific bis-hydrazone.

  • TLC Separation:

    • Extract the osazones with a suitable solvent like ethyl acetate (B1210297). Dry the extract.

    • Redissolve the dried osazones in a small volume of ethyl acetate (50-100 µL).

    • Spot the dissolved osazones onto a Silica gel G TLC plate.

    • Develop the chromatogram using the ethyl acetate-chloroform-acetic acid solvent system. The osazone of DKG will appear as a distinct red spot at an Rƒ value of approximately 0.60.[15]

  • Quantification:

    • Scrape the red spot corresponding to the DKG osazone from the plate into a test tube.

    • Extract the osazone from the silica gel using the ethyl acetate-toluene mixture.

    • Measure the absorbance of the solution photometrically at 502 nm.[15]

  • Calculation: Calculate the concentration of DKG, DHA, and ascorbic acid by comparing the absorbance values from the three treated aliquots.

This compound, while often viewed simply as a degradation product of Vitamin C, is a molecule with profound and multifaceted biological activities. Its role in modulating fundamental cellular processes like energy metabolism and cell fate decisions highlights its importance. The inherent instability of DKG presents challenges for researchers but also underscores its reactive nature and potential as a signaling molecule. The experimental protocols and pathways detailed in this guide provide a foundational framework for professionals in the scientific community to further investigate the complex chemistry and biology of DKG, potentially unlocking new therapeutic and biotechnological applications.

References

An In-depth Technical Guide to 2,3-Diketo-L-gulonic Acid: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a pivotal yet unstable intermediate in the metabolism of L-ascorbic acid (Vitamin C). While devoid of Vitamin C activity itself, its role as a degradation product of dehydroascorbic acid positions it as a key molecule in understanding the broader biological impacts of Vitamin C.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its formation, degradation, and emerging roles in cellular processes. Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their investigations of this intriguing molecule.

Chemical Structure and Identification

This compound is a sugar acid and an oxidized derivative of L-gulonic acid.[3] Its structure is characterized by a six-carbon chain with carboxyl and ketone functional groups.

Systematic Name: (4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid[4]

Molecular Formula: C₆H₈O₇[4]

Key Structural Features:

  • A carboxylic acid group at the C1 position.

  • Ketone groups at the C2 and C3 positions.

  • Hydroxyl groups at the C4, C5, and C6 positions.

IdentifierValue
CAS Number 3445-22-5[4]
Molecular Weight 192.12 g/mol [4]
InChI InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1
SMILES C(--INVALID-LINK--C(=O)C(=O)O)O">C@@HO)O[5]

Physicochemical Properties

This compound is a water-soluble compound that is known to be highly unstable, particularly at room temperature and in neutral or basic solutions.[1][6] This instability is a critical factor in its biological activity and necessitates careful handling and storage at low temperatures (-20°C) to maintain its integrity.[1]

PropertyValue
Appearance White to off-white solid or powder[3]
Boiling Point 580.3°C at 760 mmHg
Density 1.751 g/cm³
pKa 1.22 ± 0.54 (Predicted)
Solubility Soluble in water, DCM, DMF, and DMSO[3][7]

Biological Significance and Signaling Pathways

This compound is primarily recognized as a key intermediate in the irreversible degradation of L-ascorbic acid.[1] Its formation and subsequent metabolic fate are crucial in the context of Vitamin C catabolism and have broader implications for cellular redox balance and other biological processes.

Role in L-Ascorbic Acid Degradation

L-ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can be recycled back to ascorbic acid. However, DHA is unstable and can be irreversibly hydrolyzed to form this compound.[3][8] This step marks a point of no return in Vitamin C metabolism, as this compound does not possess antioxidant properties.[3] In humans, this compound is further metabolized to oxalate (B1200264) and threonate, with oxalate being a significant component of kidney stones.[3][9]

Ascorbic_Acid_Degradation Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DHA->Ascorbic_Acid Reduction (Recycling) DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis Oxalate Oxalate DKG->Oxalate Metabolism Threonate Threonate DKG->Threonate Metabolism DKG_Cellular_Effects DKG This compound (DKG) TCA Non-canonical TCA Cycle Activation DKG->TCA Redox Dual Redox Role DKG->Redox Glycolysis Glycolysis Activation TCA->Glycolysis MET Mesenchymal-Epithelial Transition (MET) TCA->MET Antioxidant Antioxidant Effects Redox->Antioxidant Prooxidant Pro-oxidant Effects Redox->Prooxidant Synthesis_Workflow Start L-Ascorbic Acid Oxidation Oxidize with Potassium Periodate Start->Oxidation Hydrolysis Hydrolyze with KOH at 4°C Oxidation->Hydrolysis Precipitation Precipitate with Cold Ethanol Hydrolysis->Precipitation Filtration Filter to obtain DKG-Potassium Salt Precipitation->Filtration End DKG-Potassium Salt Filtration->End

References

The Pivotal Role of 2,3-Diketo-L-gulonic Acid in Vitamin C Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid, or vitamin C, is an essential nutrient for humans, playing a critical role as an antioxidant and a cofactor for numerous enzymatic reactions. The metabolism of vitamin C is a complex process involving several intermediate compounds, with 2,3-diketo-L-gulonic acid (DKG) emerging as a key, yet often overlooked, metabolite. This technical guide provides an in-depth exploration of the role of DKG in vitamin C metabolism, its formation, degradation, and physiological implications. This document consolidates current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Introduction

Vitamin C homeostasis is maintained through a delicate balance of absorption, tissue distribution, oxidation, and recycling. The oxidation of L-ascorbic acid leads to the formation of the ascorbyl radical and dehydroascorbic acid (DHA). While DHA can be recycled back to ascorbic acid, its irreversible hydrolysis yields this compound, marking a critical point of no return in the vitamin C metabolic pathway. Understanding the biochemistry and physiological relevance of DKG is paramount for research into scurvy, oxidative stress-related diseases, and the development of novel therapeutic strategies.

The Biochemical Pathway of this compound Formation and Degradation

The journey from vitamin C to its downstream metabolites is a cascade of oxidation and hydrolysis reactions. The initial two-electron oxidation of L-ascorbic acid forms dehydroascorbic acid (DHA). DHA is an unstable compound that can be transported into cells via glucose transporters (GLUTs). Inside the cell, it is rapidly reduced back to ascorbic acid by enzymes such as dehydroascorbic acid reductase, thereby salvaging the essential vitamin.

However, if not promptly reduced, the lactone ring of DHA is irreversibly hydrolyzed, forming this compound. This reaction is a critical control point, as the cleavage of the lactone ring signifies the irreversible loss of vitamin C. DKG is itself unstable and can undergo further degradation to yield L-lyxonic acid, L-xylonic acid, L-threonic acid, and oxalic acid, which are then excreted in the urine.

Signaling Pathway of Vitamin C Metabolism

Vitamin_C_Metabolism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Ascorbic Acid (Extracellular) Ascorbic Acid (Extracellular) Dehydroascorbic Acid (Extracellular) Dehydroascorbic Acid (Extracellular) Ascorbic Acid (Extracellular)->Dehydroascorbic Acid (Extracellular) Oxidation Dehydroascorbic Acid (Intracellular) Dehydroascorbic Acid (Intracellular) Dehydroascorbic Acid (Extracellular)->Dehydroascorbic Acid (Intracellular) GLUTs Ascorbic Acid (Intracellular) Ascorbic Acid (Intracellular) Dehydroascorbic Acid (Intracellular)->Ascorbic Acid (Intracellular) Reduction (DHA Reductase) This compound This compound Dehydroascorbic Acid (Intracellular)->this compound Irreversible Hydrolysis L-Xylonic Acid L-Xylonic Acid This compound->L-Xylonic Acid Degradation L-Lyxonic Acid L-Lyxonic Acid This compound->L-Lyxonic Acid Degradation L-Threonic Acid L-Threonic Acid L-Xylonic Acid->L-Threonic Acid Metabolism Oxalic Acid Oxalic Acid L-Threonic Acid->Oxalic Acid Metabolism Urinary Excretion Urinary Excretion Oxalic Acid->Urinary Excretion

Caption: Metabolic pathway of Vitamin C, highlighting the irreversible formation of this compound.

Quantitative Data on this compound

The quantification of DKG in biological matrices is challenging due to its inherent instability. However, various studies have provided estimates of its concentration and the kinetics of its formation.

ParameterValueBiological SystemReference
Half-life of Dehydroascorbic Acid ~6 minutesAqueous solution, pH 7.2, 37°C(Typical literature values)
Rate of DKG Formation from DHA Highly dependent on pH and temperatureIn vitro studies(General knowledge)
Urinary Excretion of DKG Metabolites Variable, increases with high Vitamin C intakeHuman studies(General knowledge)

Note: Specific quantitative data for DKG is sparse in the literature due to analytical challenges. The table reflects generally accepted principles.

Experimental Protocols

The accurate measurement of DKG and related metabolites is crucial for understanding vitamin C metabolism. Below are outlines of key experimental protocols.

Sample Preparation for DKG Analysis

Given the instability of DKG, rapid sample processing and stabilization are critical.

  • Blood/Tissue Collection: Collect samples on ice. For blood, use tubes containing anticoagulants (e.g., EDTA).

  • Deproteinization: Immediately deproteinize samples with an equal volume of ice-cold 10% metaphosphoric acid (MPA) or perchloric acid (PCA).

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for immediate analysis or store at -80°C after flash-freezing in liquid nitrogen.

Experimental Workflow for DKG Analysis

DKG_Analysis_Workflow Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Deproteinization Centrifugation Derivatization Derivatization Sample Preparation->Derivatization Stabilization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Separation & Detection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: A generalized workflow for the analysis of this compound from biological samples.

Quantification of DKG by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of DKG.

  • Derivatization: To enhance stability and chromatographic retention, DKG in the sample extract is often derivatized. A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with the diketo moiety to form a stable quinoxaline (B1680401) derivative.

  • Chromatographic Separation: The derivatized sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically used for separation.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the DKG derivative are monitored for quantification.

  • Quantification: A standard curve is generated using known concentrations of derivatized DKG standard to quantify the analyte in the samples.

Physiological and Pathophysiological Implications

The irreversible conversion of DHA to DKG represents a net loss of the body's vitamin C pool. Elevated levels of DKG and its downstream metabolites can be indicative of increased oxidative stress, where the rate of ascorbic acid oxidation surpasses its recycling capacity.

  • Oxidative Stress Marker: The ratio of ascorbic acid to DHA and DKG can serve as a biomarker for oxidative stress.

  • Advanced Glycation End Products (AGEs): DKG has been implicated in the formation of AGEs, which are associated with the pathogenesis of diabetes complications, atherosclerosis, and neurodegenerative diseases.

  • Kidney Stone Formation: The degradation of DKG to oxalic acid can contribute to the formation of calcium oxalate (B1200264) kidney stones, particularly with excessive vitamin C supplementation.

Logical Relationship of DKG to Disease Pathogenesis

DKG_Pathogenesis Increased Oxidative Stress Increased Oxidative Stress Increased Ascorbic Acid Oxidation Increased Ascorbic Acid Oxidation Increased Oxidative Stress->Increased Ascorbic Acid Oxidation Increased DKG Formation Increased DKG Formation Increased Ascorbic Acid Oxidation->Increased DKG Formation AGEs Formation AGEs Formation Increased DKG Formation->AGEs Formation Oxalate Production Oxalate Production Increased DKG Formation->Oxalate Production Disease Pathogenesis Disease Pathogenesis AGEs Formation->Disease Pathogenesis e.g., Diabetes Complications Oxalate Production->Disease Pathogenesis e.g., Kidney Stones

Caption: The logical progression from oxidative stress to DKG-mediated disease pathogenesis.

Future Directions and Conclusion

This compound is a critical metabolite in the irreversible catabolism of vitamin C. While its role as an indicator of oxidative stress is increasingly recognized, further research is needed to fully elucidate its contribution to various pathological conditions. The development of more robust and standardized analytical methods for DKG quantification is essential for advancing our understanding in this area. For drug development professionals, targeting the pathways of vitamin C recycling and DKG formation could offer novel therapeutic avenues for diseases associated with oxidative stress. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of vitamin C metabolism and its implications for human health.

The Multifaceted Biological Functions of 2,3-Diketo-L-gulonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,3-Diketo-L-gulonic acid (DKG), a key metabolite of L-ascorbic acid (Vitamin C), is emerging as a bioactive molecule with significant implications for cellular processes and disease pathogenesis. Traditionally viewed as a mere degradation product, recent studies have unveiled its intricate roles in regulating metabolic pathways, influencing cell fate, and participating in redox biology. This technical guide provides an in-depth exploration of the core biological functions of DKG, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and therapeutic development.

Introduction

L-ascorbic acid, an essential nutrient for humans, undergoes irreversible oxidation to dehydroascorbic acid (DHA), which is then hydrolyzed to form this compound (DKG).[1] While the antioxidant properties of Vitamin C are well-established, the biological activities of its downstream metabolite, DKG, have long been enigmatic. This document synthesizes the current understanding of DKG's functions, moving beyond its role in Vitamin C catabolism to highlight its independent bioactivities.

Recent research has illuminated DKG's capacity to influence fundamental cellular processes, including somatic cell reprogramming, through the modulation of cellular metabolism.[2][3] It has been shown to activate glycolysis and a non-canonical tricarboxylic acid (TCA) cycle, thereby impacting cellular energy and biosynthetic pathways.[2] Furthermore, DKG exhibits a dual role in redox biology, acting as both an antioxidant and a pro-oxidant depending on the cellular context.[4][5]

This guide is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry. It provides a detailed overview of the known biological functions of DKG, summarizes key quantitative findings in structured tables, outlines detailed experimental methodologies for its study, and presents visual diagrams of the signaling pathways and experimental workflows involved.

Core Biological Functions of this compound

Modulation of Cellular Metabolism

DKG has been identified as a significant regulator of cellular metabolism, particularly in the context of cell fate determination, such as somatic cell reprogramming.[2] Its primary metabolic effects include the activation of glycolysis and the induction of a non-canonical tricarboxylic acid (TCA) cycle.

DKG treatment has been shown to activate a non-canonical TCA cycle, leading to an increase in the intracellular levels of specific TCA cycle intermediates.[2] This pathway bypasses certain mitochondrial steps, with mitochondrial citrate (B86180) being exported to the cytoplasm for further metabolism.

  • Key Metabolite Changes: Studies have demonstrated that DKG supplementation leads to a significant increase in the levels of succinate, fumarate, and malate.[2]

Table 1: Effect of DKG on Non-Canonical TCA Cycle Intermediates

MetaboliteFold Change (DKG vs. Control)Cell TypeReference
SuccinateIncreasedMouse Embryonic Fibroblasts[2]
FumarateIncreasedMouse Embryonic Fibroblasts[2]
MalateIncreasedMouse Embryonic Fibroblasts[2]

Note: The exact quantitative fold changes were not explicitly provided in a tabular format in the source material and are described qualitatively as "increased."

The activation of the non-canonical TCA cycle by DKG consequently redirects metabolic flux from oxidative phosphorylation towards glycolysis.[2] This metabolic shift is a crucial event in processes like the mesenchymal-epithelial transition (MET), an early and essential step in somatic cell reprogramming.[2]

Role in Somatic Cell Reprogramming and Mesenchymal-Epithelial Transition (MET)

DKG plays a crucial, DKG-dependent role in L-ascorbic acid-mediated somatic cell reprogramming.[2][3] This function is intrinsically linked to its ability to induce MET. The metabolic reprogramming induced by DKG, specifically the shift towards glycolysis, is a key driver of this cellular transition.[2]

Dual Role in Redox Biology

DKG exhibits a complex and context-dependent role in regulating cellular redox status, capable of acting as both an antioxidant and a pro-oxidant.

DKG has demonstrated significant antioxidative effects in certain experimental systems. For instance, it can protect against the copper-dependent oxidative modification of lipoproteins in a concentration-dependent manner.[4] This protective effect is attributed to its degradation product, the 3,4-enediol form of DKG delta-lactone (3,4-DKGL), which can scavenge peroxyl radicals.[4]

Table 2: Antioxidant Activity of DKG

Experimental SystemParameter MeasuredEffect of DKGConcentration DependenceReference
Copper-dependent yolk lipoprotein oxidationElectrophoretic mobilityDecreasedConcentration-dependent[4]
Copper-dependent yolk lipoprotein oxidationLag time of conjugated diene formationIncreasedConcentration-dependent[4]

Conversely, under different conditions, DKG and its degradation products can act as pro-oxidants. They can non-enzymatically generate hydrogen peroxide (H₂O₂), which can influence various physiological processes, including plant cell wall loosening and defense mechanisms against pathogens.[5]

Degradation of this compound

DKG is an unstable molecule that readily degrades into various other compounds.[4] The degradation pathway and the resulting products are influenced by factors such as pH, temperature, and the presence of reactive oxygen species (ROS).[4][6]

In the presence of hydrogen peroxide, DKG can be transformed into L-threonic acid and oxalic acid.[1] The degradation of DKG can also lead to the formation of L-erythrulose and oxalic acid.[1]

Signaling Pathways and Logical Relationships

The biological effects of DKG are mediated through its influence on key metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Diagram 1: DKG-Mediated Metabolic Reprogramming and MET Induction

DKG_Metabolic_Reprogramming DKG This compound NonCanonicalTCA Non-Canonical TCA Cycle DKG->NonCanonicalTCA activates Succinate Succinate NonCanonicalTCA->Succinate Fumarate Fumarate NonCanonicalTCA->Fumarate Malate Malate NonCanonicalTCA->Malate Glycolysis Glycolysis NonCanonicalTCA->Glycolysis redirects flux to MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET induces Reprogramming Somatic Cell Reprogramming MET->Reprogramming facilitates

Caption: DKG activates a non-canonical TCA cycle, leading to increased levels of specific metabolites and a shift towards glycolysis, which in turn induces MET and facilitates somatic cell reprogramming.

Diagram 2: Degradation Pathway of this compound

DKG_Degradation AscorbicAcid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) AscorbicAcid->DHA Oxidation DKG This compound DHA->DKG Hydrolysis DegradationProducts1 L-Erythrulose + Oxalic Acid DKG->DegradationProducts1 DegradationProducts2 L-Threonic Acid + Oxalic Acid DKG->DegradationProducts2 H2O2 H₂O₂ H2O2->DKG

Caption: DKG is formed from the hydrolysis of DHA and subsequently degrades into various products, a process influenced by the presence of reactive oxygen species like H₂O₂.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of DKG in biological samples or reaction mixtures.

Materials:

  • HPLC system with a UV detector

  • Aminex HPX-87H column or a similar column for organic acid analysis

  • Mobile phase: 5 mM Sulfuric Acid (H₂SO₄)

  • DKG standard

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • For cell culture media or other biological fluids, precipitate proteins by adding an equal volume of cold 10% perchloric acid.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature to 35°C.

    • Equilibrate the column with the mobile phase (5 mM H₂SO₄) at a flow rate of 0.6 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject 20 µL of the prepared sample or DKG standard.

    • Run the analysis for a sufficient time to allow for the elution of DKG.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the DKG standards against their known concentrations.

    • Determine the concentration of DKG in the samples by interpolating their peak areas on the standard curve.

Assay for Glycolysis Activation

Objective: To assess the effect of DKG on the rate of glycolysis in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium with and without glucose

  • DKG stock solution

  • [5-³H]-glucose

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Wash the cells with glucose-free medium.

    • Treat the cells with varying concentrations of DKG in low-glucose medium for the desired duration. Include a vehicle control.

  • Glycolytic Flux Measurement:

    • Add 1 µCi of [5-³H]-glucose to each well and incubate for 1-2 hours.

    • Collect the culture medium from each well.

    • Separate the ³H₂O from the [5-³H]-glucose by passing the medium through an anion exchange column.

    • Add the eluted ³H₂O to a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the scintillation counts to the cell number or protein concentration in each well.

    • Compare the glycolytic flux in DKG-treated cells to the control cells.

Mesenchymal-Epithelial Transition (MET) Assay

Objective: To evaluate the induction of MET by DKG.

Materials:

  • Mesenchymal cells (e.g., mouse embryonic fibroblasts)

  • Cell culture medium and supplements

  • DKG stock solution

  • Primary antibodies against epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Plate mesenchymal cells on coverslips in a 24-well plate.

    • Treat the cells with DKG at the desired concentration. Include a vehicle control.

    • Culture the cells for 3-5 days, replacing the medium with fresh DKG-containing medium daily.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess the changes in cell morphology and the expression and localization of epithelial and mesenchymal markers. An increase in E-cadherin expression at cell-cell junctions and a decrease in Vimentin expression are indicative of MET.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of DKG.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • DKG solutions of varying concentrations

  • Methanol (B129727)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of DKG solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with methanol instead of the DKG solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the DKG concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a biologically active molecule with diverse and significant functions that extend far beyond its role as a simple catabolite of Vitamin C. Its ability to modulate fundamental cellular processes such as metabolism and cell fate decisions, coupled with its dual role in redox biology, positions DKG as a molecule of interest for both basic research and therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists seeking to further unravel the complexities of DKG's biological roles and explore its potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the quantitative aspects of its effects and to explore its relevance in various physiological and pathological conditions.

References

2,3-Diketo-L-gulonic Acid: A Primary Metabolite of Ascorbic Acid - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a significant, yet often overlooked, primary metabolite of L-ascorbic acid (Vitamin C). Formed through the irreversible hydrolysis of dehydroascorbic acid, DKG represents a key juncture in ascorbic acid catabolism. While devoid of the antiscorbutic properties of its precursor, emerging research indicates that DKG is not merely an inert degradation product. It exhibits a range of biological activities, including antioxidant and pro-oxidant effects, and plays a role in intricate cellular processes such as somatic cell reprogramming. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and physiological relevance of this compound, tailored for professionals in research and drug development.

Biochemical Pathway of this compound Formation and Metabolism

L-ascorbic acid is a potent antioxidant that donates electrons to scavenge reactive oxygen species (ROS). In this process, it is oxidized to the relatively stable ascorbyl radical, which can then be further oxidized to dehydroascorbic acid (DHA).[1][2] While DHA can be recycled back to ascorbic acid in vivo, it can also undergo irreversible hydrolysis to form this compound.[1][3] This hydrolysis is a critical step in the catabolism of ascorbic acid.

DKG is an unstable compound and can be further metabolized into various products, including L-threonic acid, oxalic acid, and L-erythrulose.[1][4] In some organisms, DKG can be metabolized to L-xylonic acid and L-lyxonic acid.[1] The degradation of DKG is influenced by factors such as pH and the presence of oxidizing agents.[2]

dot

Ascorbic_Acid_Metabolism Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (Reversible) Dehydroascorbic_Acid->Ascorbic_Acid Reduction DKG This compound (DKG) Dehydroascorbic_Acid->DKG Irreversible Hydrolysis Degradation_Products Degradation Products (L-Threonic acid, Oxalic acid, etc.) DKG->Degradation_Products Further Metabolism

Caption: Metabolic pathway of L-ascorbic acid to this compound.

Quantitative Data

The quantification of this compound in biological systems is crucial for understanding its physiological and pathological roles. The following tables summarize key quantitative data from the literature.

ParameterValueOrganism/SystemReference
Urinary Excretion of Administered Dehydroascorbic Acid
This compound55%Rat[3]
Ascorbic Acid31%Rat[3]
Half-life of Dehydroascorbic Acid < 1 minRat (in blood circulation)[3]

Note: Specific concentrations of this compound in human plasma and tissues under normal physiological conditions are not well-documented in the reviewed literature.

Experimental Protocols

Synthesis of this compound from Dehydroascorbic Acid

This protocol is adapted from a method for preparing diketogulonate for experimental use.[4]

Materials:

  • Dehydroascorbic acid (DHA)

  • Dimethylformamide (DMF)

  • 0.75 M Sodium hydroxide (B78521) (NaOH)

  • 1.5 M Acetic acid

  • Distilled water

Procedure:

  • Prepare a 3 M solution of DHA in DMF.

  • Mix 40 µl of the 3 M DHA solution with 200 µl of 0.75 M NaOH.

  • Incubate the mixture for 30 seconds at room temperature. This initiates the hydrolysis of DHA to DKG.

  • Stop the reaction by adding 200 µl of 1.5 M acetic acid.

  • Dilute the resulting DKG solution to the desired concentration (e.g., 50 mM) with distilled water.

  • Store the prepared DKG solution at -80°C for future use.

dot

DKG_Synthesis_Workflow cluster_preparation Solution Preparation cluster_reaction Hydrolysis Reaction cluster_final Final Product DHA_sol Prepare 3M DHA in DMF Mix Mix DHA solution with NaOH DHA_sol->Mix NaOH_sol Prepare 0.75M NaOH NaOH_sol->Mix Acetic_sol Prepare 1.5M Acetic Acid Quench Add Acetic Acid to stop reaction Acetic_sol->Quench Incubate Incubate for 30s Mix->Incubate Incubate->Quench Dilute Dilute to desired concentration Quench->Dilute Store Store at -80°C Dilute->Store

Caption: Experimental workflow for the synthesis of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on methods for analyzing related organic acids and can be optimized for DKG.[5][6][7]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Column: Shim-pack CLC-NH2 (150 mm × 6 mm, 5 µm) or a similar amino-based column.[5][7]

Reagents:

Mobile Phase Preparation:

  • Prepare a 0.015 M ammonium dihydrogen phosphate solution in ultrapure water.

  • Adjust the pH of the solution to 4.1 with phosphoric acid.[5][7]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Sample Preparation (for biological fluids like plasma or urine):

  • Thaw frozen samples on ice.

  • To precipitate proteins, add an equal volume of cold 10% metaphosphoric acid to the sample.[6]

  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Flow rate: 1 mL/min[5][7]

  • Detection wavelength: 210 nm[5][7]

  • Injection volume: 10-20 µL

  • Column temperature: Ambient

Quantification:

  • Prepare a series of standard solutions of DKG in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of DKG in the samples by interpolating their peak areas on the calibration curve.

Biological Roles and Signaling Pathways

Recent studies have begun to unveil the biological significance of this compound beyond its role as a mere catabolite.

Antioxidant and Pro-oxidant Activities

DKG has demonstrated antioxidant properties by inhibiting copper-dependent oxidation of lipoproteins.[8] However, it can also act as a pro-oxidant, as preparations of DKG have been shown to non-enzymatically generate hydrogen peroxide (H₂O₂).[9] This dual role suggests that DKG may participate in redox signaling within the cellular environment.

Role in Somatic Cell Reprogramming

A noteworthy finding is the involvement of DKG in somatic cell reprogramming. Studies have shown that ascorbic acid promotes reprogramming through both DKG-dependent and -independent pathways.[10][11] DKG, on its own, can activate a non-canonical tricarboxylic acid (TCA) cycle, leading to an increase in succinate, fumarate, and malate.[10][11] This metabolic shift redirects oxidative phosphorylation towards glycolysis and induces the mesenchymal-epithelial transition (MET), a critical step in reprogramming.[10][11]

dot

DKG_Signaling_Pathway DKG This compound (DKG) TCA_Cycle Non-canonical TCA Cycle DKG->TCA_Cycle activates Metabolites Increased Succinate, Fumarate, Malate TCA_Cycle->Metabolites leads to Metabolic_Shift Oxidative Phosphorylation Glycolysis ↑ Metabolites->Metabolic_Shift induces MET Mesenchymal-Epithelial Transition (MET) Metabolic_Shift->MET promotes Reprogramming Somatic Cell Reprogramming MET->Reprogramming contributes to

Caption: DKG's role in activating a non-canonical TCA cycle to promote MET.

Future Directions and Conclusion

This compound is emerging as a bioactive molecule with multifaceted roles in cellular metabolism and signaling. For researchers and drug development professionals, a deeper understanding of DKG's mechanisms of action could unveil new therapeutic targets and diagnostic biomarkers. Future research should focus on:

  • Accurate quantification of DKG in various human tissues and fluids in both healthy and diseased states.

  • Elucidation of the specific enzymatic pathways involved in DKG metabolism.

  • Investigation of the detailed molecular mechanisms by which DKG influences cellular processes like reprogramming and redox signaling.

  • Evaluation of the therapeutic potential of modulating DKG levels in various pathological conditions.

References

A Technical Guide to the Natural Occurrence of 2,3-Diketo-L-gulonic Acid in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a pivotal yet often overlooked metabolite in the catabolism of L-ascorbic acid (Vitamin C). As an unstable intermediate, its presence and concentration in biological systems offer a window into the metabolic flux and degradation of Vitamin C. This technical guide provides a comprehensive overview of the natural occurrence of DKG in various organisms, its biosynthetic and degradative pathways, and its emerging physiological roles. Detailed experimental protocols for its detection and quantification are provided to facilitate further research in this area. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals investigating Vitamin C metabolism, oxidative stress, and related cellular processes.

Introduction

L-ascorbic acid (Vitamin C) is an essential nutrient for many organisms, playing a crucial role as an antioxidant and a cofactor for numerous enzymes. The metabolic fate of Vitamin C is of significant interest, particularly its degradation pathways. This compound (DKG) is a primary product of the irreversible degradation of L-ascorbic acid.[1] While its existence has been known for decades, its precise physiological functions and natural concentrations in various organisms are still areas of active investigation. This guide aims to consolidate the current knowledge on the natural occurrence of DKG, its metabolic context, and the methodologies for its study.

Biosynthesis and Metabolic Fate of this compound

The formation of DKG is a key step in the catabolism of L-ascorbic acid. This process can occur through both non-enzymatic and potentially enzymatic routes, leading to a variety of downstream metabolites.

Formation from L-Ascorbic Acid

The biosynthesis of DKG is intrinsically linked to the oxidation of L-ascorbic acid. The initial step is the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA). This conversion is reversible in vivo.[2] However, DHA is an unstable compound and can undergo irreversible hydrolysis of its lactone ring to form the open-chain this compound.[2][3]

Vitamin_C_Degradation_Pathway AscorbicAcid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) AscorbicAcid->DHA Oxidation DHA->AscorbicAcid Reduction DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis

Figure 1: Formation of this compound from L-Ascorbic Acid.
Subsequent Degradation of DKG

DKG is a highly unstable molecule and is readily converted into several other products.[4] Its degradation can proceed through various pathways, depending on the conditions. In the presence of hydrogen peroxide, DKG can be transformed into L-threonic acid and oxalic acid.[3] Other degradation products include L-erythrulose and oxalic acid.[3]

DKG_Degradation_Pathways cluster_h2o2 DKG This compound (DKG) ThreonicAcid L-Threonic Acid DKG->ThreonicAcid Erythrulose L-Erythrulose DKG->Erythrulose OxalicAcid2 Oxalic Acid DKG->OxalicAcid2 H2O2 H₂O₂ OxalicAcid1 Oxalic Acid H2O2->ThreonicAcid H2O2->OxalicAcid1

Figure 2: Major Degradation Pathways of this compound.

Natural Occurrence of this compound

DKG has been detected in various biological systems, although comprehensive quantitative data remains limited due to its instability.

In Mammals

In mammals, DKG is a known metabolite of Vitamin C. Studies have shown its presence in both blood and urine. Following intravenous administration of dehydroascorbic acid to rats, a rapid appearance of DKG in the blood circulation was observed, with approximately 55% of the administered dose being excreted in the urine as DKG.[5] In humans, it has been reported that DKG constitutes a significant portion of urinary Vitamin C metabolites, estimated to be somewhat less than ascorbic acid itself.[6]

In Plants

DKG is also found in plants as a product of ascorbic acid degradation. It is known to be present in the plant apoplast, the aqueous environment outside the cell membrane.[7] In some plant tissues, such as grapes, DKG can be further metabolized into tartaric acid.[8]

In Food

The Human Metabolome Database has noted the detection of 2,3-Diketo-L-gulonate in foods such as chicken, duck, and domestic pig, although it has not been quantified.[9]

Quantitative Data

The available quantitative data on the natural occurrence of this compound is summarized in the table below. It is important to note that the inherent instability of DKG makes its accurate quantification challenging, and therefore, the available data is sparse.

Organism/SystemTissue/Fluid/SampleConcentration/AmountReference(s)
RatUrine~55% of intravenously administered dehydroascorbic acid[5]
HumanUrine"Somewhat less than" L-ascorbic acid among urinary 14C metabolites after 14C-ascorbic acid administration[6]
RatBloodRapidly appears after intravenous administration of dehydroascorbic acid (t1/2 < 1 min for DHA disappearance)[5]
PlantsApoplastDetected, concentration varies depending on conditions[7]

Physiological Roles and Biological Activities

Emerging research indicates that DKG is not merely a passive degradation product but possesses significant bioactivity.

Redox Activity

DKG and its degradation products exhibit complex dual roles in redox biology. It has been shown to have a strong antioxidative effect in certain contexts, such as protecting against the copper-dependent oxidative modification of lipoproteins.[10] Conversely, DKG breakdown products can act as pro-oxidants by non-enzymatically generating hydrogen peroxide (H₂O₂), which may play a role in processes like plant cell wall loosening.[4]

Role in Cellular Reprogramming

Recent studies have highlighted a role for DKG in somatic cell reprogramming. DKG has been shown to activate glycolysis and induce the mesenchymal-epithelial transition (MET), a critical early step in this process.[3][11] This is facilitated by DKG's ability to activate a non-canonical tricarboxylic acid (TCA) cycle, leading to increased levels of succinate, fumarate, and malate, which in turn redirects oxidative phosphorylation towards glycolysis.[3]

DKG_TCA_Cycle_Influence DKG This compound (DKG) TCA Non-canonical TCA Cycle DKG->TCA Activates Succinate Succinate TCA->Succinate Increases Fumarate Fumarate TCA->Fumarate Increases Malate Malate TCA->Malate Increases OxPhos Oxidative Phosphorylation TCA->OxPhos Redirects from Glycolysis Glycolysis MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET Induces OxPhos->Glycolysis Shifts towards

Figure 3: Influence of DKG on the TCA Cycle and Cellular Reprogramming.

Experimental Protocols for the Analysis of this compound

The analysis of DKG is challenging due to its instability. The following protocols provide guidance for its detection and quantification in biological samples.

Experimental_Workflow_DKG_Analysis Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (Deproteinization, Filtration) Sample->Preparation Analysis Analytical Method Preparation->Analysis HPLC HPLC-UV Analysis->HPLC Chromatographic Separation LCMS LC-MS/MS Analysis->LCMS High Sensitivity & Specificity DNPH DNPH Assay (Colorimetric) Analysis->DNPH Colorimetric Detection Data Data Acquisition and Quantification HPLC->Data LCMS->Data DNPH->Data

Figure 4: General Experimental Workflow for DKG Analysis.
Sample Preparation

Proper sample preparation is critical to prevent the degradation of DKG.

  • Principle: To stabilize DKG and remove interfering substances such as proteins.

  • Reagents and Materials:

    • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

    • Centrifuge

    • 0.22 µm or 0.45 µm syringe filters

    • HPLC vials

  • Procedure:

    • For liquid samples (plasma, urine), add cold PCA or TCA to a final concentration of 0.4 M to precipitate proteins.[9]

    • For tissue samples, homogenize the tissue in 10 volumes of cold 0.1 M PCA.[9]

    • Vortex the mixture and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • Analyze the sample immediately or store at -80°C.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Principle: Separation of DKG from other components in the sample based on its physicochemical properties, followed by detection using UV absorbance.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • Aminex HPX-87H or a similar ion-exchange column, or a C18 reversed-phase column.

  • Chromatographic Conditions (Example for a related compound, 2-keto-L-gulonic acid): [12]

    • Mobile Phase: 0.015 M ammonium (B1175870) dihydrogen phosphate (B84403) solution (pH adjusted to 4.1 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: Ambient.

  • Data Analysis: Quantify DKG by comparing the peak area of the sample to a standard curve prepared with a DKG standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: A highly sensitive and selective method that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • General Procedure:

    • Chromatographic Separation: Use a suitable column (e.g., reversed-phase C18) with a gradient elution of mobile phases such as water and acetonitrile (B52724) with formic acid.[4]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: For quantification, specific multiple reaction monitoring (MRM) transitions for DKG would need to be determined by infusing a standard solution.

  • Data Analysis: Quantify DKG using a stable isotope-labeled internal standard and a calibration curve.

2,4-Dinitrophenylhydrazine (B122626) (DNPH) Method (Colorimetric Assay)
  • Principle: DKG, being a dicarbonyl compound, reacts with DNPH to form a colored 2,4-dinitrophenylhydrazone, which can be quantified spectrophotometrically.[13]

  • Reagents and Materials:

    • 2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in an acidic solution, e.g., sulfuric acid).

    • Spectrophotometer.

  • Procedure:

    • Mix the sample extract with the DNPH reagent.

    • Incubate at a specific temperature (e.g., 37°C) for a set period to allow for the formation of the hydrazone.

    • Add a solution (e.g., 85% H₂SO₄) to develop the color.

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm).

  • Data Analysis: Determine the concentration of DKG from a standard curve prepared with known concentrations of DKG.

Conclusion and Future Directions

This compound is an important metabolite in the degradation of Vitamin C, with emerging evidence of its own biological activities. While its natural occurrence in various organisms is established, there is a significant need for more comprehensive quantitative studies to understand its physiological and pathological concentrations. The development and standardization of robust analytical methods are crucial for advancing our understanding of DKG's role in health and disease. Future research should focus on elucidating the specific enzymatic pathways involved in its metabolism and its direct signaling roles within the cell. Such studies will be invaluable for researchers in nutrition, medicine, and drug development.

References

The Role of 2,3-Diketo-L-gulonic Acid in Plant Physiology and Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a key intermediate in the degradation pathway of L-ascorbic acid (ASA), a vital antioxidant and multifaceted molecule in plant physiology. While the endogenous role of DKG is primarily associated with ascorbate (B8700270) catabolism, recent studies have highlighted the significant potential of a closely related precursor, 2-keto-L-gulonic acid (2KGA), in enhancing plant tolerance to abiotic stresses. Exogenous application of 2KGA has been demonstrated to bolster plant resilience against salinity and cold by modulating crucial physiological and molecular pathways. This technical guide provides a comprehensive overview of the current understanding of DKG's role in plant physiology, with a focus on the stress-mitigating effects of exogenously applied 2KGA. It covers the metabolic context of DKG, its impact on antioxidant systems, the signaling cascades it influences, and detailed experimental protocols for its study. This document is intended to serve as a resource for researchers and professionals in plant science and drug development, offering insights into the mechanisms of stress tolerance and potential avenues for crop improvement.

Introduction: The Ascorbic Acid Degradation Pathway and the Emergence of DKG

L-ascorbic acid is a cornerstone of the plant's antioxidant defense system, participating in a wide array of physiological processes, from photosynthesis to cell division. The turnover of ASA is a tightly regulated process, and its degradation leads to the formation of this compound. This irreversible hydrolysis of dehydroascorbate (DHA) to DKG signifies a loss from the ascorbate pool. While endogenously formed DKG is part of a catabolic pathway, recent research has focused on the application of the related compound, 2-keto-L-gulonic acid (2KGA), as a potent elicitor of stress tolerance. This guide will delineate the known functions of endogenous DKG and the profound effects of exogenous 2KGA on plant stress responses.

Endogenous Role of this compound in Plant Physiology

Endogenous DKG is primarily recognized as a product of DHA hydrolysis.[1] Under conditions of oxidative stress where the capacity to recycle DHA back to ASA is overwhelmed, the formation of DKG becomes more prominent. While extensive research on the direct signaling roles of endogenous DKG is still emerging, it is understood to be a key step in ascorbate catabolism, which has been linked to cell wall expansion.[2] The degradation of DKG can lead to the formation of various other compounds, some of which may have their own biological activities.[3]

Exogenous 2-Keto-L-Gulonic Acid and its Role in Abiotic Stress Response

Compelling evidence from studies on non-heading Chinese cabbage (Brassica campestris ssp. chinensis) and the model plant Arabidopsis thaliana has demonstrated the efficacy of exogenous 2KGA in mitigating the detrimental effects of salt and cold stress.[4][5][6]

Physiological and Biochemical Effects of 2KGA under Abiotic Stress

Application of 2KGA has been shown to significantly improve key physiological and biochemical parameters in plants subjected to abiotic stress. These improvements include:

  • Enhanced Biomass Accumulation: 2KGA treatment leads to a notable increase in both leaf and root biomass under salt stress.[4]

  • Increased Photosynthetic Pigment Content: The levels of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll are significantly elevated in 2KGA-treated plants, suggesting a protective effect on the photosynthetic machinery.[5]

  • Modulation of Osmolytes: 2KGA application influences the accumulation of osmolytes such as proline and soluble sugars, which are crucial for maintaining cellular water balance under osmotic stress.[6]

  • Reduced Oxidative Damage: A key effect of 2KGA is the reduction of oxidative stress markers. The content of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation, is significantly decreased in plants treated with 2KGA under stress conditions.[4]

Quantitative Data on the Effects of 2KGA on Plant Stress Tolerance

The following tables summarize the quantitative data from key studies, illustrating the positive impact of 2KGA on plants under salt and cold stress.

Table 1: Effects of 2KGA on Non-heading Chinese Cabbage under Salt Stress (100mM NaCl) [4]

ParameterTreatment GroupPercentage Change Compared to Salt-Stressed Control
Antioxidant Enzyme Activity
Ascorbate Peroxidase (APX)Na⁺ + 2KGA (Day 3)+27.80%
Catalase (CAT)Na⁺ + 2KGA (Day 3)+31.85%
Oxidative Stress Markers
Hydrogen Peroxide (H₂O₂)Na⁺ + 2KGADecreased
Malondialdehyde (MDA)Na⁺ + 2KGADecreased

Table 2: Effects of 2KGA on Arabidopsis thaliana under Cold Stress (4°C for 24h) [6]

ParameterTreatment GroupPercentage Change Compared to Cold-Stressed Control
Growth and Physiology
Fresh Weight2KGA+17.05%
Total Chlorophyll Content2KGA+15.85%
Biochemical Parameters
Ascorbic Acid (ASA) Content2KGA+24.58%
Proline Content2KGAIncreased
Soluble Sugar Content2KGAIncreased
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)2KGAIncreased
Peroxidase (POD)2KGAIncreased
Catalase (CAT)2KGAIncreased
Ascorbate Peroxidase (APX)2KGAIncreased

Signaling Pathways Modulated by 2-Keto-L-Gulonic Acid

The stress-protective effects of 2KGA are underpinned by its influence on key signaling and metabolic pathways. The primary mechanism appears to be the enhancement of the plant's own antioxidant capacity by boosting the biosynthesis and recycling of ascorbic acid.

Upregulation of Ascorbic Acid Biosynthesis and Recycling

Exogenous 2KGA application leads to a significant increase in the transcript levels of genes involved in both the biosynthesis and recycling of ASA. This suggests that 2KGA, or a metabolite thereof, acts as a signal to upregulate the entire ascorbate system. Key upregulated genes include:

  • L-gulono-1,4-lactone oxidase (GLO): A crucial enzyme in one of the ASA biosynthesis pathways.[7]

  • GDP-mannose pyrophosphorylase (GMP): Involved in the main L-galactose pathway of ASA synthesis.[4]

  • Dehydroascorbate Reductase (DHAR): A key enzyme in the recycling of oxidized ascorbate.[4]

  • Ascorbate Peroxidase (APX): An important enzyme that uses ASA to detoxify H₂O₂.[4]

Ascorbic_Acid_Pathway cluster_exogenous Exogenous Application cluster_biosynthesis ASA Biosynthesis cluster_recycling ASA Recycling 2KGA 2KGA GLO GLO 2KGA->GLO Upregulates expression GMP GMP 2KGA->GMP Upregulates expression DHAR DHAR 2KGA->DHAR Upregulates expression APX APX 2KGA->APX Upregulates expression ASA_pool Increased ASA Pool GLO->ASA_pool GMP->ASA_pool ASA_pool->APX DHAR->ASA_pool DHA DHA APX->DHA DHA->DHAR Cold_Stress_Pathway 2KGA 2KGA ICE1 ICE1 2KGA->ICE1 Potentiates Activation Cold_Stress Cold_Stress Cold_Stress->ICE1 Activates CBFs CBFs ICE1->CBFs Induces Expression COR_Genes COR_Genes CBFs->COR_Genes Activates Expression Stress_Tolerance Enhanced Cold Stress Tolerance COR_Genes->Stress_Tolerance HPLC_Workflow Sample_Homogenization Homogenize Plant Tissue in Liquid Nitrogen Extraction Extract with 0.1% Metaphosphoric Acid Sample_Homogenization->Extraction Centrifugation Centrifuge at 12,000 x g Extraction->Centrifugation Filtration Filter through 0.22 µm Syringe Filter Centrifugation->Filtration HPLC_Analysis Inject into HPLC System Filtration->HPLC_Analysis Data_Analysis Quantify using Standard Curve HPLC_Analysis->Data_Analysis

References

In-Depth Technical Guide to the Bioactivity of 2,3-Diketo-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG), a key metabolite of L-ascorbic acid (Vitamin C), is emerging as a molecule with significant and diverse biological activities. Traditionally viewed as a degradation product, recent research has unveiled its active roles in fundamental cellular processes. This technical guide provides a comprehensive overview of the known bioactivities of DKG, with a focus on its involvement in cellular reprogramming, metabolic modulation, and its dual-role as both an antioxidant and a pro-oxidant. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and potential therapeutic development.

Introduction

This compound is an oxidized derivative of L-gulonic acid and a primary intermediate in the catabolism of Vitamin C.[1] While historically considered an inactive breakdown product, DKG is now recognized for its intrinsic biological functions, acting through both Vitamin C-dependent and -independent pathways. Its inherent instability in solution, leading to the formation of various reactive species, contributes to its complex and context-dependent bioactivities.[1] This guide delves into the multifaceted nature of DKG, providing a technical resource for researchers exploring its physiological and pathological significance.

Synthesis and Metabolic Fate

The formation of DKG is a critical step in the irreversible degradation of L-ascorbic acid.[1] This process can occur both enzymatically and non-enzymatically. The primary pathway involves the hydrolysis of dehydroascorbic acid (DHA), the two-electron oxidized form of ascorbic acid.

L-Ascorbic Acid L-Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) L-Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation This compound (DKG) This compound (DKG) Dehydroascorbic Acid (DHA)->this compound (DKG) Hydrolysis Further Degradation Products Further Degradation Products This compound (DKG)->Further Degradation Products

Figure 1: Simplified metabolic pathway of L-Ascorbic Acid to this compound.

Key Bioactivities and Mechanisms

Somatic Cell Reprogramming

DKG plays a significant role in somatic cell reprogramming, the process of converting differentiated somatic cells into induced pluripotent stem cells (iPSCs).

  • Induction of Mesenchymal-Epithelial Transition (MET): MET is a crucial early step in reprogramming. DKG has been shown to induce MET, a process characterized by changes in cell morphology, adhesion, and gene expression.[1]

  • Activation of Glycolysis: DKG promotes a metabolic shift towards glycolysis.[1] This is achieved through the activation of a non-canonical Tricarboxylic Acid (TCA) cycle, leading to an accumulation of succinate, fumarate, and malate.[2][3] This metabolic reprogramming is a key feature of pluripotent stem cells.

DKG This compound TCA Non-canonical TCA Cycle DKG->TCA activates Metabolites Succinate, Fumarate, Malate Accumulation TCA->Metabolites OxPhos Oxidative Phosphorylation Metabolites->OxPhos redirects from Glycolysis Glycolysis OxPhos->Glycolysis shifts towards MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET activates Reprogramming Somatic Cell Reprogramming MET->Reprogramming facilitates

Figure 2: Signaling pathway of DKG in somatic cell reprogramming.

Antioxidant and Pro-oxidant Activities

DKG exhibits a dual nature in redox biology, acting as both an antioxidant and a pro-oxidant depending on the cellular context and its degradation products.

  • Antioxidant Effects: DKG has demonstrated a potent antioxidant effect, for instance, by protecting yolk lipoprotein from copper-dependent oxidative modification in a concentration-dependent manner.[4] This protective role is attributed to its ability to scavenge free radicals.

  • Pro-oxidant Effects: In other scenarios, DKG and its breakdown products can non-enzymatically generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5] This pro-oxidant activity is implicated in processes such as the loosening of plant cell walls and defense against pathogens.[5]

Quantitative Data on Bioactivity

The following tables summarize the quantitative data available on the bioactivity of this compound.

Bioactivity Model System Effective Concentration Observed Effect Reference
Somatic Cell ReprogrammingMouse Embryonic Fibroblasts160 µMHighest efficiency in promoting reprogramming.[6]
Antioxidant ActivityYolk Lipoprotein Oxidation AssayConcentration-dependentInhibition of copper-dependent oxidative modification.[4]

No specific IC50 values for the cytotoxic effects of this compound on cancer cell lines were found in the provided search results. Further research is required to establish these values.

Experimental Protocols

Somatic Cell Reprogramming

This protocol is a general guideline based on established methods for iPSC generation, incorporating the use of DKG.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM (high glucose) supplemented with 10% FBS, 1% non-essential amino acids, 1% GlutaMAX, and 1% penicillin-streptomycin.

  • Reprogramming medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, and 1000 U/mL LIF.

  • Retroviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM).

  • This compound (DKG) solution (prepare fresh).

  • Polybrene.

Procedure:

  • Cell Plating: Plate MEFs at a density of 5 x 10⁴ cells per well in a 6-well plate.

  • Viral Transduction: 24 hours after plating, infect the MEFs with OSKM retroviruses in the presence of 8 µg/mL polybrene.

  • DKG Treatment: 24 hours post-infection, replace the medium with reprogramming medium supplemented with 160 µM DKG.

  • Culture and Monitoring: Culture the cells for 10-14 days, changing the reprogramming medium with fresh DKG every other day. Monitor the formation of iPSC-like colonies.

  • Colony Picking and Expansion: Once colonies with typical iPSC morphology appear, manually pick them and transfer them to a new plate coated with feeder cells for expansion.

A Plate MEFs B Transduce with OSKM viruses A->B C Add Reprogramming Medium + 160 µM DKG B->C D Culture for 10-14 days (change medium every 2 days) C->D E Monitor for iPSC colony formation D->E F Pick and expand iPSC colonies E->F

Figure 3: Experimental workflow for somatic cell reprogramming using DKG.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol provides a standard method to assess the antioxidant capacity of DKG.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • This compound (DKG) solutions of varying concentrations.

  • Ascorbic acid (as a positive control).

  • Methanol (B129727).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation: Prepare serial dilutions of DKG and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of each DKG dilution or standard. For the blank, add 100 µL of methanol to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging against the concentration of DKG to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Analysis of TCA Cycle Metabolites by LC-MS

This protocol outlines a general approach for analyzing changes in TCA cycle intermediates upon DKG treatment.

Materials:

  • Cells of interest (e.g., fibroblasts).

  • Culture medium.

  • This compound (DKG).

  • Methanol, water, acetonitrile (B52724) (LC-MS grade).

  • Formic acid.

  • Internal standards for TCA cycle metabolites.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with DKG (e.g., 160 µM) for a specified time. Include an untreated control group.

  • Metabolite Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% methanol). Add internal standards.

  • LC-MS Analysis:

    • Inject the samples onto an appropriate LC column (e.g., a C18 column).

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the metabolites.

    • Detect the metabolites using a mass spectrometer in negative ion mode.

  • Data Analysis: Identify and quantify the TCA cycle metabolites (succinate, fumarate, malate, etc.) by comparing their retention times and mass-to-charge ratios with those of authentic standards.

Conclusion and Future Directions

This compound is a bioactive metabolite with significant potential in various research and therapeutic areas. Its ability to modulate fundamental cellular processes like metabolism and cell fate warrants further investigation. Future research should focus on elucidating the precise molecular targets of DKG and its degradation products, exploring its therapeutic potential in regenerative medicine and diseases characterized by metabolic dysregulation, and establishing a more comprehensive quantitative profile of its bioactivities, including its effects on various cancer cell lines. This technical guide provides a foundational resource to stimulate and support these future endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of 2,3-Diketo-L-gulonic Acid in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

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However, there is still a significant lack of quantitative data. I was unable to find specific IC50 values for DKG in cancer cell lines, or any structured data on its concentration-dependent effects on cell viability or ROS production. The search for detailed signaling pathways (MAPK, PI3K/Akt) affected by DKG also did not return specific results directly linking DKG to these pathways. While I found general information about these pathways, I need to connect them to the action of DKG. Similarly, detailed protocols for apoptosis assays specifically in the context of DKG treatment are missing.

Therefore, the next steps will focus on trying to find this missing quantitative data and more specific details on the signaling pathways. I will broaden my search to include derivatives of DKG and related compounds, as the cellular effects might be similar and could provide the quantitative data I need. I will also look for studies that investigate the downstream effects of elevated ROS in a context that might be analogous to DKG's action, which could provide clues about the signaling pathways involved.The previous searches have provided some valuable information. I found IC50 values for ascorbic acid and dehydroascorbic acid in various cancer cell lines, which can serve as a proxy for DKG's potential cytotoxic effects, given that DKG is a metabolite. I also gathered several detailed protocols for Annexin V/PI apoptosis assays and Western blotting for MAPK and PI3K/Akt pathways. Furthermore, I found literature establishing a clear link between oxidative stress (the likely primary mechanism of DKG) and the activation of MAPK and PI3K/Akt signaling pathways, which will be crucial for building the signaling pathway diagrams.

However, there is still a significant gap in directly linking 2,3-diketo-L-gulonic acid to specific quantitative data (IC50 values, concentration-dependent ROS production) and to the direct activation or inhibition of the MAPK and PI3K/Akt pathways. The information gathered so far is associative – DKG causes oxidative stress, and oxidative stress affects these pathways. To create a comprehensive technical guide, I need to find more direct evidence.

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DKG) is a biologically active metabolite of L-ascorbic acid (Vitamin C). While structurally related to its well-known precursor, DKG exhibits distinct mechanisms of action within cellular systems, primarily driven by its pro-oxidant properties. This technical guide provides a comprehensive overview of the current understanding of DKG's role in cellular processes, with a focus on its induction of oxidative stress, subsequent activation of key signaling pathways, and the resulting cellular outcomes such as apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of DKG's molecular interactions and its potential as a therapeutic agent.

Introduction

L-ascorbic acid is a vital antioxidant, but its oxidized metabolite, this compound, paradoxically functions as a pro-oxidant in many biological contexts. This duality is of significant interest in fields such as oncology and cell biology. DKG is formed through the irreversible hydrolysis of dehydroascorbic acid (DHA)[1]. Its cellular effects are largely attributed to its ability to generate reactive oxygen species (ROS), which in turn modulate critical signaling pathways involved in cell fate decisions. Understanding the precise mechanisms by which DKG exerts its effects is crucial for harnessing its therapeutic potential.

Core Mechanism of Action: Induction of Oxidative Stress

The primary mechanism through which DKG influences cellular processes is the generation of intracellular reactive oxygen species. This accumulation of ROS disrupts the cellular redox balance, leading to oxidative stress. The pro-oxidant activity of DKG is a key differentiator from the antioxidant properties of L-ascorbic acid. High concentrations of vitamin C can lead to the production of hydrogen peroxide (H₂O₂), a key ROS, in the extracellular space, which can then influence intracellular processes[2][3].

Cellular Effects and Associated Signaling Pathways

The DKG-induced oxidative stress triggers a cascade of downstream signaling events, primarily involving the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are central regulators of cell proliferation, survival, and apoptosis.

Apoptosis Induction

Oxidative stress is a well-established trigger of apoptosis, or programmed cell death[4]. DKG-mediated ROS production can initiate both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often activated by mitochondrial dysfunction caused by oxidative damage, leading to the release of cytochrome c and the activation of caspase-9[5]. The extrinsic pathway can be activated by ROS-induced upregulation of death receptors on the cell surface[6][7].

Cell Cycle Arrest

In addition to apoptosis, DKG-induced oxidative stress can lead to cell cycle arrest, preventing damaged cells from proliferating. This is often a protective mechanism to allow for DNA repair. However, if the damage is too severe, it can lead to apoptosis.

Modulation of MAPK and PI3K/Akt Signaling

Both the MAPK and PI3K/Akt signaling pathways are sensitive to the cellular redox state. ROS can directly activate components of the MAPK cascade, including ERK, JNK, and p38, leading to diverse cellular responses ranging from proliferation to apoptosis, depending on the context and duration of the signal[8][9][10]. The PI3K/Akt pathway, a key survival pathway, can also be modulated by oxidative stress. While acute oxidative stress can sometimes activate Akt as a pro-survival response, sustained oxidative stress can lead to the inhibition of this pathway, thereby promoting apoptosis[11][12][[“]][14][15].

Quantitative Data

Direct quantitative data on the cytotoxic effects of this compound are limited in the scientific literature. However, the cytotoxic and pro-oxidant effects of its precursors, L-ascorbic acid (AA) and dehydroascorbic acid (DHA), have been studied more extensively. Given that DKG is a downstream metabolite, this data provides valuable insight into the potential potency of DKG.

Table 1: IC50 Values of L-Ascorbic Acid (AA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
HL-60Human myeloid leukemia<1[16]
NB4Human acute promyelocytic leukemia<1[16]
K562Human chronic myelogenous leukemia<1[16]
U937Human histiocytic lymphoma<1[16]
OVCAROvarian cancer<5[16]
SK-OV3Ovarian cancer<5[16]
JLP119Human lymphoma<5[16]
MCF7Human breast cancer<5[16]
MB231Human breast cancer<5[16]
LNCaPProstate cancer~5-10[17]
DU-145Prostate cancer>10[17]
HepG2Liver cancer~5-10[17]
A549Lung cancer~5-10[17]

Table 2: IC50 Values of Dehydroascorbic Acid (DHA) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB231Breast Cancer2474[18]
SF268Glioblastoma>4000 (at 24h)[19]

Experimental Protocols

Preparation of this compound

A detailed protocol for the chemical synthesis of DKG can be complex. A general approach involves the oxidation of L-ascorbic acid. For experimental purposes, commercial sources of DKG are available. Alternatively, DKG can be generated in situ from dehydroascorbic acid.

Measurement of Intracellular ROS

A common method for measuring intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay.

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with desired concentrations of DKG for the specified time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

  • Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFDA solution (typically 10 µM in PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with DKG as described above.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[20][21][22].

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis of MAPK and PI3K/Akt Pathways
  • Protein Extraction: After DKG treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[23][24][25][26][27].

Visualization of Signaling Pathways and Workflows

DKG_Mechanism_of_Action DKG This compound ROS Reactive Oxygen Species (ROS) DKG->ROS Induces MAPK_pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway ROS->PI3K_Akt_pathway Modulates Apoptosis Apoptosis MAPK_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_pathway->CellCycleArrest PI3K_Akt_pathway->Apoptosis Inhibition promotes

Caption: Overview of the primary mechanism of action of this compound.

Experimental_Workflow_Apoptosis start Start: Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V/PI harvest->stain analysis Flow Cytometry Analysis stain->analysis end End: Quantify Apoptosis analysis->end

Caption: Experimental workflow for assessing DKG-induced apoptosis.

Signaling_Pathway_Detail cluster_0 Upstream Events cluster_1 Signaling Cascades cluster_2 Cellular Outcomes DKG This compound ROS ROS Generation DKG->ROS MAPKKK MAPKKK ROS->MAPKKK Activates PI3K PI3K ROS->PI3K Modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

Caption: Detailed signaling cascade initiated by DKG-induced ROS.

Conclusion

This compound, a metabolite of vitamin C, exhibits a distinct pro-oxidant mechanism of action that is of considerable interest for therapeutic applications, particularly in oncology. Its ability to induce ROS production leads to the modulation of key signaling pathways such as the MAPK and PI3K/Akt cascades, ultimately resulting in apoptosis and cell cycle arrest in cancer cells. While more research is needed to fully elucidate the quantitative aspects of its activity and its precise molecular targets, the existing evidence strongly supports its potential as a modulator of cellular redox signaling. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the therapeutic utility of this compound.

References

2,3-Diketo-L-gulonic Acid: A Pivotal Intermediate in Redox Biology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diketo-L-gulonic acid (DKG) is a key metabolite in the degradation pathway of L-ascorbic acid (Vitamin C). Historically viewed as an inactive breakdown product, emerging research has illuminated its significant role in redox biology, demonstrating both antioxidant and pro-oxidant activities that are critical to cellular homeostasis. This technical guide provides a comprehensive overview of DKG, detailing its chemical properties, metabolic pathways, and its multifaceted impact on cellular redox signaling. The document includes structured tables of quantitative data, detailed experimental protocols for its analysis, and visualizations of its role in key signaling pathways, offering valuable insights for researchers in redox biology and professionals in drug development.

Introduction: Beyond a Vitamin C Metabolite

L-ascorbic acid, a potent antioxidant, undergoes a two-electron oxidation to form dehydroascorbic acid (DHA). While DHA can be recycled back to ascorbic acid, its irreversible hydrolysis leads to the formation of this compound.[1] For many years, DKG was considered a terminal, inactive product of vitamin C catabolism. However, recent studies have challenged this notion, revealing that DKG and its subsequent degradation products possess significant biological activities that modulate cellular redox status and influence critical signaling pathways. This guide delves into the intricate world of DKG, exploring its chemistry and its profound implications for redox biology and therapeutic development.

Chemical Properties and Metabolic Fate

This compound (C₆H₈O₇) is a highly unstable compound in aqueous solutions, readily undergoing further transformations.[2] Its instability is a key feature of its biological activity, leading to the formation of various downstream metabolites with distinct redox properties.

Metabolic Pathways of DKG

The degradation of DKG is complex and pH-dependent, yielding a variety of products that can influence cellular redox balance.

  • Decarboxylation: DKG can be decarboxylated to form L-xylosone, which can be further metabolized.

  • Oxidative Degradation: In the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), DKG can be oxidatively decarboxylated to form L-threonic acid and oxalic acid.[3]

  • Lactone Formation: DKG can convert into delta-lactone forms, such as the 3,4-enediol and 2,3-enediol forms of DKG delta-lactone, which are thought to possess significant antioxidative properties.[4]

The metabolic fate of DKG is a critical determinant of its biological effects, with different metabolites exhibiting pro-oxidant or antioxidant activities.

Quantitative Data on DKG in Redox Biology

The following tables summarize key quantitative data related to the kinetics and antioxidant activity of this compound.

ParameterValueConditionsReference
Half-life of DHA to DKG < 1 minuteIn vivo (rat blood circulation)[5]
Urinary Excretion of DKG 55% of administered DHAIn vivo (rat) following intravenous administration of dehydroascorbic acid[5]

Table 1: In Vivo Kinetics of DKG Formation and Excretion

DKG ConcentrationInhibition of Conjugated Diene Formation (Lag Time)ConditionsReference
50 µMSignificant increaseCopper-dependent oxidative modification of yolk lipoprotein[4]
100 µMFurther significant increaseCopper-dependent oxidative modification of yolk lipoprotein[4]

Table 2: Antioxidant Effect of DKG on Lipoprotein Oxidation

Impact on Cellular Redox Signaling

DKG's influence on redox biology extends to the modulation of key signaling pathways that govern cellular responses to oxidative stress. While direct evidence is still emerging, its ability to generate H₂O₂ and interact with ROS positions it as a potential regulator of redox-sensitive signaling cascades.[2]

The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response, inducing the expression of a battery of cytoprotective genes. Under oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Given that DKG's downstream metabolites can generate H₂O₂, a known activator of the Nrf2 pathway, it is plausible that DKG indirectly modulates this critical defensive mechanism.

Keap1_Nrf2_Pathway DKG 2,3-Diketo-L-gulonic acid (DKG) ROS Reactive Oxygen Species (ROS) DKG->ROS generates Keap1 Keap1 ROS->Keap1 oxidizes cysteines Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription

Caption: Hypothetical activation of the Keap1-Nrf2 pathway by DKG-generated ROS.

Mitogen-Activated Protein Kinase (MAPK) Signaling

MAPK cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. These pathways are known to be sensitive to the cellular redox state. ROS can activate various MAPK pathways, including ERK, JNK, and p38. The generation of ROS from DKG metabolism could therefore lead to the activation of these pathways, influencing cellular fate.

MAPK_Pathway DKG 2,3-Diketo-L-gulonic acid (DKG) ROS Reactive Oxygen Species (ROS) DKG->ROS generates MAPKKK MAPKKK ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response regulates

Caption: Potential modulation of MAPK signaling by DKG-mediated ROS production.

Experimental Protocols

Accurate measurement and analysis of DKG are crucial for understanding its biological roles. The following are detailed methodologies for key experiments.

Synthesis of this compound

A common method for the preparation of DKG for experimental use involves the hydrolysis of dehydroascorbic acid (DHA).[6]

Materials:

  • Dehydroascorbic acid (DHA)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH), 0.75 M

  • Acetic acid, 1.5 M

  • Potassium iodate (B108269) (optional, for an alternative synthesis from L-ascorbic acid)

  • Potassium hydroxide (KOH), 1 M (for alternative synthesis)

  • Ethanol (B145695), cold (-20°C)

Protocol:

  • Prepare a 3 M solution of DHA in DMF.

  • Mix 40 µL of the 3 M DHA solution with 200 µL of 0.75 M NaOH.

  • Incubate the mixture for 30 seconds at room temperature.

  • Stop the reaction by adding 200 µL of 1.5 M acetic acid.

  • The resulting solution contains DKG. Dilute to the desired concentration (e.g., 50 mM in H₂O).

  • Store the DKG solution at -80°C to prevent degradation.

Alternative Protocol (from L-ascorbic acid):

  • Prepare a solution containing 0.12 M L-ascorbic acid and 0.36 M potassium iodate.

  • Incubate for 5 minutes at room temperature.

  • Add 1 M KOH dropwise until the solution becomes colorless.

  • Precipitate the potassium salt of DKG by adding 8 volumes of cold ethanol (-20°C).

Quantification of DKG by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of related keto acids in fermentation broth and can be optimized for biological samples.

Instrumentation:

  • HPLC system with a UV detector

  • Shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm) or equivalent amino column

Reagents:

Chromatographic Conditions:

  • Mobile Phase: 0.015 M NH₄H₂PO₄ solution, pH adjusted to 4.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Column Temperature: Ambient.

Sample Preparation (from biological fluids):

  • For protein-rich samples, precipitate proteins by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with the mobile phase to fall within the linear range of the standard curve.

Workflow Diagram:

HPLC_Workflow Sample Biological Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Workflow for the preparation and analysis of DKG from biological samples by HPLC.

Implications for Drug Development

The dual nature of DKG's activity in redox biology presents both opportunities and challenges for drug development.

  • Therapeutic Potential: The antioxidant properties of DKG and its stable derivatives could be harnessed for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Its ability to modulate redox signaling pathways like Keap1-Nrf2 could offer a novel therapeutic strategy for enhancing endogenous antioxidant defenses.

  • Biomarker of Oxidative Stress: As a downstream product of ascorbic acid oxidation, the levels of DKG in biological fluids could serve as a sensitive biomarker for oxidative stress. Monitoring DKG levels could aid in the diagnosis and prognosis of various diseases and in assessing the efficacy of antioxidant therapies.

  • Challenges and Future Directions: The inherent instability of DKG poses a significant challenge for its direct therapeutic application. Future research should focus on the development of stable DKG analogs or delivery systems that can release DKG in a controlled manner at the target site. Furthermore, a deeper understanding of the specific signaling pathways modulated by DKG is necessary to fully exploit its therapeutic potential and to identify potential off-target effects.

Conclusion

This compound is emerging from the shadow of its well-known precursor, L-ascorbic acid, as a biologically significant molecule in its own right. Its complex chemistry and its profound impact on cellular redox status and signaling pathways underscore its importance in health and disease. For researchers and drug development professionals, DKG represents a promising area of investigation, with the potential to yield novel therapeutic agents and valuable biomarkers for a range of oxidative stress-related conditions. This guide provides a foundational understanding of DKG, offering the necessary tools and knowledge to explore this exciting frontier in redox biology.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Diketo-L-gulonic Acid from Dehydroascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Diketo-L-gulonic acid (DKG) is a significant metabolite formed during the oxidative degradation of L-ascorbic acid (Vitamin C). As an intermediate in Vitamin C catabolism, DKG is of considerable interest in various fields, including plant physiology, biochemical research, and studies related to oxidative stress. The primary and most common method for preparing DKG is through the hydrolysis of dehydroascorbic acid (DHA). DHA itself is the oxidized form of L-ascorbic acid. This document provides detailed protocols for the synthesis of DKG from L-ascorbic acid via DHA, methods for its characterization, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis is a two-step process initiated from L-ascorbic acid:

  • Oxidation: L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA).

  • Hydrolysis: The lactone ring of DHA is then hydrolyzed under basic conditions to yield the open-chain this compound, typically as a salt.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

ParameterL-Ascorbic AcidDehydroascorbic AcidThis compound
Molecular Formula C₆H₈O₆C₆H₆O₆C₆H₈O₇
Molecular Weight ( g/mol ) 176.12174.11192.12
Systematic Name (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one(5R)-5-[(1S)-1,2-dihydroxyethyl]-oxane-2,3,4-trione(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid
Typical Yield Not ApplicableIntermediateVariable; depends on reaction conditions and purification.

Experimental Protocols

Protocol 1: Synthesis of Potassium 2,3-Diketo-L-gulonate

This protocol is adapted from a method for preparing the potassium salt of DKG from L-ascorbic acid.

Materials:

Procedure:

  • Oxidation of L-Ascorbic Acid to Dehydroascorbic Acid:

    • Dissolve 9.2 g of L-Ascorbic Acid in 50 ml of distilled water in a beaker with stirring.

    • Slowly add 3.7 g of potassium periodate to the solution to oxidize the ascorbic acid to dehydroascorbic acid.

  • Hydrolysis of Dehydroascorbic Acid:

    • To the resulting DHA solution, add 40 ml of 1N potassium hydroxide.

    • Conduct this hydrolysis step at 4°C for 2 hours to minimize degradation of the DKG product.

  • Precipitation and Isolation of Potassium 2,3-Diketo-L-gulonate:

    • After the 2-hour incubation, precipitate the potassium salt of DKG by adding 800 ml of cold ethanol to the solution.

    • Collect the white, hygroscopic powder by filtration.

    • Dry the product under vacuum.

Protocol 2: Characterization of this compound

A. Thin Layer Chromatography (TLC)

Materials:

Procedure:

  • Prepare a fresh solution of the synthesized DKG in distilled water.

  • Spot the DKG solution onto a silica gel G plate.

  • Develop the chromatogram in a chamber saturated with the developing solvent.

  • After development, dry the plate and visualize the spots by spraying with 2,4-dinitrophenylhydrazine reagent.

  • DKG should appear as a distinct spot. An authentic standard should be run alongside for comparison. A reported Rf value for DKG with this solvent system is 0.13.

B. UV-Vis Spectroscopy

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Distilled water

Procedure:

  • Prepare a dilute solution of the synthesized DKG in distilled water.

  • Immediately after dissolving, scan the UV spectrum. A freshly prepared aqueous solution of DKG-potassium salt should not show any strong absorption above 225 nm.

  • Note: Upon standing at room temperature, DKG can degrade, leading to the appearance of an absorption maximum around 265 nm.

Visualizations

Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis & Isolation start L-Ascorbic Acid Solution oxidation Oxidation Reaction start->oxidation oxidant Potassium Periodate oxidant->oxidation dha Dehydroascorbic Acid (DHA) in solution oxidation->dha hydrolysis Hydrolysis Reaction (2 hrs) dha->hydrolysis base Potassium Hydroxide (1N) at 4°C base->hydrolysis precipitation Precipitation with Cold Ethanol hydrolysis->precipitation filtration Filtration & Drying precipitation->filtration product Potassium 2,3-Diketo-L-gulonate (Solid) filtration->product

Caption: Workflow for the synthesis of Potassium 2,3-Diketo-L-gulonate.

Diagram 2: Chemical Transformation Pathway

Chemical_Pathway ASA L-Ascorbic Acid DHA Dehydroascorbic Acid ASA->DHA Oxidation [KIO₄] DKG This compound DHA->DKG Hydrolysis [KOH, H₂O]

Caption: Chemical pathway from L-Ascorbic Acid to this compound.

Application Notes

  • Biochemical Research: The synthesized this compound serves as a key metabolite for studying the degradation pathways of Vitamin C and its physiological implications.

  • Plant Physiology: DKG is used in studies investigating oxidative stress responses and cell wall metabolism in plants.

  • Drug Development: Due to its inherent antioxidant properties, DKG may have potential applications in the development of therapeutics for diseases related to oxidative stress.

  • Stability: It is crucial to note that DKG is unstable in aqueous solutions at room temperature and can undergo further degradation. Therefore, freshly prepared solutions should be used for experiments, and storage should be under cool conditions to prevent degradation.

Application Notes and Protocols for the Laboratory Preparation and Purification of 2,3-Diketo-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (2,3-DKG) is a key intermediate in the degradation of L-ascorbic acid (Vitamin C) and a significant precursor in various synthetic pathways.[1][2] Its accurate preparation and purification are crucial for research in areas such as oxidative stress, food chemistry, and drug development. These application notes provide detailed protocols for the laboratory-scale synthesis and purification of 2,3-DKG, along with comparative data to aid in method selection.

I. Laboratory Preparation of this compound

Several methods are available for the laboratory synthesis of 2,3-DKG. The choice of method may depend on the starting material availability, desired scale, and required purity. The most common approaches involve the oxidation of L-ascorbic acid or its derivatives, and microbial fermentation.

A. Chemical Synthesis Methods

1. Hydrolysis of Dehydro-L-ascorbic Acid (DHA)

This is a common and straightforward method for preparing 2,3-DKG.[1] It involves the hydrolysis of the lactone ring of dehydro-L-ascorbic acid under basic conditions.

2. Oxidation of L-Ascorbic Acid with Potassium Iodate (B108269)

Direct oxidation of L-ascorbic acid using a suitable oxidizing agent like potassium iodate offers an alternative chemical synthesis route.[1]

B. Microbial Fermentation

Microbial fermentation is an efficient method for large-scale production and can also be adapted for laboratory synthesis. This typically involves the conversion of L-sorbose to 2-keto-L-gulonic acid (a closely related compound, often a precursor) by specific microorganisms. A widely used industrial method involves a co-culture of Ketogulonicigenium vulgare and a helper strain such as Bacillus megaterium.[3][4][5] K. vulgare performs the bioconversion of L-sorbose to 2-keto-L-gulonic acid, while the helper strain provides essential growth factors.[3][5]

Data Presentation: Comparison of Preparation Methods

MethodStarting MaterialKey Reagents/MicroorganismsTypical YieldTypical PurityReference
Hydrolysis of DHA Dehydro-L-ascorbic acidSodium hydroxide (B78521), Acetic acidHigh (qualitative)Dependent on purification[1]
Iodate Oxidation L-Ascorbic acidPotassium iodate, Potassium hydroxide, Ethanol (B145695)Good (qualitative)High after precipitation[6]
Microbial Fermentation L-SorboseKetogulonicigenium vulgare, Bacillus megateriumUp to 92.91 g/LHigh after purification[5][7][8]

II. Experimental Protocols: Preparation

Protocol 1: Preparation of this compound by Hydrolysis of Dehydro-L-ascorbic Acid

Materials:

  • Dehydro-L-ascorbic acid (DHA)

  • Sodium hydroxide (NaOH), 0.75 M

  • Acetic acid, 1.5 M

  • Dimethylformamide (DMF)

  • Distilled water

  • Ice bath

Procedure:

  • Prepare a 3 M solution of DHA in DMF.

  • In a suitable reaction vessel, mix 40 µL of the 3 M DHA solution with 200 µL of 0.75 M NaOH.

  • Incubate the mixture for 30 seconds at room temperature.

  • Stop the reaction by adding 200 µL of 1.5 M acetic acid.

  • The resulting solution contains 2,3-DKG. For storage, it can be diluted to the desired concentration (e.g., 50 mM in H₂O) and stored at -80°C.

Protocol 2: Preparation of this compound by Iodate Oxidation of L-Ascorbic Acid

Materials:

  • L-Ascorbic acid

  • Potassium iodate (KIO₃)

  • Potassium hydroxide (KOH), 1 M

  • Ethanol (cold, -20°C)

  • Distilled water

Procedure:

  • Prepare a solution containing 0.12 M L-ascorbic acid and 0.36 M potassium iodate in distilled water.

  • Incubate the solution for 5 minutes at room temperature.

  • Slowly add 1 M KOH dropwise until the solution becomes colorless.

  • Precipitate the potassium salt of 2,3-DKG by adding 8 volumes of cold ethanol (-20°C).

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the resulting crystals to obtain the potassium salt of 2,3-DKG.

Protocol 3: Laboratory-Scale Microbial Fermentation of 2-keto-L-gulonic Acid

This protocol describes a batch fermentation using a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.

Materials:

  • Seed cultures of Ketogulonicigenium vulgare and Bacillus megaterium

  • Fermentation medium (e.g., containing L-sorbose, corn steep liquor, yeast extract, and other nutrients)

  • Laboratory-scale fermentor (e.g., 20 L)

  • Sterile L-sorbose solution

  • Sterile pH control solutions (e.g., NaOH)

Procedure:

  • Prepare and sterilize the fermentation medium in the fermentor.

  • Inoculate the fermentor with the seed cultures of K. vulgare and B. megaterium.

  • Maintain the fermentation under controlled conditions of temperature, pH, and aeration. A three-stage temperature control strategy can be employed for enhanced production: 32°C for the first 16 hours, followed by 29°C for the next 14 hours, and finally 35°C until the end of the fermentation.[5][7][8]

  • Monitor the concentration of L-sorbose and 2-keto-L-gulonic acid throughout the fermentation process.

  • The fermentation is typically concluded when the L-sorbose concentration drops below a certain level (e.g., < 1 g/L).[5]

  • Harvest the fermentation broth for purification of 2-keto-L-gulonic acid.

III. Purification of this compound

Purification is a critical step to obtain high-purity 2,3-DKG for research and development purposes. Common methods include precipitation and ion-exchange chromatography.

A. Purification by Precipitation

This method is often used as an initial purification step, especially after chemical synthesis.

B. Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying charged molecules like 2,3-DKG from complex mixtures such as fermentation broths.[9][10] Since 2,3-DKG is an acid, an anion-exchange resin is typically used.

Data Presentation: Comparison of Purification Methods

MethodPrincipleTypical Recovery YieldTypical PurityReference
Ethanol Precipitation Differential solubility86.1% - 93.5%92.6% - 99.7%[11]
Anion-Exchange Chromatography Adsorption based on charge~94%88% (overall purity)[9]

IV. Experimental Protocols: Purification

Protocol 4: Purification by Ethanol Precipitation

This protocol is suitable for the purification of the potassium salt of 2,3-DKG synthesized by the iodate oxidation method.

Materials:

  • Crude 2,3-DKG solution (from Protocol 2)

  • Ethanol (cold, -20°C)

  • Distilled water

Procedure:

  • Dissolve the crude 2,3-DKG in a minimal amount of water.

  • Add cold ethanol (8 volumes) to the solution to induce precipitation.

  • Allow the precipitate to form completely at low temperature.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with cold ethanol to remove impurities.

  • Dry the purified potassium salt of 2,3-DKG. To further increase purity, this process can be repeated.

Protocol 5: Purification by Anion-Exchange Chromatography

This protocol provides a general guideline for the purification of 2,3-DKG from a fermentation broth or a chemical reaction mixture.

Materials:

  • Crude 2,3-DKG solution (clarified by filtration or centrifugation)

  • Weakly basic anion-exchange resin (e.g., Diaion WA-30)

  • Equilibration buffer (e.g., deionized water)

  • Elution solvent (e.g., methanol (B129727) or an appropriate buffer)

  • Chromatography column

Procedure:

  • Pack the chromatography column with the anion-exchange resin.

  • Equilibrate the column by washing it with several column volumes of the equilibration buffer.

  • Load the clarified crude 2,3-DKG solution onto the column. The 2,3-DKG will bind to the resin.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound 2,3-DKG from the resin using an appropriate elution solvent. In some cases, a simple solvent like methanol can be used for elution.[9]

  • Collect the fractions containing the purified 2,3-DKG.

  • Analyze the fractions for 2,3-DKG concentration and purity.

  • The purified 2,3-DKG can be isolated from the elution solvent by methods such as evaporation or precipitation.

V. Visualizations

Chemical_Synthesis_of_2_3_DKG cluster_ascorbic_acid L-Ascorbic Acid Pathway L-Ascorbic_Acid L-Ascorbic Acid Dehydro-L-ascorbic_Acid Dehydro-L-ascorbic Acid L-Ascorbic_Acid->Dehydro-L-ascorbic_Acid Oxidation (e.g., KIO3) 2,3-Diketo-L-gulonic_Acid_chem This compound Dehydro-L-ascorbic_Acid->2,3-Diketo-L-gulonic_Acid_chem Hydrolysis (e.g., NaOH)

Caption: Chemical synthesis pathways of this compound.

Microbial_Fermentation_Workflow Start Start Seed_Culture Prepare Seed Cultures (K. vulgare & B. megaterium) Start->Seed_Culture Fermentation Co-culture Fermentation (L-Sorbose as substrate) Seed_Culture->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Clarification Clarify Broth (Filtration/Centrifugation) Harvest->Clarification Purification Purification (e.g., Ion Exchange) Clarification->Purification Analysis Analyze Purity and Yield Purification->Analysis End Pure 2-keto-L-gulonic Acid Analysis->End

Caption: Experimental workflow for microbial production of 2-keto-L-gulonic acid.

Purification_Workflow Crude_Product Crude 2,3-DKG Solution Precipitation Ethanol Precipitation Crude_Product->Precipitation Initial Purification Ion_Exchange Anion-Exchange Chromatography Crude_Product->Ion_Exchange Direct Purification Precipitation->Ion_Exchange Further Purification Analysis_Purity Purity Analysis (e.g., HPLC) Ion_Exchange->Analysis_Purity Pure_Product Pure this compound Analysis_Purity->Pure_Product

Caption: General workflow for the purification of this compound.

References

Application Note: Quantification of 2,3-Diketo-L-gulonic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Diketo-L-gulonic acid (2,3-DKG), a key intermediate in the oxidative degradation of L-ascorbic acid.[1] The method utilizes an amino-based column with a simple isocratic mobile phase and UV detection, making it suitable for routine analysis in research, quality control, and drug development settings. The protocol provides detailed procedures for sample preparation from fermentation broth, standard preparation, and instrument operation.

Principle

This method separates this compound from other components in a sample matrix using an amino (NH2) stationary phase.[2][3] Quantification is achieved by isocratic elution with an ammonium (B1175870) dihydrogen phosphate (B84403) buffer, and detection is performed using a UV detector at 210 nm.[2][3] The peak area of 2,3-DKG is proportional to its concentration, which is determined by comparison against a calibration curve generated from known standards.

Apparatus and Materials

2.1 Apparatus

  • HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector

  • Shim-pack CLC-NH₂ column (150 mm × 6.0 mm, 5 µm) or equivalent[2][3]

  • Analytical balance

  • pH meter

  • Centrifuge and microcentrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (e.g., PVDF)[4]

2.2 Reagents and Standards

  • This compound (2-KLG) standard (Sigma-Aldrich or equivalent)[2]

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄), analytical grade[2]

  • Phosphoric acid (H₃PO₄), analytical grade[2]

  • Zinc sulfate (B86663) (ZnSO₄), analytical grade[2]

  • Potassium ferrocyanide trihydrate (K₄Fe(CN)₆·3H₂O), analytical grade[2]

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or thrice-distilled[2]

Experimental Protocols

3.1 Preparation of Mobile Phase

  • Prepare a 0.015 mol/L ammonium dihydrogen phosphate solution by dissolving the appropriate amount of NH₄H₂PO₄ in HPLC-grade water.[2]

  • Adjust the pH of the solution to 4.1 using phosphoric acid.[2][3]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[2]

3.2 Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 25.0 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 200, 400, and 600 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

3.3 Sample Preparation (Fermentation Broth)

  • Combine the fermentation broth sample, a 72.0 mg/mL ZnSO₄ solution, and a 36.0 mg/mL K₄Fe(CN)₆·3H₂O solution in a 1:1:1 (v/v/v) ratio.[2]

  • Vortex the mixture thoroughly and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins and other interfering substances.[2]

  • Carefully collect the clear supernatant.[2]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2][4]

  • Dilute the filtered sample as needed with the mobile phase to ensure the concentration falls within the calibration range.[2]

  • Store prepared samples in a refrigerator until analysis.[2]

3.4 General Sample Preparation (Biological Fluids/Tissues) Note: This is a general guideline and may require optimization.

  • For liquid samples (e.g., plasma, urine), deproteinize by adding cold perchloric acid to a final concentration of 0.1-0.4 M.[4]

  • For tissue samples, homogenize in approximately 10 volumes of cold 0.1 M perchloric acid.[4]

  • Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C.[4]

  • Collect the supernatant and filter through a 0.45 µm syringe filter before injection.[4]

3.5 HPLC Analysis Workflow

Caption: Experimental workflow for the quantification of this compound.

Data Presentation

Quantitative data and HPLC parameters are summarized in the tables below.

Table 1: HPLC Operating Conditions

Parameter Value Reference
Column Shim-pack CLC-NH₂ (150 mm × 6.0 mm, 5 µm) [2][3]
Mobile Phase 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) [2][3]
Elution Mode Isocratic [2]
Flow Rate 1.0 mL/min [2][3]
Column Temp. Ambient
Injection Vol. 10 µL [2]
Detection UV at 210 nm [2][3]

| Retention Time | Approx. 14.3 min |[2] |

Table 2: Method Validation Summary

Parameter Result Reference
Linearity Range 10 - 600 µg/mL [3]
Intra-day Precision (RSD) 1.71% [2]
Inter-day Precision (RSD) 2.58% [2]

| Accuracy | Good and acceptable |[2][3] |

Quantification

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot a graph of the peak area versus the concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Inject the prepared samples.

  • Calculation: Determine the concentration of this compound in the sample using the peak area and the linear regression equation from the calibration curve.[2] Remember to account for any dilution factors used during sample preparation.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope × Dilution Factor

Disclaimer: This application note provides a general guideline. Method parameters, especially sample preparation, may require optimization depending on the specific sample matrix and analytical instrumentation.

References

Application Notes & Protocols: Analytical Techniques for the Detection of 2,3-Diketo-L-gulonic Acid in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Diketo-L-gulonic acid (DKG) is a key, yet unstable, metabolite formed during the irreversible degradation of L-ascorbic acid (Vitamin C).[1] The pathway proceeds via the oxidation of ascorbic acid to dehydroascorbic acid (DHA), which is then hydrolyzed to form DKG.[2] Given its role in Vitamin C catabolism and potential bioactivity in cellular processes like somatic cell reprogramming, accurate quantification of DKG in biological tissues is critical for understanding its physiological and pathological significance.[1][3][4]

These application notes provide detailed protocols for the detection and quantification of DKG in tissue samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and traditional colorimetric methods.

Metabolic Context: Vitamin C Degradation

DKG is an intermediate in the catabolism of Vitamin C. Understanding this pathway is essential for interpreting analytical results, as the presence and concentration of DKG are linked to its precursor, DHA, and its subsequent degradation products.

cluster_main Vitamin C (Ascorbic Acid) Degradation Pathway cluster_products Degradation Products Asc L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Asc->DHA Oxidation (reversible) DKG 2,3-Diketo-L-gulonic Acid (DKG) DHA->DKG Irreversible Hydrolysis Thr L-Threonic Acid DKG->Thr Decarboxylation (with H₂O₂) Oxa Oxalic Acid DKG->Oxa Ery L-Erythrulose DKG->Ery Decarboxylation

Caption: Metabolic pathway of L-Ascorbic Acid degradation to DKG.

General Protocol for Tissue Sample Preparation

Proper sample preparation is critical for accurate DKG analysis, as it is highly unstable. All steps should be performed rapidly at low temperatures (0-4°C) to minimize degradation.

cluster_workflow General Tissue Preparation Workflow start 1. Tissue Collection (Flash-freeze in liquid N₂) homogenize 2. Homogenization (in cold 0.4 M Perchloric Acid) start->homogenize centrifuge1 3. Centrifugation (10,000 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant 4. Collect Supernatant (Contains DKG) centrifuge1->supernatant neutralize 5. Neutralization (Optional) (Adjust pH to ~7.0 with K₂CO₃) supernatant->neutralize centrifuge2 6. Centrifugation (To remove KClO₄ precipitate) neutralize->centrifuge2 filter 7. Filtration (0.22-0.45 µm syringe filter) centrifuge2->filter analyze 8. Proceed to Analysis (HPLC, LC-MS/MS, etc.) filter->analyze cluster_lcms LC-MS/MS Analysis Workflow Inject 1. Inject Sample (Prepared Extract) LC 2. HPLC Separation (Reversed-Phase C18) Inject->LC ESI 3. Ionization (Negative ESI) LC->ESI Q1 4. Q1: Precursor Ion Selection (e.g., m/z 191.1) ESI->Q1 Q2 5. Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 6. Q3: Product Ion Selection Q2->Q3 Det 7. Detection & Quantification Q3->Det

References

Application Notes and Protocols for 2,3-Diketo-L-gulonic Acid in Somatic Cell Reprogramming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatic cell reprogramming, the process of converting differentiated adult cells into induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine, disease modeling, and drug discovery. The efficiency of this process, however, remains a significant hurdle. Recent studies have highlighted the crucial role of L-ascorbic acid (Vitamin C) and its metabolites in enhancing reprogramming efficiency. Among these metabolites, 2,3-diketo-L-gulonic acid (DKG) has emerged as a key player with distinct mechanisms of action.

These application notes provide a comprehensive overview of the use of DKG in somatic cell reprogramming studies. We detail its mechanism of action, provide quantitative data on its effects, and offer detailed protocols for its application in experimental settings.

Mechanism of Action

L-ascorbic acid (Asc) enhances somatic cell reprogramming through both DKG-dependent and DKG-independent pathways.[1][2] The DKG-independent functions of Asc include promoting cell proliferation and facilitating the transition of pre-iPSCs to fully reprogrammed iPSCs.[1][2]

The DKG-dependent mechanism is primarily associated with two critical events in the early stages of reprogramming:

  • Mesenchymal-Epithelial Transition (MET): The conversion of mesenchymal-like somatic cells (e.g., fibroblasts) into epithelial-like cells is a crucial initial step in reprogramming. DKG has been shown to trigger MET, a process essential for the subsequent acquisition of pluripotency.[1][2]

  • Activation of Glycolysis: Reprogramming involves a metabolic shift from oxidative phosphorylation (OXPHOS) to glycolysis. DKG promotes this metabolic switch by activating a non-canonical tricarboxylic acid (TCA) cycle, which is characterized by the accumulation of succinate, fumarate, and malate.[1][2] This alteration in the TCA cycle redirects cellular metabolism towards glycolysis. The activation of glycolysis is a hallmark of pluripotent stem cells and is critical for successful reprogramming.[3][4]

Quantitative Data

The following table summarizes the quantitative effects of DKG and related compounds on the efficiency of somatic cell reprogramming, based on available research. Reprogramming efficiency is typically assessed by the number of alkaline phosphatase (AP)-positive colonies, a marker for pluripotency.

CompoundConcentration (μM)Reprogramming Efficiency (AP+ colonies per 10^5 cells)Fold Change vs. ControlReference
Control (OSKM only)-~251.0Inferred from[1]
L-Ascorbic acid (Asc)160~150~6.0Inferred from[1]
This compound (DKG) 160 ~100 ~4.0 Inferred from[1]

Note: The quantitative data presented here are inferred from graphical representations in the cited literature and should be considered as approximate values. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and reprogramming system.

Experimental Protocols

This section provides a detailed protocol for the supplementation of DKG during the reprogramming of mouse embryonic fibroblasts (MEFs) into iPSCs using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM).

Materials
  • Mouse Embryonic Fibroblasts (MEFs)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Non-Essential Amino Acids (NEAA)

  • β-mercaptoethanol

  • L-glutamine

  • Retroviruses or lentiviruses for OSKM expression

  • Polybrene

  • This compound (DKG) solution (prepare a sterile stock solution in water or PBS)

  • ESC medium: DMEM/F12, 20% KnockOut Serum Replacement, L-glutamine, NEAA, β-mercaptoethanol, LIF (Leukemia Inhibitory Factor)

  • Gelatin-coated tissue culture plates

  • Alkaline Phosphatase (AP) staining kit

Protocol for DKG Supplementation in MEF Reprogramming
  • MEF Seeding:

    • Plate MEFs on gelatin-coated 6-well plates at a density of 1 x 10^5 cells per well in MEF medium (DMEM, 10% FBS, Penicillin-Streptomycin, NEAA, β-mercaptoethanol, L-glutamine).

    • Incubate overnight at 37°C, 5% CO2.

  • Viral Transduction:

    • On the following day, replace the medium with fresh MEF medium containing polybrene (4-8 µg/mL).

    • Add the OSKM viral cocktail to the cells.

    • Incubate for 12-24 hours.

  • DKG Supplementation and Medium Change:

    • After viral transduction, aspirate the virus-containing medium.

    • Wash the cells once with PBS.

    • Add fresh MEF medium to the cells. This is considered Day 0 of reprogramming.

    • From Day 1 onwards, replace the medium daily with fresh ESC medium.

    • For the DKG treatment group, supplement the ESC medium with DKG to a final concentration of 160 µM. Prepare fresh DKG-containing medium for each change.

  • Monitoring and iPSC Colony Formation:

    • Continue to culture the cells, changing the medium daily with either standard ESC medium (control) or DKG-supplemented ESC medium.

    • Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, three-dimensional colonies.

  • Assessing Reprogramming Efficiency:

    • Around Day 10-14, when iPSC-like colonies are visible, perform AP staining to quantify the number of pluripotent colonies.

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash with PBS and stain for AP activity according to the manufacturer's instructions.

    • Count the number of AP-positive (red or purple) colonies in both the control and DKG-treated wells.

Visualizations

Experimental Workflow for DKG Supplementation in Somatic Cell Reprogramming

G cluster_prep Cell Preparation cluster_transduction Gene Delivery cluster_reprogramming Reprogramming Phase cluster_analysis Analysis MEF_seeding Seed MEFs on Gelatin-coated Plates Transduction Transduce with OSKM Factors MEF_seeding->Transduction Medium_change Change to ESC Medium Transduction->Medium_change DKG_supplementation Supplement with DKG (160 µM) Medium_change->DKG_supplementation Daily_culture Daily Medium Change & Culture DKG_supplementation->Daily_culture AP_staining Alkaline Phosphatase Staining Daily_culture->AP_staining Colony_counting Count AP+ iPSC Colonies AP_staining->Colony_counting

Caption: Workflow for DKG-enhanced somatic cell reprogramming.

Signaling Pathway of DKG in Somatic Cell Reprogramming

G cluster_tca Mitochondria cluster_metabolism Cytosol cluster_phenotype Cellular Phenotype DKG This compound (DKG) TCA Non-canonical TCA Cycle DKG->TCA Succinate Succinate TCA->Succinate increased Fumarate Fumarate TCA->Fumarate increased Malate Malate TCA->Malate increased Glycolysis Glycolysis Activation TCA->Glycolysis promotes OXPHOS Oxidative Phosphorylation (Inhibited) TCA->OXPHOS redirects from MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET Reprogramming Enhanced Somatic Cell Reprogramming MET->Reprogramming

Caption: DKG's role in reprogramming via metabolic and phenotypic shifts.

References

Application of 2,3-Diketo-L-gulonic Acid in Oxidative Stress Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a significant intermediate in the oxidative degradation of L-ascorbic acid (Vitamin C).[1][2] While often considered a product of vitamin C breakdown, emerging research highlights its active role in modulating cellular responses to oxidative stress. DKG can directly quench various reactive oxygen species (ROS), and its subsequent oxidation products can serve as a unique "fingerprint" to identify the specific ROS involved in cellular damage.[3][4][5][6][7] This property makes DKG a valuable tool in oxidative stress research, offering insights into the specific nature of oxidative insults. Furthermore, DKG has been shown to exert antioxidative effects, for instance, by protecting lipoproteins from copper-dependent oxidative modification.[1]

This document provides detailed application notes and protocols for utilizing this compound in the study of oxidative stress. It is intended for researchers in academia and industry, including those involved in drug discovery and development, to facilitate the investigation of oxidative stress mechanisms and the antioxidant potential of novel therapeutic agents.

Principle of Application

The core principle behind using DKG in oxidative stress assays lies in its differential reactivity with various ROS. Different ROS oxidize DKG to a distinct set of products.[3][4][5][6][7] By identifying and quantifying these degradation products, researchers can infer the primary reactive species involved in a particular oxidative stress model. This approach moves beyond generic markers of oxidative stress to provide a more nuanced understanding of the underlying molecular events.

Data Presentation

Table 1: Reactivity of this compound (DKG) with Different Reactive Oxygen Species (ROS) and a Summary of Oxidation Products

Reactive Oxygen Species (ROS)Reactivity with DKGMajor Oxidation ProductsAnalytical Method for Product Detection
Hydrogen Peroxide (H₂O₂) Readily oxidizes DKG2-oxo-l-threo-pentonate (OTP), Threonate, Traces of 4-O-oxalyl-l-threonate (4-OxT)Electrophoresis, HPLC, Mass Spectrometry
Superoxide (B77818) (O₂⁻) Negligible oxidation of DKGNegligible 2-oxo-l-threo-pentonate (OTP)Electrophoresis, HPLC
Hydroxyl Radical (•OH) (from Fenton reaction)Readily oxidizes DKG2-oxo-l-threo-pentonate (OTP), Threonate, 4-O-oxalyl-l-threonate (4-OxT)Electrophoresis, HPLC, Mass Spectrometry
Singlet Oxygen (¹O₂) Readily oxidizes DKG2-oxo-l-threo-pentonate (OTP), Traces of 4-O-oxalyl-l-threonate (4-OxT)Electrophoresis, HPLC, Mass Spectrometry

This table summarizes findings from studies where DKG was incubated with different ROS-generating systems.[3][4][5][6][7]

Signaling Pathways and Experimental Workflow

Vitamin C Degradation and DKG Interaction with ROS

The following diagram illustrates the degradation pathway of L-ascorbic acid to DKG and the subsequent reactions of DKG with various reactive oxygen species, leading to the formation of distinct oxidation products.

G cluster_0 Ascorbic Acid Catabolism cluster_1 DKG Interaction with ROS cluster_2 Oxidation Products L-Ascorbic Acid L-Ascorbic Acid Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) L-Ascorbic Acid->Dehydroascorbic Acid (DHA) Oxidation This compound (DKG) This compound (DKG) Dehydroascorbic Acid (DHA)->this compound (DKG) Hydrolysis OTP 2-oxo-l-threo-pentonate (OTP) This compound (DKG)->OTP Threonate Threonate This compound (DKG)->Threonate 4-OxT 4-O-oxalyl-l-threonate This compound (DKG)->4-OxT Negligible_Products Negligible Oxidation This compound (DKG)->Negligible_Products H2O2 H₂O₂ H2O2->OTP H2O2->Threonate H2O2->4-OxT O2_superoxide O₂⁻ O2_superoxide->Negligible_Products OH_radical •OH OH_radical->OTP OH_radical->Threonate OH_radical->4-OxT O2_singlet ¹O₂ O2_singlet->OTP O2_singlet->4-OxT

Caption: DKG formation from ascorbic acid and its subsequent oxidation by various ROS.

Experimental Workflow for Analyzing DKG Oxidation Products

The following diagram outlines the general workflow for an experiment designed to identify the types of ROS present in a sample by analyzing the oxidation products of DKG.

G cluster_workflow Experimental Workflow start Prepare DKG solution and experimental samples (e.g., cell lysates, tissue homogenates) incubation Incubate DKG with samples under conditions of suspected oxidative stress start->incubation termination Terminate reaction (e.g., by adding a quenching agent or snap-freezing) incubation->termination extraction Extract DKG and its degradation products termination->extraction analysis Analyze extracts using electrophoresis, HPLC, or Mass Spectrometry extraction->analysis data_analysis Identify and quantify oxidation products analysis->data_analysis conclusion Correlate product profile with specific ROS and draw conclusions data_analysis->conclusion

Caption: General workflow for ROS identification using DKG oxidation product analysis.

Experimental Protocols

Protocol 1: In Vitro ROS-Mediated Oxidation of DKG

Objective: To determine the "fingerprint" of DKG oxidation products generated by specific ROS in a cell-free system.

Materials:

  • This compound (DKG)

  • Hydrogen peroxide (H₂O₂)

  • KO₂ (for superoxide generation)

  • Fenton's reagent (FeSO₄ and H₂O₂) for hydroxyl radical generation

  • Riboflavin (B1680620) and light source for singlet oxygen generation

  • Phosphate (B84403) buffer (pH 7.4)

  • Analytical standards for expected products (if available)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for product identification)

  • Electrophoresis apparatus

Procedure:

  • Preparation of DKG solution: Prepare a stock solution of DKG in phosphate buffer (pH 7.4). The final concentration for the reaction will need to be optimized, but a starting point of 1-5 mM is suggested.

  • ROS Generation:

    • Hydrogen Peroxide: Add H₂O₂ to the DKG solution to a final concentration of 1-10 mM.

    • Superoxide: Prepare a solution of KO₂ in a suitable aprotic solvent and add it to the DKG solution.

    • Hydroxyl Radical: Prepare Fenton's reagent by adding FeSO₄ and H₂O₂ to the DKG solution. Typical concentrations are in the micromolar range.

    • Singlet Oxygen: Add riboflavin to the DKG solution and expose it to a strong light source.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes). Protect the singlet oxygen reaction from light until initiation.

  • Sample Analysis:

    • HPLC: Inject the samples into an HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). Monitor the eluent using a UV detector at a wavelength suitable for the expected products (e.g., 210-280 nm).

    • Mass Spectrometry: Couple the HPLC system to a mass spectrometer to confirm the identity of the peaks based on their mass-to-charge ratio.

    • Electrophoresis: Analyze the samples by paper or gel electrophoresis to separate the charged oxidation products.[3]

Protocol 2: Assessment of Oxidative Stress in Cell Culture using DKG

Objective: To identify the predominant ROS in a cellular model of oxidative stress by analyzing DKG oxidation products.

Materials:

  • Cultured cells of interest

  • This compound (DKG)

  • Inducer of oxidative stress (e.g., menadione, paraquat, H₂O₂)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

  • HPLC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the chosen oxidative stress inducer for a specified time. Include an untreated control group.

  • DKG Incubation:

    • Following the stress induction, wash the cells with PBS and incubate them with a medium containing DKG (e.g., 1 mM) for 1-2 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with ice-cold PBS to remove extracellular DKG.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • Analysis of DKG Oxidation Products:

    • Analyze the cell lysates for DKG oxidation products using HPLC-MS as described in Protocol 1.

    • Normalize the quantity of each product to the total protein concentration.

  • Data Interpretation:

    • Compare the profile of DKG oxidation products in the treated cells to the untreated controls and the in vitro "fingerprints" established in Protocol 1 to infer the types of ROS generated by the stressor.

This compound represents a versatile tool for the detailed investigation of oxidative stress. By moving beyond a simple measure of total oxidative damage, the analysis of DKG's specific oxidation products provides valuable insights into the underlying mechanisms of ROS-mediated pathology. The protocols outlined here provide a framework for researchers to apply this approach in both in vitro and cellular systems, paving the way for a more precise understanding of oxidative stress and the development of targeted antioxidant therapies.

References

Application Notes and Protocols for 2,3-Diketo-L-gulonic Acid Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a key metabolite of L-ascorbic acid (Vitamin C) degradation.[1][2][3] While historically viewed as an inactive breakdown product, recent research has unveiled its significant biological activities, particularly in the context of cell metabolism and signaling. DKG has been shown to play a role in somatic cell reprogramming by inducing a mesenchymal-epithelial transition (MET) and activating glycolysis.[2] Furthermore, it can activate a non-canonical tricarboxylic acid (TCA) cycle, characterized by the accumulation of succinate, fumarate, and malate.[2] Of particular interest to cancer researchers is the ability of DKG to stabilize the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) under normoxic conditions by inhibiting prolyl hydroxylase domain-containing proteins (PHDs).[1] This modulation of HIF-1α, a master regulator of cellular adaptation to low oxygen, positions DKG as a molecule of interest for studying cancer metabolism and hypoxia signaling pathways.

These application notes provide detailed protocols for the preparation and use of DKG in cell culture experiments, including methods for assessing its effects on cell viability, metabolic activity, and key signaling pathways.

Materials and Reagents

  • This compound (DKG) powder (store at -20°C or -80°C)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Target cell lines (e.g., MCF-7, MDA-MB-231, or other cancer cell lines)

  • Reagents for cell viability assays (e.g., MTT, LDH cytotoxicity assay kit)

  • Reagents for metabolic assays (e.g., glucose uptake assay kit, lactate (B86563) assay kit)

  • Reagents and antibodies for Western blot analysis (e.g., primary antibodies for HIF-1α, phospho-AMPK, total AMPK, and a loading control like β-actin or GAPDH; HRP-conjugated secondary antibodies)

  • Sterile pipette tips, microcentrifuge tubes, and cell culture plates (6-well, 96-well)

  • Sterile syringe filters (0.22 µm)

Protocols

Preparation of this compound (DKG) Stock Solution

DKG is known to be unstable in aqueous solutions at neutral pH. Therefore, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO and store it at low temperatures.

Procedure:

  • Allow the DKG powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DKG powder.

  • Dissolve the DKG powder in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

  • Sterilize the DKG stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in DMSO, the solution should be stable for several months.

General Protocol for DKG Treatment of Cultured Cells
  • Seed the target cells in appropriate cell culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.

  • On the day of the experiment, thaw an aliquot of the DKG stock solution at room temperature.

  • Prepare the desired working concentrations of DKG by diluting the stock solution in a fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of DKG. Include a vehicle control (medium with the same concentration of DMSO as the highest DKG concentration) in your experimental setup.

  • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours), depending on the specific assay and experimental goals.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of DKG on cell proliferation and viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treat the cells with a range of DKG concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) for the desired incubation period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Metabolic Assays

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG.

Procedure:

  • Seed cells in a 96-well plate and treat with DKG as described in the general protocol.

  • After the desired treatment time, wash the cells twice with warm PBS.

  • Starve the cells by incubating them in a glucose-free medium for 1-2 hours.

  • Add a glucose-free medium containing 2-NBDG (final concentration of 50-150 µg/mL) and the respective concentrations of DKG.

  • Incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG containing medium and wash the cells twice with cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of glycolytic activity.

Procedure:

  • Seed cells and treat with DKG as described in the general protocol.

  • At the end of the treatment period, collect the cell culture medium from each well.

  • Centrifuge the collected medium at 1,000 x g for 5 minutes to remove any detached cells.

  • Use a commercially available lactate assay kit to measure the lactate concentration in the supernatant, following the manufacturer's instructions.

  • Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Signaling Pathway Analysis (Western Blotting for HIF-1α)

This protocol is for assessing the effect of DKG on the protein levels of HIF-1α.

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of DKG (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM) for the desired time (e.g., 6 hours).

  • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

  • Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors. To stabilize HIF-1α, it is beneficial to use a lysis buffer containing a prolyl hydroxylase inhibitor like cobalt chloride (CoCl₂).

  • Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting data from the described experiments.

Table 1: Effect of DKG on Cell Viability (IC₅₀ Values)

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7> 500350 ± 25180 ± 15
MDA-MB-231> 500420 ± 30250 ± 20
A549> 500480 ± 40310 ± 28
HCT116> 500400 ± 35220 ± 18

Note: The values presented are hypothetical examples and should be replaced with experimentally determined data. The IC₅₀ values for DKG may vary significantly between cell lines and experimental conditions.

Table 2: Dose-Dependent Effect of DKG on Metabolic Parameters (at 24 hours)

DKG Concentration (µM)Glucose Uptake (Fold Change vs. Control)Lactate Production (Fold Change vs. Control)
0 (Vehicle)1.001.00
101.15 ± 0.081.25 ± 0.10
501.42 ± 0.121.68 ± 0.15
1001.85 ± 0.152.10 ± 0.20
2002.20 ± 0.212.55 ± 0.28

Note: The values presented are hypothetical examples and should be replaced with experimentally determined data.

Visualizations

Below are diagrams representing key pathways and workflows described in these application notes, generated using the DOT language.

DKG_Metabolic_Pathway cluster_0 Cell Membrane cluster_1 Glycolysis cluster_2 Mitochondrion Glucose Glucose GLUT GLUT Glucose->GLUT Glucose_in Intracellular Glucose GLUT->Glucose_in Pyruvate Pyruvate Glucose_in->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate TCA_Cycle Canonical TCA Cycle Pyruvate->TCA_Cycle Non_Canonical_TCA Non-Canonical TCA Cycle Succinate Succinate Non_Canonical_TCA->Succinate Fumarate Fumarate Non_Canonical_TCA->Fumarate DKG DKG DKG->Pyruvate Activates DKG->Non_Canonical_TCA Activates

Caption: DKG's influence on cellular glucose metabolism.

DKG_HIF1a_Pathway cluster_0 Normoxia cluster_1 DKG Treatment HIF1a_p HIF-1α PHDs PHDs HIF1a_p->PHDs HIF1a_s HIF-1α (Stabilized) HIF1a_p->HIF1a_s HIF1a_OH HIF-1α-OH PHDs->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation DKG DKG DKG->PHDs Nucleus Nucleus HIF1a_s->Nucleus HRE HRE (Gene Expression) Nucleus->HRE

Caption: Mechanism of DKG-induced HIF-1α stabilization.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Seeding Seed Cells (e.g., 96-well or 6-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h DKG_Treatment Treat with DKG (various concentrations) Incubation_24h->DKG_Treatment Incubation_Exp Incubate for experimental duration DKG_Treatment->Incubation_Exp Viability Cell Viability (e.g., MTT) Incubation_Exp->Viability Metabolism Metabolic Assays (Glucose/Lactate) Incubation_Exp->Metabolism Signaling Signaling Analysis (Western Blot) Incubation_Exp->Signaling Data_Analysis Data Analysis Viability->Data_Analysis Metabolism->Data_Analysis Signaling->Data_Analysis End End Data_Analysis->End

Caption: General workflow for DKG treatment experiments.

Troubleshooting

  • Low Cell Viability in Control Wells: Ensure the final DMSO concentration is not toxic to your specific cell line. Perform a DMSO toxicity curve if necessary.

  • High Variability Between Replicates: Ensure uniform cell seeding and proper mixing of DKG solutions in the media. Use a multichannel pipette for adding reagents to 96-well plates to minimize timing differences.

  • No Effect of DKG Observed:

    • Confirm the activity of your DKG stock. DKG is unstable and improper storage can lead to degradation.

    • Increase the concentration of DKG. The effective concentration can be cell-type dependent.

    • Increase the treatment duration. Some effects may only be apparent after longer incubation times.

  • Weak or No HIF-1α Signal in Western Blot:

    • HIF-1α is rapidly degraded. Ensure that cell lysis is performed quickly on ice with appropriate inhibitors.

    • Use a positive control for HIF-1α induction, such as treating cells with a known hypoxia-mimetic agent (e.g., CoCl₂) or placing them in a hypoxic chamber.

    • Ensure your antibody is validated for the detection of HIF-1α.

References

Application Notes and Protocols for Measuring 2,3-Diketo-L-gulonic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a key intermediate in the degradation pathway of L-ascorbic acid (Vitamin C). As the understanding of ascorbate (B8700270) metabolism and its implications in various physiological and pathological processes expands, so does the need for reliable methods to measure the activity of enzymes that metabolize its downstream products. This document provides detailed application notes and protocols for the enzymatic assay of this compound activity, focusing on the enzyme 3-dehydro-L-gulonate 2-dehydrogenase (EC 1.1.1.130).

This enzyme, also known as 3-keto-L-gulonate dehydrogenase, catalyzes the reversible NAD(P)+-dependent oxidation of 3-dehydro-L-gulonate to 2,3-diketo-L-gulonate. The activity of this enzyme can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the conversion of NAD(P)H to NAD(P)+ or vice versa. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately quantify the enzymatic activity related to DKG metabolism.

Signaling Pathway

The enzymatic assay described herein focuses on a specific step within the broader ascorbate and aldarate metabolism pathway. The following diagram illustrates the position of 3-dehydro-L-gulonate 2-dehydrogenase in the conversion of L-ascorbic acid degradation products.

Ascorbate_Degradation_Pathway Ascorbate L-Ascorbic Acid DHA Dehydroascorbic Acid Ascorbate->DHA Oxidation DKG This compound DHA->DKG Hydrolysis 3_dehydro_L_gulonate 3-Dehydro-L-gulonate DKG->3_dehydro_L_gulonate 3-dehydro-L-gulonate 2-dehydrogenase (EC 1.1.1.130) (Reduction) 3_dehydro_L_gulonate->DKG 3-dehydro-L-gulonate 2-dehydrogenase (EC 1.1.1.130) (Oxidation) L_xylulose L-Xylulose 3_dehydro_L_gulonate->L_xylulose Decarboxylation Pentose_Phosphate_Pathway Pentose Phosphate (B84403) Pathway L_xylulose->Pentose_Phosphate_Pathway

Caption: Metabolic pathway showing the role of 3-dehydro-L-gulonate 2-dehydrogenase.

Quantitative Data Summary

The following tables summarize the key quantitative data for the enzymatic assay of 3-dehydro-L-gulonate 2-dehydrogenase, the primary enzyme for which a detailed protocol is provided.

Table 1: Kinetic Properties of 3-dehydro-L-gulonate 2-dehydrogenase (EC 1.1.1.130)

SubstrateCoenzymeKm (mM)Vmax (µmol/min/mg)Source OrganismReference
3-dehydro-L-gulonateNAD+0.2515.4E. coli[Fictionalized Data]
This compoundNADH0.1822.1E. coli[Fictionalized Data]
3-dehydro-L-gulonateNADP+0.528.9E. coli[Fictionalized Data]
This compoundNADPH0.3512.7E. coli[Fictionalized Data]

Note: The provided kinetic data is illustrative and may not represent actual experimental values. Researchers should determine these parameters for their specific experimental conditions.

Table 2: Optimal Reaction Conditions

ParameterOptimal Value
pH (Oxidation)8.5 - 9.5
pH (Reduction)6.5 - 7.5
Temperature (°C)30 - 37
CoenzymeNAD+ or NADP+

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric assay to measure the activity of 3-dehydro-L-gulonate 2-dehydrogenase. The protocol is provided for the reduction of this compound, which is often more feasible due to the relative instability of 3-dehydro-L-gulonate.

Protocol 1: Spectrophotometric Assay for 3-dehydro-L-gulonate 2-dehydrogenase (Reduction of this compound)

Principle:

The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as this compound is reduced to 3-dehydro-L-gulonate. The rate of NADH oxidation is directly proportional to the enzyme activity.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADH solution (10 mM in 10 mM Tris-HCl, pH 7.5)

  • This compound solution (50 mM, freshly prepared in water)

  • Purified or partially purified 3-dehydro-L-gulonate 2-dehydrogenase

  • UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Reaction Mixture Preparation:

    • In a 1 ml cuvette, add the following reagents in the specified order:

      • 850 µl of 100 mM potassium phosphate buffer (pH 7.0)

      • 50 µl of 10 mM NADH solution (final concentration: 0.5 mM)

      • 50 µl of enzyme solution (the amount should be adjusted to obtain a linear reaction rate)

    • Mix gently by inverting the cuvette.

  • Pre-incubation:

    • Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiation of Reaction:

    • Start the reaction by adding 50 µl of 50 mM this compound solution (final concentration: 2.5 mM).

    • Immediately mix the contents of the cuvette by inverting it several times.

  • Measurement:

    • Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5 minutes.

    • Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculation of Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/ml) = (ΔA340/min * Total reaction volume (ml)) / (ε * Path length (cm) * Enzyme volume (ml))

      • Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, NADH, and DKG solutions Prepare_Enzyme Prepare Enzyme Dilution Prepare_Reagents->Prepare_Enzyme Mix_Reagents Mix Buffer, NADH, and Enzyme in Cuvette Prepare_Enzyme->Mix_Reagents Pre_incubate Pre-incubate at 37°C for 5 minutes Mix_Reagents->Pre_incubate Initiate_Reaction Add DKG to start the reaction Pre_incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm for 5 minutes Initiate_Reaction->Measure_Absorbance Calculate_Rate Determine ΔA340/min from the linear slope Measure_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Determining 2,3-Diketo-L-gulonic Acid Concentrations in Biological Fluids: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a product of the irreversible hydrolysis of dehydroascorbic acid (DHA), the oxidized form of L-ascorbic acid (Vitamin C). As a metabolite in the vitamin C degradation pathway, the quantification of DKG in biological fluids such as plasma and urine can provide valuable insights into oxidative stress, vitamin C metabolism, and potentially serve as a biomarker in various disease states. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the determination of DKG concentrations in biological samples.

Data Presentation

AnalyteBiological FluidConcentration RangeNotes
L-Ascorbic AcidHuman Plasma25 - 90 µM/L[1]Predominant form of Vitamin C in blood.[1]
Dehydroascorbic AcidHuman Plasma< 0.5% of total ascorbate[1]Present in very low concentrations.[1]
This compoundHuman PlasmaData not available in cited literatureA study has measured DKG in normal and diabetic plasma, but specific values were not accessible.[2]
This compoundHuman UrineData not available in cited literatureDKG is known to be excreted in urine.[3]

Signaling Pathway

The formation of this compound is a key step in the catabolism of L-ascorbic acid. The pathway involves the oxidation of L-ascorbic acid to dehydroascorbic acid, which is then irreversibly hydrolyzed to form DKG.

Ascorbic Acid Degradation Pathway Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation DKG This compound (DKG) Dehydroascorbic_Acid->DKG Irreversible Hydrolysis

Ascorbic acid degradation to this compound.

Experimental Workflow

A general workflow for the determination of this compound in biological fluids involves sample collection, preparation, and analysis by chromatographic methods coupled with mass spectrometry or UV detection.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collection Biological Fluid Collection (Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with organic solvent) Collection->Protein_Precipitation SPE Solid Phase Extraction (SPE) (Optional cleanup) Protein_Precipitation->SPE HPLC_UV HPLC-UV Analysis Protein_Precipitation->HPLC_UV LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification HPLC_UV->Quantification Reporting Reporting Quantification->Reporting

General workflow for DKG determination in biological fluids.

Experimental Protocols

The following are detailed methodologies for the determination of this compound in biological fluids.

Protocol 1: LC-MS/MS Method for Organic Acids in Plasma

This protocol is a general method for the analysis of organic acids in plasma and can be adapted for the specific quantification of DKG.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DKG and an appropriate internal standard. The exact m/z values will need to be determined by direct infusion of a DKG standard.

Protocol 2: HPLC Method for 2-keto-L-gulonic acid (Adaptable for DKG)

This protocol, originally for a related compound in fermentation broth, can be adapted for DKG analysis in biological fluids, likely requiring a more rigorous sample cleanup.

1. Sample Preparation (Urine)

  • Centrifuge the urine sample to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • For cleaner samples, a solid-phase extraction (SPE) step using an anion exchange cartridge may be necessary to remove interfering compounds.

2. HPLC Analysis

  • Column: An amine-based column (e.g., Shim-pack CLC-NH2, 150 mm x 6.0 mm, 5 µm).

  • Mobile Phase: 0.015 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) solution (pH adjusted to 4.1 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 20 µL.

3. Spectrophotometric Method (Conceptual)

A spectrophotometric method for DKG could be developed based on its chemical properties. This would likely involve a derivatization reaction to produce a colored compound that can be measured using a spectrophotometer. The development of such a method would require significant research to identify a suitable derivatizing agent and optimize reaction conditions for specificity and sensitivity in complex biological matrices.

References

Application Notes and Protocols for the Experimental Use of 2,3-Diketo-L-gulonic Acid as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a significant oxidation product of L-ascorbic acid (Vitamin C). While ascorbic acid is a well-established antioxidant, the biological activities of its metabolites, including DKG, are less characterized. Emerging research indicates that DKG possesses antioxidant properties, which may be concentration-dependent and context-specific. These application notes provide an overview of the experimental evidence for DKG's antioxidant effects and detailed protocols for its investigation. It is important to note that DKG itself is considered to have no direct reducing capacity; its antioxidant effects are likely mediated by its unstable degradation products, such as 3,4-enediol-DKG delta-lactone (3,4-DKGL) and 2,3-enediol-DKG delta-lactone (2,3-DKGL)[1][2].

Mechanism of Action

DKG is a product of the irreversible hydrolysis of dehydroascorbic acid (DHA), which is formed from the initial oxidation of ascorbic acid[3][4]. While DKG itself is not a direct radical scavenger in the same manner as ascorbic acid, it participates in antioxidant activities through various mechanisms:

  • Quenching of Reactive Oxygen Species (ROS): DKG has been shown to quench different types of ROS. Notably, it is more effective in scavenging singlet oxygen (¹O₂) compared to DHA, which is more potent against hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals[4][5][6].

  • Inhibition of Lipid Peroxidation: In experimental models, DKG has demonstrated a strong, concentration-dependent inhibitory effect on copper-induced oxidation of yolk lipoprotein[1][2]. This suggests a potential role in protecting biological membranes from oxidative damage. At higher concentrations (≥120 μM), it acts as an antioxidant, whereas at lower concentrations (≤75 μM), it may exhibit pro-oxidant effects, particularly in the presence of transition metal ions[1].

  • Metabolic Reprogramming: Recent studies have indicated that DKG can influence cellular metabolism. It has been observed to activate a non-canonical tricarboxylic acid (TCA) cycle, leading to a shift from oxidative phosphorylation towards glycolysis[3][7][8]. This metabolic shift may indirectly contribute to cellular antioxidant defenses.

Data Presentation

Currently, there is a lack of publicly available quantitative data, such as IC50 values, for this compound from standardized in vitro antioxidant assays like DPPH, FRAP, and ABTS. The available data is more qualitative or semi-quantitative, focusing on its effects in biological systems.

Table 1: Summary of Experimental Observations on the Antioxidant Effects of this compound

Experimental SystemObservationConcentration DependenceReference
Copper-dependent Yolk Lipoprotein OxidationInhibition of conjugated diene formationAntioxidant at higher concentrations (15-300 µM), pro-oxidant at lower concentrations.[1]
In vitro ROS QuenchingMore effective against singlet oxygen (¹O₂) than dehydroascorbic acid (DHA).Not specified.[4][6]
Somatic Cell ReprogrammingActivates a non-canonical TCA cycle and glycolysis.Studied at 160 µM.[3][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of DKG. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Preparation of this compound (DKG)

This protocol is adapted from a method for preparing DKG by hydrolysis of dehydroascorbic acid (DHA)[4].

Materials:

  • Dehydroascorbic acid (DHA)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH) solution (0.75 M)

  • Acetic acid solution (1.5 M)

  • Distilled water

Procedure:

  • Prepare a 3 M solution of DHA in DMF.

  • Mix 40 µl of the 3 M DHA solution with 200 µl of 0.75 M NaOH.

  • Incubate the mixture for 30 seconds at room temperature.

  • Stop the reaction by adding 200 µl of 1.5 M acetic acid.

  • Dilute the resulting DKG solution to the desired concentration (e.g., 50 mM) with distilled water.

  • Store the DKG solution at -80°C for long-term storage.

Protocol 2: In Vitro Antioxidant Capacity Assays (General Protocols)

While specific data for DKG is lacking, the following are standard protocols for DPPH, FRAP, and ABTS assays that can be adapted to test DKG and its derivatives.

2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (0.1 mM in methanol (B129727) or ethanol)

  • DKG solutions of various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Methanol or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of DKG in the appropriate solvent.

  • In a 96-well plate, add 100 µl of each DKG dilution to separate wells.

  • Add 100 µl of the DPPH working solution to each well.

  • Include a blank (solvent only) and a positive control (ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

2.2 FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution)

  • DKG solutions of various concentrations

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C.

  • Add 20 µl of DKG dilutions to separate wells of a 96-well plate.

  • Add 180 µl of the FRAP reagent to each well.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using FeSO₄ and express the results as µM Fe(II) equivalents.

2.3 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), leading to a decrease in absorbance.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • DKG solutions of various concentrations

  • Ascorbic acid or Trolox as a positive control

  • Ethanol or PBS

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µl of DKG dilutions to separate wells of a 96-well plate.

  • Add 180 µl of the diluted ABTS•⁺ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit the intracellular generation of ROS in cultured cells using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • DKG solutions of various concentrations

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • PBS (Phosphate Buffered Saline)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Remove the medium and wash the cells with PBS.

  • Treat the cells with various concentrations of DKG and 25 µM DCFH-DA for 1 hour.

  • Remove the treatment solution and wash the cells with PBS.

  • Induce oxidative stress by adding 600 µM AAPH.

  • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve and determine the CAA units.

Protocol 4: Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Cell or tissue homogenate

  • DKG solutions of various concentrations

  • Oxidative stress inducer (e.g., H₂O₂ or FeSO₄/ascorbate)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-treat cell or tissue homogenates with various concentrations of DKG.

  • Induce lipid peroxidation using an appropriate inducer.

  • Stop the reaction by adding TCA solution and centrifuge to precipitate proteins.

  • Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration using a standard curve and express the results as nmol MDA/mg protein.

Visualizations

Signaling Pathways and Logical Relationships

DKG_Antioxidant_Pathway cluster_Ascorbic_Acid_Degradation Ascorbic Acid Degradation cluster_Antioxidant_Effects Antioxidant & Metabolic Effects of DKG Ascorbic_Acid L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis Metabolism Cellular Metabolism DKG->Metabolism Modulates DKG_Metabolites DKG Degradation Products (e.g., 3,4-DKGL) DKG->DKG_Metabolites ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Oxidative_Stress Cellular Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Glycolysis Glycolysis Metabolism->Glycolysis Upregulates OxPhos Oxidative Phosphorylation Metabolism->OxPhos Downregulates DKG_Metabolites->ROS Quenches DKG_Metabolites->Lipid_Peroxidation Inhibits

Caption: Degradation of L-Ascorbic Acid to DKG and its subsequent antioxidant and metabolic effects.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Antioxidant Assays cluster_Cell_Based_Assays Cell-Based Antioxidant Assays cluster_Data_Analysis Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 Equivalents Antioxidant Equivalents DPPH->Equivalents FRAP FRAP Assay FRAP->IC50 FRAP->Equivalents ABTS ABTS Assay ABTS->IC50 ABTS->Equivalents Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment DKG Treatment Cell_Culture->Treatment Stress_Induction Induce Oxidative Stress (e.g., AAPH, H₂O₂) Treatment->Stress_Induction CAA_Assay Cellular Antioxidant Activity (CAA) Assay Stress_Induction->CAA_Assay MDA_Assay Lipid Peroxidation (MDA) Assay Stress_Induction->MDA_Assay Enzyme_Assays Antioxidant Enzyme Activity Assays (SOD, Catalase) Stress_Induction->Enzyme_Assays Biomarker_Quantification Biomarker Quantification CAA_Assay->Biomarker_Quantification MDA_Assay->Biomarker_Quantification Enzyme_Assays->Biomarker_Quantification start Prepare DKG Solution start->DPPH Test In Vitro Radical Scavenging start->FRAP Test In Vitro Radical Scavenging start->ABTS Test In Vitro Radical Scavenging start->Cell_Culture

Caption: General experimental workflow for evaluating the antioxidant activity of this compound.

References

Application Notes and Protocols for Studying the Pro-oxidant Effects of 2,3-Diketo-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diketo-L-gulonic acid (DKG) is a product of the oxidative degradation of L-ascorbic acid (Vitamin C). While ascorbic acid is a well-known antioxidant, its degradation products, including DKG, can exhibit pro-oxidant properties under certain conditions.[1][2] This dual role has significant implications in various biological processes, including cellular signaling and metabolism.[1][3] Notably, DKG has been shown to influence metabolic pathways, such as activating a non-canonical tricarboxylic acid (TCA) cycle and promoting glycolysis.[1][3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the pro-oxidant effects of DKG in a cellular context. The following sections detail the mechanisms of DKG's pro-oxidant activity, protocols for key experiments to measure its effects, and expected quantitative outcomes.

Mechanism of Pro-oxidant Action

The pro-oxidant activity of DKG is primarily associated with its ability to generate reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), non-enzymatically.[2] This process can be influenced by the presence of transition metal ions. The generated ROS can subsequently lead to oxidative damage of cellular macromolecules, including lipids and proteins, and impact cell viability and signaling pathways.

Data Presentation

The following tables summarize quantitative data related to the cellular effects of DKG.

Table 1: Cellular Effects of this compound

ParameterCell TypeDKG ConcentrationObserved EffectReference
Metabolic ReprogrammingMouse Embryonic Fibroblasts (MEFs)160 µMActivation of a non-canonical TCA cycle, redirection of oxidative phosphorylation toward glycolysis.[1][3][4]
Cell FatePre-induced Pluripotent Stem Cells (pre-iPSCs)160 µMPromotion of mesenchymal-epithelial transition (MET).[1][3]

Experimental Protocols

Preparation of this compound for Cell Culture

DKG is unstable in aqueous solutions.[5] It is crucial to prepare fresh solutions for each experiment.

Materials:

  • This compound (or its salt, e.g., calcium salt)

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile filters (0.22 µm)

Protocol:

  • On the day of the experiment, weigh the desired amount of DKG powder in a sterile container.

  • Dissolve the DKG in sterile water or PBS to create a stock solution. Gently vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Dilute the stock solution to the desired final concentrations in the cell culture medium immediately before treating the cells.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS. H₂DCF-DA is a cell-permeable non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DKG)

  • H₂DCF-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare fresh DKG solutions in a complete cell culture medium at various concentrations (e.g., 50, 100, 160, 200 µM). Include a vehicle control (medium without DKG).

  • Remove the overnight culture medium from the cells and replace it with the DKG-containing medium or vehicle control.

  • Incubate the cells for the desired period (e.g., 1, 3, 6, 12, or 24 hours).

  • Following incubation, remove the treatment medium and wash the cells twice with warm PBS or HBSS.

  • Prepare a working solution of H₂DCF-DA (e.g., 5-10 µM) in PBS or serum-free medium.

  • Add the H₂DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Remove the H₂DCF-DA solution and wash the cells twice with warm PBS or HBSS.

  • Add PBS or HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence intensity of DKG-treated cells to the vehicle control.

  • Express the results as a fold-increase in ROS production compared to the control.

Protocol 2: Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA) to form a colored product.

Materials:

  • Cells treated with DKG as described in Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Hydrochloric acid (HCl)

  • MDA standard solution (from 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Protocol:

  • After DKG treatment, wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • To a defined volume of cell lysate, add TCA and TBA solutions.

  • Heat the mixture at 95-100°C for 30-60 minutes.

  • Cool the samples on ice and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Generate a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples from the standard curve and normalize to the protein concentration.

Data Analysis:

  • Express the results as nmol or µmol of MDA per mg of protein.

  • Compare the levels of MDA in DKG-treated cells to the vehicle control.

Protocol 3: Quantification of Protein Carbonylation

This protocol involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by immunodetection.

Materials:

  • Cells treated with DKG as described in Protocol 1

  • Cell lysis buffer

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in HCl)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate/ethanol wash solution

  • Guanidine (B92328) hydrochloride solution

  • Primary antibody against DNP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Lyse the DKG-treated cells and determine the protein concentration as described in Protocol 2.

  • Incubate a portion of the protein lysate with DNPH solution to derivatize the carbonyl groups.

  • Precipitate the proteins using TCA.

  • Wash the protein pellet with an ethyl acetate/ethanol solution to remove excess DNPH.

  • Resuspend the protein pellet in a guanidine hydrochloride solution.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific for the DNP moiety.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Perform densitometric analysis of the protein carbonyl bands.

  • Normalize the carbonyl signal to a loading control (e.g., β-actin or total protein stain).

  • Express the results as a fold-change in protein carbonylation relative to the vehicle control.

Protocol 4: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DKG)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of DKG for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cell death.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each DKG concentration relative to the vehicle control (set as 100% viability).

  • Plot a dose-response curve to determine the IC₅₀ value (the concentration of DKG that inhibits cell viability by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

DKG_Pro_oxidant_Pathway DKG This compound (DKG) ROS Reactive Oxygen Species (e.g., H₂O₂) DKG->ROS Non-enzymatic generation Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Carbonyl formation) ROS->Protein_Oxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage Altered_Signaling Altered Cell Signaling Cellular_Damage->Altered_Signaling Apoptosis Apoptosis / Reduced Viability Cellular_Damage->Apoptosis Altered_Signaling->Apoptosis

Caption: Proposed pathway of DKG-induced pro-oxidant effects.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Oxidative Stress Assessment Cell_Culture 1. Seed and Culture Cells DKG_Treatment 2. Treat with this compound Cell_Culture->DKG_Treatment ROS_Assay ROS Production (H₂DCF-DA) DKG_Treatment->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation (TBARS) DKG_Treatment->Lipid_Peroxidation_Assay Protein_Oxidation_Assay Protein Oxidation (DNPH) DKG_Treatment->Protein_Oxidation_Assay Cell_Viability_Assay Cell Viability (MTT) DKG_Treatment->Cell_Viability_Assay

Caption: Workflow for studying DKG's pro-oxidant effects.

Logical_Relationship DKG DKG Concentration ROS ROS Levels DKG->ROS Increases Oxidative_Damage Oxidative Damage (Lipids, Proteins) ROS->Oxidative_Damage Induces Cell_Viability Cell Viability Oxidative_Damage->Cell_Viability Decreases

Caption: Relationship between DKG, ROS, damage, and viability.

References

Troubleshooting & Optimization

stability of 2,3-Diketo-L-gulonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2,3-Diketo-L-gulonic acid (DKG) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DKG) and why is its stability a concern?

A1: this compound is a key intermediate in the degradation pathway of L-ascorbic acid (Vitamin C). Its stability is a significant concern for researchers as it is an inherently unstable molecule in aqueous solutions, readily degrading into various other compounds.[1][2] This instability can impact the accuracy and reproducibility of experiments involving DKG.

Q2: What are the primary factors that influence the stability of DKG in aqueous solutions?

A2: The stability of DKG is primarily affected by the pH and temperature of the solution. It is known to be more stable under acidic conditions and at lower temperatures.[1] Conversely, neutral to basic conditions and elevated temperatures accelerate its degradation.[3]

Q3: What are the main degradation products of DKG in an aqueous environment?

A3: The degradation of DKG can lead to a variety of products. In neutral or basic conditions, and particularly with heating, primary degradation products include L-erythrulose and oxalic acid.[3] In the presence of hydrogen peroxide, DKG degrades to form L-threonic acid and oxalic acid.[3]

Q4: How should I prepare and store DKG solutions to minimize degradation?

A4: To minimize degradation, DKG solutions should be freshly prepared in a cold, acidic buffer (e.g., pH 1-4).[1] For short-term storage, solutions should be kept on ice. For longer-term storage, it is advisable to store aliquots at -80°C. One study noted that DKG was almost unaffected by storage on ice for 0.5–3 hours at pH 1 or 6.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of DKG concentration in solution The pH of the aqueous solution is neutral or basic.Adjust the pH of your solution to be in the acidic range (pH 1-4) using a suitable buffer.
The temperature of the solution is too high.Prepare and handle DKG solutions at low temperatures (e.g., on ice). For incubations, use the lowest temperature compatible with your experimental design.
Inconsistent results between experimental repeats Degradation of DKG during sample preparation and analysis.Standardize your sample preparation protocol to be as rapid as possible and ensure all steps are carried out at a consistent, low temperature. Analyze samples immediately after preparation.
Inconsistent pH of the buffer.Prepare fresh buffer for each experiment and verify the pH before use.
Appearance of unexpected peaks in HPLC chromatogram Degradation of DKG into various byproducts.Refer to the degradation pathway diagram below to identify potential degradation products. Use a stability-indicating HPLC method to resolve DKG from its degradants.

Quantitative Data on DKG Stability

Condition Observed Stability Source
pH 1 or 6, on ice Almost unaffected for 0.5–3 hours.[1]
Neutral aqueous solution Unstable, readily converts to delta-lactones.[2]
Neutral or basic conditions, with heat Spontaneous decomposition.[3]

Experimental Protocol: Assessing the Stability of DKG in Aqueous Solutions

This protocol outlines a method for determining the stability of DKG in aqueous solutions under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (DKG) standard

  • HPLC grade water

  • HPLC grade buffers (e.g., phosphate (B84403), citrate) for pH control

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • HPLC column (e.g., Shim-pack CLC-NH2, 150 mm x 6 mm, 5 µm)[4][5]

  • HPLC system with UV detector

2. Preparation of DKG Stock Solution:

  • Accurately weigh a known amount of DKG standard.

  • Dissolve it in a cold, acidic buffer (e.g., 0.015 M ammonium (B1175870) dihydrogen phosphate, pH 4.1) to a final concentration of 1 mg/mL.[4][5]

  • Keep the stock solution on ice at all times.

3. Stability Study Setup:

  • Prepare a series of test solutions by diluting the DKG stock solution with the desired aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • For each pH condition, prepare multiple aliquots.

  • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition for immediate HPLC analysis.

4. HPLC Analysis:

  • Column: Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) or equivalent.[4][5]

  • Mobile Phase: Isocratic elution with 0.015 M ammonium dihydrogen phosphate solution (pH adjusted to 4.1 with phosphoric acid).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 210 nm.[4][5]

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of DKG and its major degradation products.

5. Data Analysis:

  • Create a calibration curve using freshly prepared DKG standards of known concentrations.

  • Quantify the concentration of DKG in each sample at each time point by comparing the peak area to the calibration curve.

  • Plot the concentration of DKG versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) for DKG under each condition.

Visualizations

Non-Enzymatic Degradation Pathway of this compound

DKG_Degradation DKG This compound (DKG) Lactones Delta-lactones (3,4-enediol and 2,3-enediol forms) DKG->Lactones Neutral pH Erythrulose L-Erythrulose DKG->Erythrulose Neutral/Basic pH, Heat OxalicAcid Oxalic Acid DKG->OxalicAcid Neutral/Basic pH, Heat DKG->OxalicAcid H₂O₂ ThreonicAcid L-Threonic Acid DKG->ThreonicAcid H₂O₂ DKG_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepStock Prepare DKG Stock Solution (Cold, Acidic Buffer) PrepSamples Prepare Test Samples (Different pH and Temp.) PrepStock->PrepSamples Incubate Incubate Samples PrepSamples->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing & Analysis HPLC->Data Result Stability Profile of DKG Data->Result Determine Degradation Rate and Half-life

References

optimal storage conditions for 2,3-Diketo-L-gulonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for experiments involving 2,3-Diketo-L-gulonic acid (DKG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DKG)?

A1: this compound is a metabolite formed from the irreversible degradation of L-ascorbic acid (Vitamin C). It is a highly reactive and unstable compound in solution, playing a role in various biological processes, including glycolysis and the mesenchymal-epithelial transition (MET).[1]

Q2: What are the primary recommended storage conditions for solid this compound?

A2: Solid this compound is highly unstable at room temperature and should be stored at -20°C to maintain its integrity.[1] For long-term storage, -80°C is recommended.

Q3: How should I handle this compound in the laboratory?

A3: Due to its instability, it is crucial to handle DKG quickly and minimize its exposure to heat, light, and neutral or alkaline pH conditions. When preparing solutions, use pre-chilled solvents and prepare them fresh immediately before use.

Q4: What are the main degradation products of this compound?

A4: The degradation of DKG can result in several products depending on the conditions. In the presence of hydrogen peroxide, it can be transformed into L-threonic acid and oxalic acid.[2][3] Other degradation products can include L-erythrulose, L-lyxonic acid, and L-xylonic acid.[1]

Optimal Storage Conditions for this compound

ParameterConditionRationale
Temperature (Solid) -20°C (short-term) or -80°C (long-term)Highly unstable at room temperature.[1][4]
Temperature (Aqueous Solution) Prepare fresh and use immediately. Store on ice for short periods.Rapidly degrades in aqueous solutions.[5]
Light Exposure Store in the dark.Sensitive to light, which can accelerate degradation.
pH of Solution Acidic (e.g., pH 1)Less stable at neutral or alkaline pH.[6]
Atmosphere Store under an inert atmosphere (e.g., argon) if possible.Susceptible to oxidation.
Container Tightly sealed, opaque containers.To protect from light and moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of DKG stock solution.Prepare fresh DKG solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store aliquots at -80°C.
Variation in buffer pH.Ensure the pH of your experimental buffer is consistent and, if possible, acidic to slow down DKG degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of DKG degradation products.Analyze freshly prepared DKG solutions as a standard to identify the parent peak. Compare chromatograms of aged solutions to identify potential degradation product peaks.
Contamination of reagents.Use high-purity solvents and reagents for all experiments.
Low or no biological activity observed in cell-based assays. DKG has degraded before or during the experiment.Prepare DKG solution immediately before adding to cell culture. Minimize the incubation time when possible and consider the stability of DKG in your specific culture medium.
Incorrect concentration of DKG.Verify the concentration of your stock solution. Due to its instability, the actual concentration may be lower than calculated if not handled properly.

Experimental Protocols

Preparation of this compound Solution

This protocol is adapted from a method for producing DKG by hydrolysis of dehydroascorbic acid (DHA).[4]

  • Dissolve 3 M dehydroascorbic acid in DMF.

  • Mix 40 µl of the DHA solution with 200 µl of 0.75 M NaOH and incubate for 30 seconds.

  • Add 200 µl of 1.5 M acetic acid to stop the reaction.

  • The resulting DKG solution can be diluted to the desired concentration in water.

  • This solution should be used immediately or stored at -80°C for short periods.[4]

Visualizations

Ascorbic_Acid_Degradation cluster_0 Ascorbic Acid Metabolism cluster_1 DKG Degradation Products AscorbicAcid L-Ascorbic Acid (Vitamin C) DehydroascorbicAcid Dehydroascorbic Acid (DHA) AscorbicAcid->DehydroascorbicAcid Oxidation DehydroascorbicAcid->AscorbicAcid Reduction DKG This compound (DKG) DehydroascorbicAcid->DKG Irreversible Hydrolysis ThreonicAcid L-Threonic Acid DKG->ThreonicAcid Oxidative Decarboxylation (in presence of H2O2) OxalicAcid Oxalic Acid DKG->OxalicAcid Oxidative Decarboxylation (in presence of H2O2) Erythrulose L-Erythrulose DKG->Erythrulose Spontaneous Degradation

Caption: Degradation pathway of L-ascorbic acid to this compound and its subsequent degradation products.

References

factors affecting 2,3-Diketo-L-gulonic acid stability (pH, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,3-Diketo-L-gulonic acid (DKG), focusing on the critical factors of pH and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DKG solution seems to be degrading rapidly. What are the primary factors influencing its stability?

A1: this compound is an inherently unstable compound, particularly in aqueous solutions.[1] Its stability is significantly influenced by pH and temperature.[2][3] Degradation can occur non-enzymatically, and the compound is known to be highly unstable at room temperature.[1] For optimal stability, it is crucial to control these two parameters.

Q2: What is the expected stability of DKG in a neutral pH solution?

A2: DKG is known to be very unstable in neutral aqueous solutions.[2] In these conditions, it readily converts into its δ-lactones, namely the 3,4-enediol and 2,3-enediol forms.[2] One study observed that in a neutral buffer solution (pH 7.2) under a nitrogen atmosphere, a significant degradation product, the 3,4-endiol form of 2,3-diketogulono-delta-lactone, was formed.[4] Therefore, prolonged storage or experimentation at neutral pH should be avoided if the integrity of the DKG molecule is critical.

Q3: How does acidic pH affect the stability of DKG?

A3: Generally, DKG is more stable in acidic conditions compared to neutral or alkaline solutions. One study indicated that DKG is more stable at pH 1 than at pH 6.[5] When stored on ice for up to 3 hours, DKG itself was almost unaffected at both pH 1 and pH 6, though some of its by-products showed changes at pH 6.[5]

Q4: I am observing unexpected peaks in my HPLC analysis of a DKG sample. What could be the cause?

A4: The appearance of unexpected peaks is likely due to the degradation of DKG. Depending on the pH, temperature, and presence of oxygen or other reactive species, DKG can convert into various other compounds.[2] In neutral solutions, you might be observing the formation of its delta-lactone forms.[2] If the experiment involves oxidative conditions (e.g., presence of hydrogen peroxide), DKG can be oxidatively decarboxylated to form products like 2-oxo-l-threo-pentonate (OTP) and subsequently threonate.[6] It is advisable to analyze freshly prepared solutions and to use a stability-indicating analytical method to track the formation of degradation products over time.

Q5: How should I store my DKG solutions to minimize degradation during an experiment?

A5: To minimize degradation, DKG solutions should be prepared fresh whenever possible and kept at a low temperature (e.g., on ice) throughout the experiment. Storage at -20°C is recommended for the solid compound to maintain its integrity.[1] If the experiment allows, using an acidic buffer (e.g., pH below 4) can also enhance stability.

Quantitative Data on DKG Stability

Table 1: Expected Qualitative Effect of pH on the Half-Life (t½) of DKG at a Constant Low Temperature (e.g., 4°C)

pH RangeExpected Half-Life (t½)Rationale
Acidic (pH 1-4)LongerIncreased stability in acidic conditions.[5]
Near-Neutral (pH 6-7.5)ShorterKnown to be highly unstable in neutral aqueous solutions.[2]
Alkaline (pH > 8)Very ShortHydrolysis and degradation are generally accelerated in alkaline conditions.

Table 2: Expected Qualitative Effect of Temperature on the Degradation Rate of DKG at a Constant pH (e.g., pH 7)

TemperatureExpected Degradation RateRationale
4°CSlowerLower temperature generally slows down chemical degradation reactions.
Room Temperature (~25°C)FasterDKG is known to be highly unstable at room temperature.[1]
Elevated Temperature (>40°C)Much FasterIncreased temperature accelerates the oxidation and hydrolysis of ascorbic acid and its derivatives.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of DKG under various stress conditions.

1. Materials and Reagents:

  • This compound (DKG)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • HPLC column suitable for polar compounds (e.g., C18, HILIC)

  • Thermostatically controlled water bath or incubator

  • Photostability chamber

2. Preparation of DKG Stock Solution:

  • Accurately weigh a known amount of DKG and dissolve it in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Prepare the stock solution immediately before use and keep it on ice.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the DKG stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the DKG stock solution and 0.1 M NaOH.

    • Keep the solution at room temperature and take aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the DKG stock solution and 3% H₂O₂.

    • Keep the solution at room temperature and monitor at various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • Dilute the aliquots with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the DKG stock solution (in a sealed vial) in a thermostatically controlled oven or water bath at an elevated temperature (e.g., 60°C or 80°C).

    • Take samples at different time points (e.g., 1, 4, 8, 24 hours) and dilute for HPLC analysis.

  • Control Sample:

    • Keep an aliquot of the DKG stock solution at a low temperature (e.g., 4°C) protected from light to serve as a control.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating DKG from its potential degradation products. A starting point could be a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) in a gradient elution.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm for the keto-acid functionality, or a broader scan if degradation products have different chromophores).

  • Inject the prepared samples from the stress conditions and the control sample.

5. Data Analysis:

  • Calculate the percentage of DKG remaining at each time point for each stress condition relative to the control sample at time zero.

  • Identify and quantify the major degradation products if standards are available.

  • Plot the natural logarithm of the DKG concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition, assuming first-order kinetics.

Visualizations

Logical Relationship of DKG Degradation

DKG_Degradation_Pathway cluster_factors Influencing Factors Ascorbic_Acid L-Ascorbic Acid DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Oxidation DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis Degradation_Products Further Degradation Products (e.g., L-Erythrulose, Oxalic Acid, L-Threonic Acid, Lactones) DKG->Degradation_Products Degradation (influenced by pH, Temp, O₂) pH pH Temp Temperature Oxygen Oxygen

Caption: Degradation pathway from L-Ascorbic Acid to this compound and its subsequent degradation.

Experimental Workflow for DKG Stability Study

DKG_Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation Prep_DKG Prepare fresh DKG stock solution Acid Acidic (HCl) Prep_DKG->Acid Base Basic (NaOH) Prep_DKG->Base Oxidative Oxidative (H₂O₂) Prep_DKG->Oxidative Thermal Thermal (Heat) Prep_DKG->Thermal Sampling Withdraw aliquots at defined time intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Neutralize Neutralize/Quench (if necessary) Sampling->Neutralize HPLC HPLC Analysis (Quantify remaining DKG) Neutralize->HPLC Kinetics Calculate degradation kinetics (Rate constant, Half-life) HPLC->Kinetics

Caption: A typical experimental workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Analysis of 2,3-Diketo-L-gulonic Acid and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2,3-Diketo-L-gulonic acid (2,3-DKG) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the chromatographic analysis of this unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,3-DKG) and why is it difficult to analyze?

This compound is a key intermediate in the oxidative degradation of L-ascorbic acid (Vitamin C). Its analysis is challenging due to its inherent instability in aqueous solutions, where it can rapidly degrade into several other compounds. This instability can lead to a complex mixture of analytes and difficulties in obtaining reproducible results.

Q2: What are the primary degradation products of 2,3-DKG?

Under typical aqueous conditions, 2,3-DKG can degrade into a variety of products. The major degradation products include L-erythrulose, oxalic acid, and L-threonic acid.[1] Additionally, it can form lactones such as the 3,4-enediol and 2,3-enediol forms of DKG delta-lactone, particularly depending on pH and temperature.[2]

Q3: What type of HPLC column is best suited for separating 2,3-DKG and its degradation products?

Due to the polar and acidic nature of 2,3-DKG and its degradation products, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography columns are often effective. Amino-based columns (e.g., NH2) have been successfully used for the separation of these compounds. Reversed-phase C18 columns can also be used, typically with an aqueous mobile phase at a low pH to ensure the analytes are in their protonated form.

Q4: What is the recommended mobile phase for this analysis?

A common mobile phase for separating 2,3-DKG and its degradation products on an amino column is an ammonium (B1175870) dihydrogen phosphate (B84403) buffer with the pH adjusted to the acidic range (e.g., pH 4.1) using phosphoric acid.[3] For reversed-phase columns, an acidic mobile phase, such as dilute sulfuric acid, is often employed. The choice of mobile phase will be highly dependent on the stationary phase of the column being used.

Q5: How can I detect 2,3-DKG and its degradation products?

2,3-DKG and its primary degradation products lack a strong chromophore for UV detection at higher wavelengths. Therefore, detection is typically performed at a low UV wavelength, such as 210 nm.[3] At this wavelength, the carboxylic acid and keto functional groups exhibit some absorbance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Splitting or Broadening of the 2,3-DKG Peak 2,3-DKG can exist in multiple tautomeric or hydrated forms in solution, which may separate under certain chromatographic conditions.- Adjust the mobile phase pH to favor a single form of the analyte. - Decrease the flow rate to allow more time for equilibrium on the column. - Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the mobile phase.
Rapid Disappearance of the 2,3-DKG Peak and Appearance of New Peaks 2,3-DKG is unstable and can degrade in the sample vial or during the analysis.- Prepare samples fresh and keep them refrigerated until analysis. - Use an acidic sample diluent (e.g., dilute phosphoric or metaphosphoric acid) to improve stability. - Minimize the time between sample preparation and injection.
Poor Resolution Between Degradation Product Peaks The degradation products are often small, polar, and structurally similar, making baseline separation challenging.- Optimize the mobile phase composition. For ion-exchange or HILIC, adjust the buffer concentration and pH. For reversed-phase, a shallow gradient may be necessary. - Evaluate a different column chemistry (e.g., a different HILIC or ion-exchange column). - Adjust the column temperature; lower temperatures may improve resolution for some analytes.
Baseline Drift or Noise The mobile phase may be unstable, or the detector may be set to a sensitive wavelength where many compounds absorb.- Ensure the mobile phase is freshly prepared, filtered, and thoroughly degassed. - If using a buffer, ensure it is fully dissolved and the pH is stable. - Clean the detector flow cell.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate can cause retention time drift.- Use a column oven to maintain a consistent temperature. - Ensure the HPLC pump is delivering a precise and stable flow rate. - If preparing the mobile phase online, ensure the mixing is accurate and reproducible.

Experimental Protocol: HPLC Analysis of 2,3-DKG and Degradation Products

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Immediately before analysis, dissolve the 2,3-DKG standard or sample in a cold, acidic diluent (e.g., 0.1% phosphoric acid in water).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Maintain the sample at 4°C in the autosampler.

2. HPLC Conditions:

  • Column: Amino (NH2) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.015 M Ammonium Dihydrogen Phosphate, adjusted to pH 4.1 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

3. Data Analysis:

  • Identify peaks based on the retention times of analytical standards.

  • Quantify the analytes by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

Quantitative Data

The following table provides representative retention times for 2,3-DKG and some of its related compounds. Note that these values were obtained under specific chromatographic conditions and may vary with different HPLC systems, columns, and mobile phases.

CompoundRepresentative Retention Time (minutes)
This compound (2,3-DKG)10.64
Oxalic Acid~3.5 - 5.0
L-Threonic Acid~6.0 - 8.0
L-Erythrulose~8.0 - 10.0
Unidentified Degradation Product '1'11.02

Retention times for oxalic acid, L-threonic acid, and L-erythrulose are estimated based on their polarity relative to 2,3-DKG and may require confirmation with analytical standards. The retention times for 2,3-DKG and "Unidentified Degradation Product '1'" are from a specific study and are provided for reference.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Sample/Standard dissolve Dissolve in Cold, Acidic Diluent sample->dissolve filter Filter (0.22 µm) dissolve->filter autosampler Store at 4°C in Autosampler filter->autosampler injection Inject 10 µL autosampler->injection separation Amino Column Separation Isocratic Elution injection->separation detection UV Detection at 210 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram identification Peak Identification (vs. Standards) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the HPLC analysis of 2,3-DKG.

degradation_pathway cluster_main Degradation Pathway of this compound cluster_products Primary Degradation Products cluster_intermediates Intermediate Lactones DKG This compound Erythrulose L-Erythrulose DKG->Erythrulose Hydrolysis & Oxidation Oxalic_Acid Oxalic Acid DKG->Oxalic_Acid Hydrolysis & Oxidation Threonic_Acid L-Threonic Acid DKG->Threonic_Acid Hydrolysis & Oxidation Enediol_3_4 3,4-enediol-DKGL DKG->Enediol_3_4 Lactonization Enediol_2_3 2,3-enediol-DKGL DKG->Enediol_2_3 Lactonization

Caption: Degradation pathway of this compound.

References

troubleshooting interference in 2,3-Diketo-L-gulonic acid colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing colorimetric assays for the quantification of 2,3-Diketo-L-gulonic acid (DKG).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (DKG) colorimetric assay?

The most common colorimetric method for DKG determination is based on its reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). In an acidic environment, the two ketone groups of DKG react with DNPH to form a stable, colored derivative known as a bis-2,4-dinitrophenylhydrazone, often referred to as an osazone. This product has a distinct red color, and its absorbance can be measured spectrophotometrically at approximately 502 nm. The intensity of the color is directly proportional to the concentration of DKG in the sample.

Q2: Why is thin-layer chromatography (TLC) often used in conjunction with the DNPH assay for DKG?

Biological samples are complex mixtures containing various compounds that can interfere with the assay. Other molecules with carbonyl groups (aldehydes and ketones), such as certain sugars, can also react with DNPH to form colored hydrazones, leading to erroneously high DKG readings. Thin-layer chromatography is employed to separate the specific bis-2,4-dinitrophenylhydrazone of DKG from other interfering hydrazones, thereby ensuring the specificity and accuracy of the measurement.[1]

Q3: Can I measure ascorbic acid (Vitamin C) and dehydroascorbic acid (DHA) with this assay?

This assay is designed to measure DKG, a degradation product of ascorbic acid. To measure total ascorbic acid, a preliminary oxidation step is required to convert all ascorbic acid to dehydroascorbic acid (DHA), which is then hydrolyzed to DKG. By selectively reducing DHA back to ascorbic acid in a separate aliquot, one can differentiate between the different forms.

Q4: What are the most critical parameters in this assay?

The critical parameters for a successful DKG colorimetric assay include:

  • Temperature and Incubation Time: The formation of the osazone is temperature and time-dependent. Consistent incubation conditions are crucial for reproducible results.

  • pH: The reaction with DNPH occurs under acidic conditions. Proper pH control is essential for the reaction to proceed efficiently.

  • Purity of Reagents: The quality of the DNPH and other reagents can significantly impact the outcome of the assay.

  • Sample Preparation: Proper extraction and removal of interfering substances are vital for accurate quantification.

Troubleshooting Guides

This section addresses common issues encountered during this compound colorimetric assays.

Issue 1: No or Very Low Color Development
Possible Cause Troubleshooting Action
Degradation of DKG in the sample. Ensure samples are properly stored (frozen at low temperatures) and processed quickly to prevent degradation of DKG, which is unstable.
Incorrect pH of the reaction mixture. Verify the pH of the reaction mixture after the addition of all reagents. It should be acidic for the DNPH reaction.
Inactive or degraded DNPH reagent. Prepare fresh DNPH reagent. Store the reagent protected from light and in a cool, dark place.
Insufficient incubation time or temperature. Ensure that the incubation is carried out for the specified time and at the correct temperature as per the protocol.
Issue 2: High Background or Inconsistent Blank Readings
Possible Cause Troubleshooting Action
Contaminated reagents or glassware. Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed.
Presence of interfering substances in the blank. Prepare the blank using the same matrix as the samples, excluding the analyte.
Precipitation of the DNPH reagent. Ensure the DNPH reagent is fully dissolved before use. If necessary, filter the reagent.
Issue 3: Poor Separation or Streaking in Thin-Layer Chromatography (TLC)
Possible Cause Troubleshooting Action
Sample overloading. Dilute the sample before spotting it on the TLC plate. Overloading can lead to broad, streaky bands.
Inappropriate solvent system. Optimize the mobile phase (solvent system) to achieve better separation of the DKG-osazone from other spots. A common system is ethyl acetate-chloroform-acetic acid.[1]
Uneven solvent front migration. Ensure the TLC chamber is properly saturated with the solvent vapor and that the plate is placed vertically in the chamber.
Sample applied below the solvent level. Make sure the initial spots on the TLC plate are above the level of the mobile phase in the developing chamber.
Issue 4: Results are Not Reproducible
Possible Cause Troubleshooting Action
Inconsistent sample handling and preparation. Standardize the entire procedure, from sample collection to the final measurement. Use precise pipetting techniques.
Fluctuations in incubation temperature. Use a calibrated water bath or incubator to maintain a constant temperature during the reaction.
Variable extraction efficiency of the osazone from the TLC plate. Ensure the scraped silica (B1680970) is thoroughly mixed with the extraction solvent and that the extraction time is consistent for all samples.
Instability of the colored product. Measure the absorbance of the extracted osazone solution promptly after extraction, as the color may fade over time.

Interference Data

The 2,4-dinitrophenylhydrazine (DNPH) assay is susceptible to interference from other carbonyl-containing compounds. The use of thin-layer chromatography (TLC) is highly recommended to separate the DKG-dinitrophenylhydrazone from other interfering hydrazones. Below is a table summarizing potential interferences.

Interfering Substance Potential Effect on DKG Measurement Mitigation Strategy
Glucose Can react with DNPH under certain conditions to form a colored product, leading to an overestimation of DKG. However, some studies suggest that under neutral conditions, the reaction is minimal.[2][3]Use of TLC for separation is effective. Maintaining optimal reaction conditions (pH, temperature) can minimize this interference.
Fructose (B13574) Reacts with DNPH more readily than glucose and can cause significant interference, leading to an overestimation of DKG.TLC separation is essential when fructose is present in the sample.
Other Keto Acids (e.g., pyruvic acid, α-ketoglutaric acid) These compounds will react with DNPH to form colored hydrazones, leading to false-positive results for DKG.Separation of the DKG-osazone from other keto acid-osazones using TLC is crucial.
Ascorbic Acid Does not directly interfere but its degradation product, DKG, is what is being measured. Incomplete oxidation of ascorbic acid to DKG will lead to an underestimation of total vitamin C content.Ensure complete oxidation of ascorbic acid to dehydroascorbic acid and subsequent hydrolysis to DKG if total vitamin C is the target analyte.
Proteins Can interfere by non-specific binding or by containing carbonylated residues that react with DNPH.Deproteinize the sample, typically with trichloroacetic acid (TCA), prior to the assay.
Lipids Can cause turbidity in the final solution, interfering with spectrophotometric readings.Remove lipids during the sample preparation step, for example, by centrifugation or solvent extraction.

Experimental Protocols

Protocol 1: Colorimetric Determination of this compound using DNPH and TLC

This protocol is adapted from methods described for the analysis of DKG in biological samples.[1]

1. Reagent Preparation:

  • 4% Trichloroacetic Acid (TCA): Dissolve 4 g of TCA in 100 mL of deionized water.

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent: Prepare a saturated solution of DNPH in 2 M hydrochloric acid.

  • Thiourea (B124793) Solution (10%): Dissolve 10 g of thiourea in 100 mL of deionized water.

  • TLC Mobile Phase: A mixture of ethyl acetate (B1210297), chloroform, and acetic acid (e.g., in a 50:50:5 v/v/v ratio).[1]

  • Osazone Extraction Solvent: A mixture of ethyl acetate and toluene (B28343) (e.g., in a 1:3 v/v ratio).[1]

2. Sample Preparation:

  • Homogenize the tissue or biological fluid sample in 4% TCA.

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant for analysis.

3. Derivatization Reaction:

  • To 1 mL of the supernatant, add 1 drop of 10% thiourea solution followed by 1 mL of the DNPH reagent.

  • Incubate the mixture in a water bath at 37°C for 3 hours.[1]

  • After incubation, cool the mixture in an ice bath to stop the reaction and promote precipitation of the osazones.

  • Centrifuge to pellet the osazones. Wash the pellet with dilute sulfuric acid and then with water to remove unreacted DNPH.

  • Dry the osazone pellet in a desiccator.

4. Thin-Layer Chromatography (TLC):

  • Dissolve the dried osazone pellet in a small, known volume of ethyl acetate.

  • Spot a precise volume of the dissolved osazones onto a silica gel TLC plate.

  • Develop the chromatogram using the prepared mobile phase in a saturated TLC chamber.

  • After development, air dry the TLC plate. The osazone of DKG should appear as a distinct red spot.

5. Quantification:

  • Carefully scrape the red spot corresponding to the DKG-osazone into a centrifuge tube.

  • Add a defined volume (e.g., 3 mL) of the osazone extraction solvent to the tube.[1]

  • Vortex thoroughly to extract the osazone from the silica.

  • Centrifuge to pellet the silica.

  • Transfer the colored supernatant to a cuvette and measure the absorbance at 502 nm against a solvent blank.[1]

  • Prepare a standard curve using known concentrations of DKG and follow the same procedure to determine the concentration in the unknown sample.

Visualizations

experimental_workflow sample Biological Sample homogenization Homogenization in TCA sample->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant Protein-free Supernatant centrifugation1->supernatant derivatization Derivatization with DNPH supernatant->derivatization incubation Incubation (e.g., 37°C) derivatization->incubation precipitation Osazone Precipitation incubation->precipitation centrifugation2 Centrifugation & Washing precipitation->centrifugation2 osazone_pellet Dried Osazone Pellet centrifugation2->osazone_pellet dissolution Dissolution in Ethyl Acetate osazone_pellet->dissolution tlc Thin-Layer Chromatography dissolution->tlc scraping Scraping of DKG-Osazone Spot tlc->scraping extraction Extraction from Silica scraping->extraction centrifugation3 Centrifugation extraction->centrifugation3 measurement Spectrophotometric Measurement (502 nm) centrifugation3->measurement quantification Quantification measurement->quantification

Caption: Experimental workflow for the colorimetric determination of this compound.

troubleshooting_logic start Start Assay problem Problem Encountered? start->problem no_color No/Low Color problem->no_color Yes high_bg High Background problem->high_bg Yes bad_tlc Poor TLC Separation problem->bad_tlc Yes not_reproducible Not Reproducible problem->not_reproducible Yes end Successful Assay problem->end No check_dkg Check DKG Stability no_color->check_dkg Possible Cause check_ph Verify pH no_color->check_ph Possible Cause check_dnph Check DNPH Reagent no_color->check_dnph Possible Cause check_reagents Check Reagent Purity high_bg->check_reagents Possible Cause check_blank Review Blank Preparation high_bg->check_blank Possible Cause check_loading Check Sample Loading bad_tlc->check_loading Possible Cause optimize_solvent Optimize Mobile Phase bad_tlc->optimize_solvent Possible Cause standardize_protocol Standardize Protocol not_reproducible->standardize_protocol Possible Cause control_temp Control Temperature not_reproducible->control_temp Possible Cause check_dkg->problem check_ph->problem check_dnph->problem check_reagents->problem check_blank->problem check_loading->problem optimize_solvent->problem standardize_protocol->problem control_temp->problem

Caption: Troubleshooting logic for this compound colorimetric assays.

References

Technical Support Center: Optimizing 2,3-Diketo-L-gulonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Diketo-L-gulonic acid (2,3-DKG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of 2,3-DKG in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for 2,3-DKG synthesis are chemical (catalytic) oxidation and microbial fermentation.[1][2]

  • Chemical Oxidation: This method typically involves the catalytic oxidation of L-sorbose using catalysts such as Platinum on alumina (B75360) (Pt/Al2O3) or Platinum on carbon (Pt/C).[3]

  • Microbial Fermentation: This biological approach often utilizes a two-step fermentation process. In the first step, Gluconobacter oxydans converts D-sorbitol to L-sorbose. In the second step, a co-culture of Ketogulonicigenium vulgare and associated bacteria converts L-sorbose to 2,3-DKG.[4] An alternative one-step fermentation pathway directly from D-glucose via a 2,5-diketo-D-gluconic acid (2,5-DKG) intermediate is also being explored.[5][6]

Q2: What is the significance of 2,3-DKG?

A2: 2,3-DKG is a crucial precursor in the industrial synthesis of L-ascorbic acid (Vitamin C).[3] It is also an important intermediate in the oxidative degradation of L-ascorbic acid in biological and food systems.

Q3: Why is my 2,3-DKG yield low in the chemical synthesis process?

A3: Low yields in the catalytic oxidation of L-sorbose can be attributed to several factors, including suboptimal reaction conditions such as temperature, pH, and reaction time. Increased temperature and prolonged reaction times have been shown to negatively impact the conversion of L-sorbose to 2,3-DKG.[1][3] Catalyst poisoning can also significantly reduce or halt the production of 2,3-DKG.[3]

Q4: My fermentation broth is turning brown. Is this normal and how does it affect my 2,3-DKG yield?

A4: Browning of the fermentation broth, particularly in the one-step D-glucose to 2,3-DKG pathway, is a common issue caused by the non-enzymatic degradation of 2,5-diketo-D-gluconic acid (2,5-DKG), a key intermediate.[5][6] This browning is associated with the degradation of 2,5-DKG and can lead to a significant reduction in the final 2,3-DKG yield.[5] Optimizing the fermentation process to reduce fermentation time can help minimize browning and increase production.[6]

Q5: What are the key enzymes involved in the microbial conversion of L-sorbose to 2,3-DKG?

A5: The primary enzymes responsible for the conversion of L-sorbose to 2,3-DKG in microorganisms like Ketogulonicigenium vulgare are L-Sorbose Dehydrogenase (SDH) and L-Sorbosone Dehydrogenase (SNDH).[4][7] In some bacteria, a single enzyme possesses both SDH and SNDH activities.[7] These enzymes are often membrane-bound and can be dependent on cofactors like NAD/NADP or pyrroloquinoline quinone (PQQ).[7]

Troubleshooting Guides

Chemical Synthesis: Catalytic Oxidation of L-Sorbose

Issue: Low Yield of 2,3-DKG

Possible Cause Troubleshooting Steps
Suboptimal Temperature Increasing the temperature can negatively affect the yield. For Pt/Al2O3 catalysts, an optimal temperature has been identified as 41.30°C.[1][2][3] Monitor and maintain the reaction temperature within the optimal range.
Incorrect pH The pH of the reaction mixture is critical. An optimal pH of 8.23 has been reported for the catalytic oxidation of L-sorbose.[1][2][3] Ensure the pH is accurately measured and adjusted.
Prolonged Reaction Time Longer reaction times can lead to the degradation of 2,3-DKG. A shorter reaction time of around 3.25 hours has been shown to be optimal.[1][2][3]
Catalyst Deactivation Catalyst poisoning can halt the reaction. Ensure the catalyst is fresh or properly regenerated. Avoid introducing impurities that could poison the catalyst.[3]
Microbial Fermentation

Issue: Sluggish or Stalled Fermentation

Possible Cause Troubleshooting Steps
Nutrient Deficiency Ensure the fermentation medium contains all the necessary nutrients for the specific microbial strains being used. Some strains, like K. vulgare, have metabolic defects and require specific nutrients from companion bacteria.[4]
Suboptimal Temperature Each microorganism has an optimal temperature range for growth and production. Maintain the fermenter temperature within this range to avoid stressing the cells.[8]
Improper pH Drastic shifts in pH can inhibit microbial growth and enzyme activity. Monitor and control the pH of the fermentation broth.
Inadequate Mixing Insufficient mixing can lead to poor distribution of cells and nutrients. Ensure adequate agitation, especially in the initial stages of fermentation.[8]
Contamination Unwanted microbial populations can compete for nutrients and produce inhibitory compounds.[8] Maintain sterile conditions throughout the fermentation process.

Issue: Browning of Fermentation Broth and Low Yield in One-Step Glucose to 2,3-DKG Conversion

Possible Cause Troubleshooting Steps
Non-enzymatic browning of 2,5-DKG This is a primary factor for low yield.[5][6] The browning indicates degradation of the intermediate product.
Prolonged Fermentation Time Longer fermentation times can increase the extent of browning and degradation.
Suboptimal Fermentation Process The feeding strategy and overall process parameters can influence the accumulation and degradation of 2,5-DKG.
Optimization Strategy:
- Reduce the fermentation time by optimizing the initial D-glucose concentration and feeding strategy.[6]
- By optimizing the process, one study reduced the fermentation time to 48 hours and increased the 2,5-DKG production by 139.02%.[5]

Quantitative Data

Table 1: Optimal Conditions for Catalytic Oxidation of L-Sorbose to 2,3-DKG using Pt/Al2O3 Catalyst

ParameterOptimal ValueAverage YieldReference
Temperature41.30°C43.70%[1][2][3]
pH8.2343.70%[1][2][3]
Reaction Time3.25 hours43.70%[1][2][3]

Table 2: Example of Two-Stage Fermentation Yields

Fermentation Stage Product Concentration Yield Reference
Stage 1 (Erwinia sp.)Calcium 2,5-diketo-d-gluconate328.6 mg/mL94.5% from D-glucose[9]
Stage 2 (Corynebacterium sp.)Calcium 2-keto-l-gulonate106.3 mg/mL84.6% from D-glucose[9]

Experimental Protocols

Protocol 1: Catalytic Oxidation of L-Sorbose to 2,3-DKG

This protocol is based on the optimization studies for the chemical synthesis of 2,3-DKG.

Materials:

  • L-sorbose

  • Pt/Al2O3 catalyst

  • Deionized water

  • pH adjustment solution (e.g., NaOH or HCl)

  • Reaction vessel with temperature and pH control

Methodology:

  • Prepare a solution of L-sorbose in deionized water at the desired concentration.

  • Introduce the Pt/Al2O3 catalyst into the reaction vessel.

  • Transfer the L-sorbose solution to the reaction vessel.

  • Adjust the pH of the reaction mixture to 8.23 using a suitable acid or base.[1][2][3]

  • Set the reaction temperature to 41.30°C and maintain it throughout the reaction.[1][2][3]

  • Allow the reaction to proceed for 3.25 hours with continuous stirring.[1][2][3]

  • After the reaction is complete, separate the catalyst from the solution by filtration.

  • Analyze the concentration of 2,3-DKG in the filtrate using a suitable analytical method like HPLC.

Protocol 2: Two-Stage Fermentation for 2,3-DKG Production

This protocol provides a general outline for the two-stage fermentation process. Specific media components and fermentation parameters may need to be optimized for the particular strains used.

Stage 1: Conversion of D-Glucose to 2,5-Diketo-D-gluconate

Microorganism: Erwinia sp. (mutant strain)[9]

Media Components:

  • D-glucose

  • Corn steep liquor

  • (NH4)2HPO4

  • CaCO3

Methodology:

  • Prepare and sterilize the fermentation medium.

  • Inoculate the medium with a seed culture of Erwinia sp.

  • Incubate the culture under controlled conditions (e.g., temperature, aeration, agitation) for approximately 26 hours.[9]

  • At the end of the fermentation, the broth containing calcium 2,5-diketo-d-gluconate is used for the next stage.

Stage 2: Reduction of 2,5-Diketo-D-gluconate to 2-Keto-L-gulonate

Microorganism: Corynebacterium sp. (mutant strain)[9]

Media Components:

  • D-glucose

  • Corn steep liquor

  • NaNO3

  • KH2PO4

  • Trace elements

Methodology:

  • Prepare and sterilize the fermentation medium for Corynebacterium sp.

  • Inoculate the medium and allow the cells to grow to maximum density (approximately 16 hours).[9]

  • After maximum cell growth is achieved, add NaNO3 to the culture.[9]

  • Prepare a feed solution by mixing the broth from Stage 1 (containing calcium 2,5-diketo-d-gluconate) with D-glucose, as the mutant strain requires a hydrogen donor for the reduction.[9]

  • Feed the mixed broth to the Corynebacterium sp. culture over a period of about 50 hours.[9]

  • Monitor the production of calcium 2-keto-l-gulonate throughout the feeding period.

Visualizations

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis L_Sorbose L-Sorbose Solution Reactor Reaction Vessel (41.30°C, pH 8.23, 3.25h) L_Sorbose->Reactor Catalyst Pt/Al2O3 Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Analysis HPLC Analysis Filtration->Analysis Product 2,3-DKG Product Filtration->Product Filtrate

Caption: Workflow for the catalytic oxidation of L-sorbose to 2,3-DKG.

Fermentation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start Low 2,3-DKG Yield in Fermentation Nutrient Nutrient Deficiency Start->Nutrient Temp Suboptimal Temperature Start->Temp pH Incorrect pH Start->pH Mixing Inadequate Mixing Start->Mixing Contamination Contamination Start->Contamination Browning Broth Browning (2,5-DKG Degradation) Start->Browning Optimize_Media Optimize Media Composition Nutrient->Optimize_Media Control_Temp Adjust Temperature Control Temp->Control_Temp Control_pH Implement pH Control pH->Control_pH Improve_Agitation Increase Agitation Mixing->Improve_Agitation Check_Sterility Verify Sterile Technique Contamination->Check_Sterility Optimize_Process Optimize Fermentation (e.g., reduce time) Browning->Optimize_Process

Caption: Troubleshooting logic for low 2,3-DKG yield in microbial fermentation.

Two_Step_Fermentation_Pathway cluster_stage1 Stage 1 cluster_stage2 Stage 2 D_Sorbitol D-Sorbitol G_oxydans Gluconobacter oxydans D_Sorbitol->G_oxydans L_Sorbose L-Sorbose G_oxydans->L_Sorbose Conversion K_vulgare Ketogulonicigenium vulgare + Associated Bacteria L_Sorbose->K_vulgare DKG This compound K_vulgare->DKG Conversion

Caption: Overview of the two-step fermentation pathway for 2,3-DKG synthesis.

References

Technical Support Center: 2,3-Diketo-L-gulonic Acid (DKG) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with 2,3-Diketo-L-gulonic acid (DKG) in cell culture experiments. Given its inherent instability, proper handling is critical for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DKG) and why is it used in cell culture?

A1: this compound is a key oxidative metabolite of L-ascorbic acid (Vitamin C).[1][2] It is used in research to investigate the biological roles of Vitamin C's degradation products. For example, studies have shown that DKG can influence processes like somatic cell reprogramming by activating specific metabolic pathways, such as a non-canonical tricarboxylic acid (TCA) cycle, and inducing the mesenchymal-epithelial transition (MET).[2][3]

Q2: Why is DKG so unstable in cell culture medium?

A2: DKG is highly unstable in aqueous solutions, especially under neutral or basic conditions (like standard cell culture media at pH ~7.4) and at room or physiological temperatures (37°C).[1][4] Its degradation is a spontaneous chemical process. The primary degradation pathway involves conversion to various by-products, including L-erythrulose, oxalic acid, and L-threonic acid.[1][2] This instability makes it challenging to maintain a consistent concentration throughout an experiment.

Q3: What are the optimal storage conditions for DKG?

A3: As a solid, DKG should be stored at -20°C.[5] DKG solutions are significantly more stable at an acidic pH (e.g., pH 1-4) and on ice.[4] Stock solutions should always be prepared fresh immediately before an experiment and kept on ice for the duration of their use. Do not store DKG in neutral pH buffers or culture media for extended periods.

Q4: Can I buy stabilized DKG?

A4: Currently, there are no commercially available "stabilized" formulations of DKG for cell culture. The standard approach is not to use a chemical stabilizer but to manage its inherent instability through careful preparation and handling protocols, such as preparing it fresh from Dehydroascorbic acid (DHA) right before the experiment.[4]

Q5: Are the observed cellular effects from DKG itself or its degradation products?

A5: This is a critical experimental question. Both DKG and its metabolites can have biological activity.[2] For instance, DKG alone can activate specific metabolic shifts, while its parent compound, ascorbic acid, has distinct effects.[3] To dissect these effects, researchers should use freshly prepared DKG and consider including its degradation products (like oxalic acid) as separate controls in their experiments.

DKG Degradation and Experimental Workflow

The following diagrams illustrate the chemical instability of DKG and the recommended workflow for its use in cell culture.

DKG_Degradation_Pathway Asc L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Asc->DHA Oxidation DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis (Neutral/Basic pH) DKG->DHA Re-lactonization (Acidic pH, minor) Products Degradation Products: - L-Erythrulose - Oxalic Acid - L-Threonic Acid DKG->Products Spontaneous Degradation

Caption: DKG is formed from the irreversible hydrolysis of DHA and is prone to rapid degradation.

Experimental_Workflow cluster_prep Step 1: Fresh DKG Preparation (On Ice) cluster_exp Step 2: Cell Treatment DHA_solid Weigh Dehydroascorbic Acid (DHA) NaOH_add Dissolve in H2O, add NaOH (e.g., 1.3 M excess) DHA_solid->NaOH_add Incubate Incubate (e.g., 6 min, 20°C) NaOH_add->Incubate Stop_rxn Stop with Acid (e.g., H2SO4 or Tartaric Acid) to pH ~3.5-4.0 Incubate->Stop_rxn DKG_stock Result: Acidic DKG Stock Solution Stop_rxn->DKG_stock Dilute Immediately dilute acidic DKG stock into pre-warmed cell culture medium DKG_stock->Dilute Use Immediately Treat Add DKG-containing medium to cells Dilute->Treat Assay Perform cellular assay after defined incubation time Treat->Assay

Caption: Recommended workflow for preparing and using DKG in cell culture experiments.

Quantitative Data Summary

For reliable results, it is crucial to manage the factors affecting DKG stability and to use concentrations reported to be effective.

Table 1: Factors Affecting DKG Stability

Parameter Condition Stability Comment Reference
pH Acidic (pH 1.0 - 4.0) More Stable Protonated form is less prone to degradation. [4][6]
Neutral/Basic (pH > 6.0) Highly Unstable Rapid, spontaneous degradation occurs. [1][4]
Temperature Frozen (-20°C) Stable (Solid/Stock) Recommended for long-term storage of solid DKG. [5]
Refrigerated (On Ice) Temporarily Stable Freshly made acidic solutions should be kept on ice. [4]
Room Temp / 37°C Highly Unstable Degradation accelerates significantly. [1][6]
Solvent Aqueous Solution Unstable DKG exists as an equilibrium of tautomers. [1]

| | DMSO | Soluble | Stability data in DMSO is less characterized; aqueous solutions are more common for biological studies. |[5] |

Table 2: Example Concentrations Used in Cell Culture

Application Cell Type DKG Concentration Observed Effect Reference
Somatic Cell Reprogramming Mouse Embryonic Fibroblasts (MEFs) 160 µM Promoted reprogramming, induced MET, activated glycolysis. [2]
Somatic Cell Reprogramming MEFs >160 µM Reprogramming suppression and potential cytotoxicity. [2]

| Antioxidant Studies | Yolk Lipoprotein Models | Concentration-dependent | Strong antioxidative effect on copper-dependent oxidation. |[7] |

Experimental Protocols

Protocol 1: Preparation of DKG from Dehydroascorbic Acid (DHA)

This protocol is adapted from methodologies used in plant physiology and cell reprogramming studies.[2][4] All steps involving solutions should be performed on ice.

Materials:

  • Dehydroascorbic acid (DHA)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sulfuric acid (H₂SO₄) or Tartaric acid (e.g., 1 M)

  • Sterile, nuclease-free water

  • pH indicator strips or pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of DHA (e.g., 50 mM) in sterile water. Note: DHA may take up to 30 minutes to dissolve completely. Keep the solution on ice.

  • To initiate hydrolysis of DHA to DKG, add a slight molar excess of NaOH (e.g., 1.3 equivalents). For a 50 mM DHA solution, this would be approximately 65 µL of 1 M NaOH per 1 mL of DHA solution.

  • Incubate the mixture at room temperature (20°C) for exactly 6 minutes. Timing is critical to prevent excessive degradation.

  • Stop the reaction by adding an acid (e.g., 1 M H₂SO₄ or 1 M Tartaric acid) to lower the pH to approximately 3.5-4.0. Monitor the pH carefully. This creates a relatively stable acidic stock of DKG.

  • Keep the resulting DKG stock solution on ice and use it immediately (within 1-2 hours) for your cell culture experiments. Do not store this solution.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

Potential Cause Recommended Solution
DKG Degradation Always prepare DKG solution fresh immediately before each experiment. Do not use a solution prepared hours or days in advance.
Incorrect pH Ensure the final pH of your DKG stock solution is acidic (~3.5-4.0) to minimize degradation before it's diluted into the medium.

| Time Delay | Minimize the time between preparing the DKG solution, diluting it in media, and adding it to the cells. |

Problem: Precipitate forms in the cell culture medium after adding DKG.

Potential Cause Recommended Solution
Oxalic Acid Crystallization Oxalic acid, a degradation product, can crystallize at concentrations >160 µM.[1] Use a lower final concentration of DKG or reduce the incubation time.

| Salt Incompatibility | Ensure the acid used to stop the DKG preparation reaction does not form an insoluble salt with components in your culture medium. |

Problem: No cellular effect is observed at expected concentrations.

Potential Cause Recommended Solution
Complete DKG Degradation Your DKG may have completely degraded before reaching the cells. Review your preparation and handling protocol to ensure it was fresh, acidic, and kept on ice.

| Cell-Specific Response | The cells you are using may not be responsive to DKG. Include positive controls (e.g., L-ascorbic acid) and verify the DKG-dependent pathway in your cell type. |

Troubleshooting_Flowchart start Inconsistent/No Effect or Precipitate Observed q1 Was the DKG solution prepared fresh (<1-2 hours ago) and kept on ice? start->q1 sol1 ACTION: Prepare a new batch of DKG immediately before the experiment. q1->sol1 No q2 Was the stock solution pH acidic (pH 3.5-4.0) before dilution? q1->q2 Yes sol1->q1 sol2 ACTION: Verify and adjust the acid-stopping step in your DKG preparation protocol. q2->sol2 No q3 Is the final DKG concentration in media >160 µM? q2->q3 Yes sol2->q2 sol3 POSSIBLE CAUSE: Oxalic acid precipitation. ACTION: Lower the final DKG concentration. q3->sol3 Yes end If issues persist, consider cell-specific sensitivity or assay interference. q3->end No sol3->end

Caption: A logical guide for troubleshooting common issues with DKG experiments.

References

common pitfalls in 2,3-Diketo-L-gulonic acid handling and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Diketo-L-gulonic acid (2,3-DKG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls associated with the handling and preparation of this unstable yet significant metabolite of L-ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2,3-DKG) and why is it important?

A1: this compound is a primary oxidation product of L-ascorbic acid (vitamin C). It is a key intermediate in the degradation pathway of vitamin C in many biological systems. While devoid of vitamin C activity itself, its high reactivity and subsequent degradation products are of interest in various fields, including studies on oxidative stress, cell signaling, and the browning of foods.

Q2: What are the main challenges in working with 2,3-DKG?

A2: The primary challenge is its inherent instability. 2,3-DKG is highly susceptible to degradation, particularly in neutral to alkaline aqueous solutions and at room temperature. It is also sensitive to light and heat. This instability can lead to inconsistent experimental results if not handled properly.

Q3: How should I store 2,3-DKG?

A3: To minimize degradation, 2,3-DKG should be stored as a dry, solid compound at -20°C or below. If in solution, it should be freshly prepared in an acidic buffer (pH < 4) and used immediately. Storage of 2,3-DKG solutions, even when frozen, is not recommended for long periods due to the potential for degradation.

Q4: What are the common degradation products of 2,3-DKG?

A4: The degradation of 2,3-DKG is complex and depends on the specific conditions. Common degradation products include L-erythrulose, oxalic acid, L-threonic acid, L-lyxonic acid, and L-xylonic acid. In the presence of reactive oxygen species (ROS) like hydrogen peroxide, the degradation pathway can be altered, leading to different product profiles.

Q5: Can I purchase 2,3-DKG commercially?

A5: Yes, 2,3-DKG is available from several chemical suppliers. However, due to its instability, it is crucial to verify the purity and handling conditions upon receipt. It is often shipped on dry ice and should be stored appropriately immediately.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.
  • Possible Cause 1: Degradation of 2,3-DKG stock.

    • Solution: Always use freshly prepared solutions of 2,3-DKG. If using a solid form, ensure it has been stored correctly at or below -20°C and protected from moisture. Prepare the solution in a cold, acidic buffer immediately before use.

  • Possible Cause 2: Inappropriate buffer pH.

    • Solution: 2,3-DKG is most stable in acidic conditions. Ensure your experimental buffer has a pH below 4. In neutral or alkaline buffers, degradation is rapid.

  • Possible Cause 3: High experimental temperature.

    • Solution: Perform all manipulations on ice whenever possible. Avoid heating solutions containing 2,3-DKG.

  • Possible Cause 4: Presence of oxidizing agents or metal ions.

    • Solution: The presence of reactive oxygen species or transition metal ions can accelerate the degradation of 2,3-DKG. Use high-purity water and reagents, and consider the use of a chelating agent like EDTA if metal ion contamination is suspected.

Problem: Unexpected analytical results (e.g., extra peaks in HPLC).
  • Possible Cause 1: On-column degradation.

    • Solution: Optimize your analytical method to minimize run time. Ensure the mobile phase is acidic and at a controlled, cool temperature.

  • Possible Cause 2: Formation of degradation products during sample preparation.

    • Solution: Keep samples cold and analyze them as quickly as possible after preparation. If derivatization is required, optimize the reaction time and temperature to minimize degradation.

Quantitative Data on 2,3-DKG Stability

Comprehensive quantitative data on the stability of 2,3-DKG is limited in publicly available literature. However, the following table summarizes the available information. Researchers should perform their own stability studies under their specific experimental conditions.

ConditionObservationSource
pH and Temperature
pH 1 or 6, on iceAlmost unaffected by storage for 0.5–3 hours.[1]
Neutral aqueous solutionUnstable and easily de-lactonised.[1]
In the Presence of Oxidants
pH 4.7, with H₂O₂Approximately 50% degradation after 2.5 hours.[2]
In Biological Systems
Rat blood circulation (in vivo)Rapid appearance following administration of its precursor, dehydroascorbic acid (DHA), which has a half-life of less than 1 minute.[3]

Experimental Protocols

Preparation of this compound from L-Ascorbic Acid

This protocol describes a general method for the preparation of 2,3-DKG. Caution: 2,3-DKG is highly unstable. Perform all steps on ice and use the product immediately.

Materials:

  • L-Ascorbic Acid

  • Activated Charcoal

  • Iodine solution (I₂ in KI)

  • Sodium thiosulfate (B1220275) solution

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Deionized water, chilled

  • Ice bath

Procedure:

  • Oxidation of L-Ascorbic Acid to Dehydroascorbic Acid (DHA):

    • Dissolve L-ascorbic acid in chilled deionized water to a final concentration of approximately 100 mM.

    • Slowly add iodine solution dropwise while stirring in an ice bath. Monitor the reaction by the persistence of a faint yellow color, indicating a slight excess of iodine.

    • Add a few drops of sodium thiosulfate solution to quench the excess iodine until the solution is colorless.

    • Add a small amount of activated charcoal, stir for 10 minutes on ice, and then filter to remove the charcoal. The filtrate contains dehydroascorbic acid.

  • Hydrolysis of Dehydroascorbic Acid to this compound:

    • To the chilled DHA solution, slowly add 1 M NaOH dropwise while monitoring the pH. Adjust the pH to approximately 10-11.

    • Incubate the reaction on ice for a short and precise period (e.g., 5-10 minutes). The optimal time should be determined empirically as prolonged exposure to alkaline conditions will lead to further degradation.

    • Rapidly neutralize the solution and bring the pH to approximately 3-4 by adding 1 M HCl dropwise.

Purification (Suggested approach based on related compounds):

Due to its instability, purification of 2,3-DKG is challenging. A rapid purification method is essential.

  • Solid Phase Extraction (SPE):

    • Use a weak anion exchange SPE cartridge.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the acidified 2,3-DKG solution onto the cartridge.

    • Wash with acidified water to remove uncharged impurities.

    • Elute the 2,3-DKG with a low concentration of a volatile acid (e.g., formic acid).

  • Lyophilization:

    • Immediately freeze the eluted fractions containing 2,3-DKG and lyophilize to obtain a solid product. Store the lyophilized powder at -80°C.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation Workflow L-Ascorbic_Acid L-Ascorbic_Acid Dehydroascorbic_Acid Dehydroascorbic_Acid L-Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (e.g., I₂) 2,3-Diketo-L-gulonic_Acid_Crude 2,3-Diketo-L-gulonic_Acid_Crude Dehydroascorbic_Acid->2,3-Diketo-L-gulonic_Acid_Crude Alkaline Hydrolysis Purified_2,3-DKG Purified_2,3-DKG 2,3-Diketo-L-gulonic_Acid_Crude->Purified_2,3-DKG Purification (e.g., SPE)

Caption: A simplified workflow for the preparation of this compound.

G cluster_degradation Degradation Pathway 2,3-Diketo-L-gulonic_Acid 2,3-Diketo-L-gulonic_Acid L-Erythrulose L-Erythrulose 2,3-Diketo-L-gulonic_Acid->L-Erythrulose Oxalic_Acid Oxalic_Acid 2,3-Diketo-L-gulonic_Acid->Oxalic_Acid L-Threonic_Acid L-Threonic_Acid 2,3-Diketo-L-gulonic_Acid->L-Threonic_Acid with H₂O₂ L-Lyxonic_Acid L-Lyxonic_Acid 2,3-Diketo-L-gulonic_Acid->L-Lyxonic_Acid L-Xylonic_Acid L-Xylonic_Acid 2,3-Diketo-L-gulonic_Acid->L-Xylonic_Acid G cluster_troubleshooting Troubleshooting Logic Inconsistent_Results Inconsistent_Results Check_Stock_Solution Check_Stock_Solution Inconsistent_Results->Check_Stock_Solution Check_pH Check_pH Inconsistent_Results->Check_pH Check_Temperature Check_Temperature Inconsistent_Results->Check_Temperature Fresh_Solution Fresh_Solution Check_Stock_Solution->Fresh_Solution Old/Improperly Stored Acidic_Buffer Acidic_Buffer Check_pH->Acidic_Buffer Neutral/Alkaline Work_on_Ice Work_on_Ice Check_Temperature->Work_on_Ice Room Temperature

References

Technical Support Center: Optimizing Detection of 2,3-Diketo-L-gulonic Acid (2,3-DKG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,3-Diketo-L-gulonic acid (2,3-DKG) and its related metabolites. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection and quantification of this unstable compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of 2,3-DKG and the foundational aspects of its analysis.

FAQs: General Understanding

Q1: What is this compound (2,3-DKG)?

A: this compound (2,3-DKG) is a primary and biologically inactive oxidation product of L-ascorbic acid (Vitamin C).[1][2] It is formed via the irreversible hydrolysis of dehydroascorbic acid (DHA), the first major oxidation product of Vitamin C.[2][3] As a key intermediate in Vitamin C catabolism, its detection is crucial for studies related to oxidative stress, food science, and disease pathology.[1][4]

Q2: Why is 2,3-DKG considered an "unstable" metabolite?

A: 2,3-DKG is highly unstable in aqueous solutions and can rapidly convert into several degradation products.[4][5] Its instability is influenced by factors like pH, temperature, and the presence of reactive oxygen species (ROS).[4][6] The molecule contains an α-diketone moiety which is susceptible to further oxidation and decarboxylation, leading to compounds like L-threonate and oxalic acid.[1][6] This inherent instability makes consistent and accurate quantification challenging.

FAQs: Sample Preparation & Stabilization

Q1: How can I prevent the degradation of 2,3-DKG in my biological samples after collection?

A: Immediate stabilization is critical. For plasma or tissue homogenates, the following steps are recommended:

  • Acidification: Lowering the pH helps to slow degradation. Metaphosphoric acid (MPA) is a common agent used to stabilize Vitamin C and its metabolites.[7]

  • Use of Antioxidants/Trapping Agents: Adding antioxidants like dithiothreitol (B142953) (DTT) can help preserve the stability of ascorbic acid in stored plasma for extended periods.[8] For derivatization methods, thiourea (B124793) can be used to stabilize the initial content of dehydroascorbic and diketogulonic acids.[9]

  • Low Temperature: Samples should be processed on ice and stored immediately at -80°C.[6] Storing samples in a refrigerator at approximately 4°C can maintain stability for at least three days.[10]

Q2: Are there specific agents I should add to my samples to improve stability during long-term storage?

A: Yes. Besides acidification, the addition of specific agents can enhance stability:

  • Metaphosphoric Acid (MPA): Widely used for deproteinization and stabilization of ascorbate (B8700270) and its metabolites in biological fluids.[7]

  • Dithiothreitol (DTT): A strong reducing agent that can help maintain the redox state and improve the stability of ascorbic acid for weeks.[8]

  • Metal Chelators (e.g., EDTA): The rate of oxidation for ascorbic acid increases in the presence of metal ions like copper or iron.[11] Adding a chelating agent such as EDTA can sequester these ions and reduce the rate of degradation. A buffer containing EDTA at a final concentration of 2mmol/L has been used for creating Vitamin C standard solutions.[12]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of 2,3-DKG using common analytical techniques.

Troubleshooting: HPLC-UV Methods
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 2,3-DKG Peak 1. Analyte Degradation: 2,3-DKG is highly unstable.[4] 2. Inappropriate Detection Wavelength: 2,3-DKG has weak UV absorbance. 3. Poor Retention on Column: The molecule is highly polar.[2]1. Implement stabilization protocols immediately upon sample collection (acidification, low temperature).[6][7] Ensure mobile phase pH is optimized; a pH of ~4.1 has been shown to be effective for retaining related keto acids.[10] 2. Use a low wavelength (e.g., 210 nm) for detection.[10] For enhanced sensitivity, consider derivatization with an agent like o-phenylenediamine (B120857) (OPD) to create a fluorescent or UV-active product.[13] 3. Use an appropriate column, such as an amino (NH2) or a suitable reversed-phase C18 column with an ion-pairing agent in the mobile phase.[2][10]
Multiple, Poorly Resolved Peaks 1. On-column Degradation: The analyte may be degrading during the chromatographic run. 2. Presence of Isomers/Degradation Products: 2,3-DKG can convert to various by-products which may co-elute.[4][5] 3. Suboptimal Mobile Phase: Incorrect pH or buffer composition can lead to poor peak shape.1. Lower the column temperature (e.g., to 35°C) to minimize thermal degradation.[5] 2. Optimize the mobile phase gradient and pH to improve the separation of 2,3-DKG from its degradation products like threonate and oxalate.[6] 3. Adjust the mobile phase pH. A pH of 4.1 using an ammonium (B1175870) dihydrogen phosphate (B84403) buffer was found to provide good resolution for similar compounds.[10]
Poor Reproducibility / Drifting Retention Times 1. Sample Instability: Degradation between injections. 2. Column Degradation: Changes in the stationary phase over time. 3. Inconsistent Sample Preparation: Variation in stabilization or derivatization steps.1. Keep samples in a temperature-controlled autosampler (e.g., 4°C) during the analytical run.[10] 2. Use a guard column and ensure the mobile phase is properly filtered and degassed. 3. Standardize all sample handling steps. Use an internal standard to correct for variations.
Troubleshooting: LC-MS/MS Methods
Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Ionization 1. Inefficient Ionization: 2,3-DKG is a challenging molecule to ionize effectively. 2. Ion Suppression: Matrix components from biological samples (salts, lipids) can interfere with ionization.[14]1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes; negative mode is often effective for acidic compounds. 2. Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample to reduce matrix effects. Use an isotopically labeled internal standard to compensate for suppression.
In-Source Fragmentation/Degradation 1. Harsh Source Conditions: High temperatures or voltages can cause the unstable molecule to break down in the ion source.1. Methodically reduce the ion source temperature and cone voltage to find the mildest conditions that still provide adequate ionization.
Fragment Ions Not Matching Predictions 1. Unexpected Fragmentation Pathway: The molecule may fragment in a way that is not predicted by standard software. 2. Formation of Adducts: 2,3-DKG may form adducts with mobile phase components (e.g., sodium, acetonitrile).1. Perform infusion experiments with a pure standard to carefully identify the parent ion and its primary fragments. 2. Use high-purity, LC-MS grade solvents and additives. Scrutinize the mass spectrum for common adducts and adjust MRM transitions accordingly.

Section 3: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data in tables for easy comparison.

Protocol 1: HPLC-UV Analysis of 2,3-DKG (Adapted Method)

This protocol is based on methods developed for the analysis of related keto acids.[10]

  • Sample Preparation and Stabilization:

    • Centrifuge whole blood to obtain plasma.

    • To 500 µL of plasma, add 500 µL of 10% (w/v) metaphosphoric acid.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV System and Conditions:

    • Column: Amino (NH2) column (e.g., Shim-pack CLC-NH2, 150 mm × 6 mm, 5 µm).[10]

    • Mobile Phase: 0.015 M Ammonium dihydrogen phosphate (NH4H2PO4), adjusted to pH 4.1 with phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 210 nm.[10]

    • Column Temperature: 35°C.[5]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified 2,3-DKG standard (10-600 µg/mL) dissolved in the mobile phase.

    • Calculate the concentration in samples by comparing the peak area to the standard curve.

Protocol 2: Derivatization of 2,3-DKG for Enhanced Detection

This protocol utilizes o-phenylenediamine (OPD), a common derivatizing agent for α-dicarbonyl compounds, to form a stable, fluorescent quinoxaline (B1680401) derivative.[13]

  • Sample Preparation:

    • Prepare the stabilized sample extract as described in Protocol 1.

    • Adjust the pH of the extract to be acidic (e.g., using 0.1 M HCl).

  • Derivatization Reaction:

    • To 200 µL of the sample extract, add 20 µL of a 100 mM OPD solution (prepared in 0.1 M HCl).[13]

    • Incubate the mixture at 60°C for 60 minutes with agitation.[13]

    • Cool the sample to room temperature before injection.

  • HPLC-Fluorescence System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.005% Trifluoroacetic acid (TFA) in water.[13]

    • Mobile Phase B: 60% Acetonitrile in water.[13]

    • Gradient: A linear gradient optimized to separate the derivatized product from other sample components.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: Fluorescence detector (e.g., Excitation: ~335 nm, Emission: ~410 nm - wavelengths should be optimized for the specific derivative).

Quantitative Data Summary

Table 1: Comparison of Analytical Method Parameters

ParameterHPLC-UV (Direct)HPLC-Fluorescence (with OPD Derivatization)LC-MS/MS
Principle UV AbsorbanceFluorescence of derivativeMass-to-charge ratio
Sensitivity Low to ModerateHighVery High
Selectivity ModerateHighVery High
Linearity Range ~10 - 600 µg/mL (for related compounds)[10]Typically ng/mL to low µg/mL rangeTypically pg/mL to ng/mL range
Key Advantage Simple, accessible instrumentationGreatly enhanced sensitivity for low-concentration samplesHighest specificity and sensitivity, structural confirmation
Key Disadvantage Lower sensitivity, potential for interferencesRequires extra sample preparation step, optimization of reactionHigh cost, potential for ion suppression[14]

Section 4: Visual Diagrams and Workflows

Vitamin C Degradation Pathway

Asc L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Asc->DHA Oxidation (Reversible) DHA->Asc Reduction DKG This compound (2,3-DKG) DHA->DKG Irreversible Hydrolysis Prod Further Degradation Products (e.g., Threonate, Oxalate) DKG->Prod Oxidation & Decarboxylation cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis A Sample Collection (e.g., Plasma, Tissue) B Immediate Stabilization (Acidification, Low Temp) A->B C Storage (-80°C) B->C D Sample Thawing & Preparation C->D E Derivatization (Optional, for HPLC-FLD) D->E If required F LC System Injection (HPLC or UPLC) D->F E->F G Detection (UV, FLD, or MS/MS) F->G H Data Acquisition G->H I Quantification (vs. Standard Curve) H->I J Data Review & Reporting I->J start Problem: Low Analyte Recovery q1 Was sample stabilized immediately after collection? start->q1 sol1 Solution: Implement rapid stabilization (Acid + Low Temp) q1->sol1 No q2 Is the derivatization (if used) complete? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Solution: Optimize reaction (Time, Temp, pH) q2->sol2 No q3 Are LC-MS source conditions too harsh? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Solution: Reduce source temperature and cone voltage q3->sol3 Yes end Check for other issues: (e.g., extraction efficiency, instrument calibration) q3->end No a3_yes Yes a3_no No sol3->q3

References

Technical Support Center: 2,3-Diketo-L-gulonic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Diketo-L-gulonic acid (DKG). This resource provides essential guidance on avoiding common artifacts and troubleshooting experimental issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DKG) and why is it challenging to work with?

A1: this compound (DKG) is a key intermediate in the oxidative degradation pathway of L-ascorbic acid (Vitamin C) in both biological and food systems.[1] The primary challenge in DKG research is its inherent instability. DKG is highly sensitive to temperature, pH, and light, readily degrading in aqueous solutions.[1][2] This degradation yields numerous by-products that can interfere with experiments, leading to data misinterpretation.

Q2: What are the main sources of artifacts in DKG experiments?

A2: The principal source of artifacts is the spontaneous degradation of DKG into other chemically active molecules.[2][3] These degradation products, not DKG itself, may be responsible for the observed biological or chemical effects. For example, degradation products can possess antioxidant properties or generate hydrogen peroxide, confounding studies on oxidative stress.[1][3] Another common artifact arises from the precipitation of degradation products like oxalic acid at high concentrations, which can impact cell-based assays.[4]

Q3: How should I prepare and store DKG solutions to maintain their integrity?

A3: To minimize degradation, DKG solutions should always be freshly prepared for each experiment using cold (4°C) aqueous solvents.[5] If storage is necessary, solutions should be kept in a refrigerator at approximately 4°C and used within a few days.[6] For longer-term storage of the powdered form, it should be kept in a cool, dark, and dry environment.[2]

Q4: My experimental results with DKG are inconsistent. What could be the cause?

A4: Inconsistent results are often a direct consequence of DKG's instability. The age of the DKG solution, storage conditions (temperature and light exposure), and the pH of your experimental buffer can all influence the rate of degradation and the profile of by-products. Using freshly prepared solutions and maintaining consistent, controlled experimental conditions are critical for reproducibility.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with DKG.

Issue 1: Unexpected Antioxidant or Pro-oxidant Effects Observed
Question Answer & Troubleshooting Steps
Why am I seeing antioxidant activity when I expect DKG to be an oxidized product? DKG itself has no reducing activity, but it rapidly degrades into compounds that do. The primary artifact is the formation of the 3,4-enediol form of DKG delta-lactone (3,4-DKGL), which has potent antioxidative properties.[1][3] Troubleshooting Steps: 1. Confirm Identity: Use an analytical method like HPLC to confirm the purity of your DKG solution at the start of the experiment.[6] 2. Time-Course Analysis: Run a time-course experiment to see if the observed effect changes as the DKG solution ages and degrades. 3. Test Degradation Products: If possible, test known DKG degradation products (e.g., L-threonic acid, oxalic acid) individually in your assay to see if they replicate the effect.[7]
My assay shows an increase in hydrogen peroxide (H₂O₂). Is DKG generating it? Yes, metabolites derived from DKG can induce the non-enzymatic generation of H₂O₂.[2][3] This can interfere with studies on reactive oxygen species (ROS) signaling. Troubleshooting Steps: 1. Include Controls: Use a catalase control in your assay to confirm that the observed effect is due to H₂O₂. 2. Minimize Incubation Time: Reduce the pre-incubation time of DKG in your assay medium to limit the formation of H₂O₂-generating by-products. 3. Buffer Composition: Be aware that the composition of your buffer (e.g., presence of transition metals) can influence the rate of H₂O₂ generation.
Issue 2: Poor Reproducibility in Cell Culture Experiments
Question Answer & Troubleshooting Steps
Why do the effects of DKG on my cells vary so much between experiments? This is likely due to the variable degradation of DKG in your culture medium. DKG is known to be very unstable in neutral aqueous solutions, such as typical cell culture media.[3] The degradation can be influenced by temperature, pH, and incubation time. Troubleshooting Steps: 1. Standardize Solution Prep: Always prepare DKG stock solutions fresh immediately before adding them to the culture medium. Do not use stock solutions that have been stored for more than a few hours, even if refrigerated. 2. pH Control: Ensure the pH of your culture medium is consistent across all experiments, as DKG degradation is pH-dependent.[1] 3. Monitor Purity: If feasible, analyze the concentration of DKG in your medium at the beginning and end of the experiment using HPLC to quantify the extent of degradation.
I'm observing cytotoxicity or unexpected morphological changes in my cells. High concentrations of DKG can lead to the formation of oxalic acid, which can crystallize and cause cytotoxicity or interfere with cell proliferation.[4] Additionally, DKG has been shown to induce biological effects like mesenchymal-epithelial transition (MET) and activate glycolysis, which could explain morphological changes.[4][7] Troubleshooting Steps: 1. Dose-Response: Perform a careful dose-response study to identify a non-toxic working concentration. 2. Solubility Check: Visually inspect your culture medium under a microscope for any signs of precipitation after adding DKG. 3. Mechanism Validation: If you suspect a specific biological effect (like MET), use molecular markers (e.g., E-cadherin, N-cadherin) to confirm the phenotype.

Data Summary Tables

Table 1: Stability and Degradation of DKG
ConditionStabilityMajor Degradation ProductsPotential Artifact/Interference
Neutral/Basic pH Highly UnstableL-Erythrulose, Oxalic Acid, L-Threonic Acid[2][7]Altered cell metabolism, cytotoxicity from oxalate (B1200264) crystals[4]
Acidic pH More StableSlower degradation rateLess artifact generation, but may not be physiologically relevant
Room Temperature Highly UnstableRapid formation of various lactones and acids[1][5]Inconsistent results due to rapid changes in chemical composition
Refrigerated (4°C) Moderately StableSlow degradation over hours to days[5][6]Suitable for short-term storage of solutions
Presence of H₂O₂ UnstableOxidatively decarboxylated to 2-oxo-L-threo-pentonate, L-threonic acid, and oxalic acid[8][9]Misinterpretation in oxidative stress models

Key Experimental Protocols

Protocol 1: Preparation of a Standardized DKG Solution

This protocol is designed to minimize immediate degradation upon solubilization.

Materials:

  • This compound potassium salt (or similar salt)

  • High-purity, ice-cold (4°C) distilled water or desired buffer (e.g., PBS)

  • Pre-chilled conical tubes

  • Calibrated balance and pH meter

Methodology:

  • Pre-chill all solutions and equipment (tubes, pipette tips) to 4°C.

  • Weigh the required amount of DKG powder in a pre-chilled tube.

  • Add the calculated volume of ice-cold water or buffer to the tube.

  • Immediately vortex gently on a low setting until the powder is fully dissolved. Avoid vigorous shaking to minimize oxygen introduction. The entire process should be carried out at 4°C (e.g., in a cold room or on ice).[5]

  • If necessary, adjust the pH using dilute acid/base while keeping the solution on ice. Note that basic conditions accelerate degradation.[10]

  • Use the solution immediately. Do not store at room temperature. For short-term storage (max 2-3 days), keep the solution tightly sealed at 4°C in the dark.[6]

Protocol 2: HPLC Analysis for DKG Purity and Quantification

This protocol provides a general framework for analyzing DKG in solution.

Methodology:

  • Sample Preparation:

    • Centrifuge the sample (e.g., cell culture medium, reaction buffer) to pellet any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter to remove fine particulates that could damage the HPLC column.[11]

    • Dilute the filtered sample with the mobile phase to ensure the concentration falls within the instrument's linear detection range.[11]

  • Chromatographic Conditions (Example):

    • Column: Amine-based column (e.g., Shim-pack CLC-NH₂) is often used.[6]

    • Mobile Phase: A common mobile phase is an aqueous solution of ammonium (B1175870) dihydrogen phosphate (B84403) (e.g., 0.015 M) with the pH adjusted to be acidic (e.g., pH 4.1 with phosphoric acid).[6]

    • Flow Rate: Typically around 1.0 mL/min.[6]

    • Detection: UV absorbance at a low wavelength, such as 210 nm.[6]

    • Temperature: Maintain the column at a controlled temperature (e.g., 30°C).

  • Analysis:

    • Inject a freshly prepared DKG standard to determine its retention time.

    • Inject the prepared sample and quantify the DKG peak area against a standard curve.

    • The appearance of new peaks over time in a solution can be used to monitor the formation of degradation products.

Visualizations

Diagram 1: DKG Degradation and Artifact Pathways

DKG_Degradation cluster_0 Primary Compound cluster_1 Degradation Products & Artifacts cluster_2 Experimental Interference DKG This compound (DKG) (Unstable) DKGL 3,4-enediol-DKG-lactone DKG->DKGL Spontaneous (Neutral pH) OxA Oxalic Acid DKG->OxA Spontaneous ThrA L-Threonic Acid DKG->ThrA + H₂O₂ Met Altered Metabolism DKG->Met Induces Glycolysis, MET H2O2 Hydrogen Peroxide (H₂O₂) DKGL->H2O2 Generates AO False Antioxidant Effect DKGL->AO Cyto Cytotoxicity / Precipitation OxA->Cyto ROS Confounding ROS Signal H2O2->ROS

Caption: Degradation pathways of DKG leading to common experimental artifacts.

Diagram 2: Recommended Experimental Workflow

DKG_Workflow cluster_prep Preparation (Perform at 4°C) cluster_exp Experiment cluster_analysis Analysis & Control start Start weigh Weigh DKG Powder start->weigh dissolve Dissolve in Ice-Cold Buffer weigh->dissolve use Use Immediately dissolve->use control Run Parallel Control: Buffer Only dissolve->control Prepare Control add_sample Add Fresh DKG Solution to Assay use->add_sample hplc_check Optional: HPLC check of pre- and post-assay solution use->hplc_check Purity Check incubate Incubate (Minimize Time) add_sample->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze control->add_sample

Caption: Workflow for DKG experiments designed to minimize artifact formation.

Diagram 3: Troubleshooting Logic for Inconsistent Results

DKG_Troubleshooting rect_node rect_node q1 Inconsistent Results? q2 Was DKG solution prepared fresh? q1->q2 a1 YES q2->a1:s a2 NO q2->a2:w q3 Is the experimental pH neutral or basic? a3 YES q3->a3:w a4 NO q3->a4:s q4 Are incubation times long? a5 YES q4->a5:w a6 NO q4->a6:s a1->q3 r1 Primary Suspect: Solution Degradation. Prepare fresh solution daily. a2->r1 This is the most likely cause. r2 High probability of rapid DKG degradation. Consider acidic buffer if possible. a3->r2 High degradation rate. a4->q4 r3 Allows more time for degradation products to form. Reduce incubation period. a5->r3 Artifacts accumulate. r4 Problem likely lies elsewhere in the assay. a6->r4

Caption: A decision tree to troubleshoot sources of inconsistency in DKG research.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Ascorbic Acid and its Metabolite, 2,3-Diketo-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacities of L-ascorbic acid (Vitamin C) and its primary oxidative degradation product, 2,3-Diketo-L-gulonic acid (DKG). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the antioxidant potential of these related compounds. While ascorbic acid is a well-established antioxidant, the role of DKG is more nuanced, with evidence suggesting both potential antioxidant and other biological activities.

Executive Summary

Ascorbic acid is a potent, water-soluble antioxidant that readily scavenges a wide range of reactive oxygen species (ROS).[1] Its antioxidant function is central to its physiological roles, including the protection of cells from oxidative damage.[1] this compound is the product of the irreversible hydrolysis of dehydroascorbic acid, which is formed from the initial oxidation of ascorbic acid.[1][2] The antioxidant capacity of DKG is not as potent or straightforward as that of ascorbic acid. While some studies indicate that DKG possesses antioxidant properties, particularly in inhibiting lipid peroxidation, others suggest it is inactive as an antioxidant.[3][4] This guide synthesizes the available scientific information to provide a clear comparison.

Quantitative Data Comparison

Direct quantitative comparisons of the antioxidant capacity of ascorbic acid and DKG using standardized assays are not extensively available in publicly accessible literature. The following table presents hypothetical data to illustrate how such a comparison would be structured. These values are for illustrative purposes only and are based on the general understanding that ascorbic acid is a significantly more potent antioxidant.

Antioxidant AssayAscorbic AcidThis compoundUnitBrief Description
DPPH Radical Scavenging 25 (Hypothetical)>500 (Hypothetical)IC₅₀ (µg/mL)Measures the concentration required to scavenge 50% of the 2,2-diphenyl-1-picrylhydrazyl radical. A lower value indicates higher activity.
ABTS Radical Scavenging 1.5 (Hypothetical)50 (Hypothetical)TEAC (Trolox Equivalents)Compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog. A higher value indicates higher activity.
Ferric Reducing Antioxidant Power (FRAP) 1800 (Hypothetical)150 (Hypothetical)µmol Fe²⁺/gMeasures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher value indicates greater reducing power.

Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes. Further experimental validation is required for a definitive quantitative comparison.

Signaling and Metabolic Pathways

The relationship between ascorbic acid and DKG is a direct metabolic pathway involving oxidation and hydrolysis. Ascorbic acid's antioxidant activity is tied to its ability to donate electrons, after which it can be regenerated or further degraded to DKG.

Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (loses 2e⁻) Dehydroascorbic_Acid->Ascorbic_Acid Reduction (gains 2e⁻) DKG This compound (DKG) Dehydroascorbic_Acid->DKG Irreversible Hydrolysis

Caption: Metabolic pathway of ascorbic acid to this compound.

Experimental Protocols

To quantitatively assess and compare the antioxidant capacities of ascorbic acid and DKG, the following standard in vitro assays are recommended:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A solution of DPPH in methanol (B129727) is prepared, exhibiting a deep violet color with maximum absorbance at approximately 517 nm.

  • Various concentrations of the test compounds (ascorbic acid and DKG) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C.

  • A small volume of the test compound solution is mixed with the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4-6 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the test compound is expressed as ferrous iron equivalents (e.g., in µmol Fe²⁺ per gram of the compound).

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the antioxidant capacities of ascorbic acid and DKG.

cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Ascorbic_Acid Prepare Ascorbic Acid Solutions (various concentrations) DPPH DPPH Assay Ascorbic_Acid->DPPH FRAP FRAP Assay Ascorbic_Acid->FRAP ABTS ABTS Assay Ascorbic_Acid->ABTS DKG Prepare DKG Solutions (various concentrations) DKG->DPPH DKG->FRAP DKG->ABTS IC50 Calculate IC₅₀ (DPPH, ABTS) DPPH->IC50 Equivalents Calculate Equivalents (FRAP) FRAP->Equivalents ABTS->IC50 Comparison Compare Antioxidant Capacities IC50->Comparison Equivalents->Comparison

Caption: Workflow for comparing antioxidant capacities.

Discussion and Conclusion

Ascorbic acid is a well-characterized and potent antioxidant.[1] Its ability to effectively scavenge free radicals is a key aspect of its beneficial health effects. The antioxidant role of its metabolite, this compound, is less clear. While some studies have shown that DKG can exhibit antioxidant activity in specific contexts, such as inhibiting metal-induced lipid oxidation, it is generally considered to have significantly lower, or even negligible, antioxidant capacity compared to ascorbic acid.[3][4] It is important to note that DKG is an unstable compound and can undergo further degradation, with some of its subsequent by-products also potentially exhibiting redox activities.[3][5]

For researchers in drug development and related fields, it is crucial to recognize that the degradation of ascorbic acid to DKG likely represents a loss of direct antioxidant potential. However, the biological activities of DKG and its downstream metabolites are complex and may extend beyond simple antioxidant effects. Further research is warranted to fully elucidate the physiological roles of ascorbic acid degradation products.

References

Unraveling the Role of 2,3-Diketo-L-gulonic Acid in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,3-Diketo-L-gulonic acid (DKG), a key metabolite of Vitamin C, and its role in cellular signaling pathways. Emerging research highlights DKG's significant influence on critical cellular processes, including the mesenchymal-epithelial transition (MET) and the regulation of glycolysis. This document aims to objectively present the current understanding of DKG's function, compare its performance with alternative molecules, and provide detailed experimental methodologies for further investigation.

Executive Summary

This compound, a degradation product of L-ascorbic acid, is increasingly recognized for its bioactive properties that are independent of its precursor. Notably, DKG has been shown to induce MET, a cellular process crucial in development and disease, and to activate glycolysis through a non-canonical tricarboxylic acid (TCA) cycle.[1] These effects position DKG as a molecule of interest for research in developmental biology, cancer therapeutics, and metabolic diseases. This guide will delve into the signaling mechanisms underlying these phenomena, presenting comparative data and detailed experimental protocols to facilitate further research and drug development.

Comparison of this compound and Alternative Molecules in Cellular Signaling

The cellular effects of DKG are multifaceted. To better understand its specific role, it is crucial to compare its activity with other well-characterized molecules involved in similar signaling pathways.

Mesenchymal-Epithelial Transition (MET)

DKG has been identified as an inducer of MET.[1] This process is the reverse of the epithelial-mesenchymal transition (EMT), which is a hallmark of cancer progression and fibrosis. The ability to induce MET makes DKG a potential therapeutic agent. A key signaling pathway involved in EMT and MET is the Transforming Growth Factor-beta (TGF-β) pathway.[2][3][4][5][6][7][8][9][10][11] While TGF-β is a potent inducer of EMT, certain contexts can lead to MET.[4] The following table compares the known effects of DKG and TGF-β on MET.

FeatureThis compound (DKG)Transforming Growth Factor-beta (TGF-β)
Primary Role in Epithelial Plasticity Inducer of Mesenchymal-Epithelial Transition (MET)[1]Primarily an inducer of Epithelial-Mesenchymal Transition (EMT), but can mediate MET in specific contexts[4][8]
Known Signaling Intermediates To be fully elucidatedSMAD proteins (canonical pathway), MAPK, PI3K/Akt (non-canonical pathways)[3][6][7]
Effect on MET Markers (e.g., E-cadherin) Upregulation (expected)Downregulation during EMT, potential for upregulation during MET
Effect on EMT Markers (e.g., Vimentin, Snail) Downregulation (expected)Upregulation during EMT, potential for downregulation during MET

Note: The direct signaling cascade initiated by DKG to induce MET is an active area of research.

Regulation of Glycolysis

DKG has been shown to activate glycolysis by promoting a non-canonical TCA cycle, which is characterized by increased levels of succinate, fumarate, and malate.[1] This metabolic reprogramming shifts cells from oxidative phosphorylation towards glycolysis.[1] L-ascorbic acid (Vitamin C), the precursor of DKG, also influences glycolysis, but its effects can be contrary to those of DKG.[1]

FeatureThis compound (DKG)L-Ascorbic Acid (Vitamin C)
Effect on Glycolysis Activates glycolysis via a non-canonical TCA cycle[1]Can inhibit glycolysis due to its antioxidant properties[1]
Mechanism Redirects oxidative phosphorylation toward glycolysis[1]Prevents positive feedback between glycolysis and EMT[1]
Key Metabolic Intermediates Increased succinate, fumarate, and malate[1]Modulates overall cellular redox state

Key Signaling Pathways and Experimental Workflows

To validate the role of DKG in cellular signaling, specific experimental approaches are required. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

DKG_Signaling_Pathways cluster_met Mesenchymal-Epithelial Transition (MET) cluster_glycolysis Glycolysis Regulation DKG_MET This compound (DKG) Unknown_Receptor_MET Unknown Receptor(s)/ Upstream Events DKG_MET->Unknown_Receptor_MET MET_Signaling_Cascade Signaling Cascade Unknown_Receptor_MET->MET_Signaling_Cascade MET_Markers_Up Epithelial Markers ↑ (e.g., E-cadherin) MET_Signaling_Cascade->MET_Markers_Up MET_Markers_Down Mesenchymal Markers ↓ (e.g., Vimentin, Snail) MET_Signaling_Cascade->MET_Markers_Down DKG_Glycolysis This compound (DKG) Non_Canonical_TCA Non-Canonical TCA Cycle DKG_Glycolysis->Non_Canonical_TCA Metabolic_Shift OxPhos to Glycolysis Shift Non_Canonical_TCA->Metabolic_Shift Glycolysis_Activation Glycolysis Activation Metabolic_Shift->Glycolysis_Activation

Caption: Signaling pathways modulated by this compound (DKG).

Experimental Workflows

Experimental_Workflows cluster_met_workflow MET Marker Analysis Workflow cluster_glycolysis_workflow Glycolysis Rate Assay Workflow Start_MET Cell Culture with DKG Treatment Cell_Lysis_MET Cell Lysis and Protein Extraction Start_MET->Cell_Lysis_MET SDS_PAGE SDS-PAGE Cell_Lysis_MET->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Probing Primary & Secondary Antibody Probing Western_Blot->Antibody_Probing Detection_MET Detection of MET Markers (E-cadherin, Vimentin, etc.) Antibody_Probing->Detection_MET Start_Glycolysis Cell Culture with DKG Treatment Seahorse_Assay Extracellular Flux Assay (Seahorse) Start_Glycolysis->Seahorse_Assay Measure_ECAR Measure Extracellular Acidification Rate (ECAR) Seahorse_Assay->Measure_ECAR Data_Analysis Data Analysis to Determine Glycolytic Rate Measure_ECAR->Data_Analysis

Caption: Experimental workflows for studying DKG's effects.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments are provided below.

Western Blot for MET Markers

Objective: To determine the expression levels of epithelial and mesenchymal markers following DKG treatment.

Materials:

  • Cell culture reagents

  • DKG (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of DKG for desired time points. Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MET and EMT markers overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Glycolytic Rate Assay using Extracellular Flux Analyzer

Objective: To measure the rate of glycolysis in cells treated with DKG.

Materials:

  • Cell culture reagents

  • DKG (this compound)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Seahorse XF Glycolytic Rate Assay Kit

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined density and allow them to adhere.

  • Cell Treatment: Treat the cells with DKG or vehicle control for the desired duration.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the assay kit reagents (e.g., Rotenone/Antimycin A and 2-Deoxyglucose) according to the manufacturer's protocol.

  • Measurement: Place the cell culture microplate in the extracellular flux analyzer. The instrument will measure the basal extracellular acidification rate (ECAR) and then inject the reagents sequentially to determine the glycolytic rate.

  • Data Analysis: The software will calculate the glycolytic rate based on the changes in ECAR. Normalize the data to cell number or protein concentration.[1][12][13][14][15]

Conclusion

This compound is emerging as a significant signaling molecule with the ability to induce mesenchymal-epithelial transition and activate glycolysis. These findings open new avenues for research into its therapeutic potential in diseases such as cancer and fibrosis. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further validate and explore the role of DKG in cellular signaling pathways. Further investigation into the precise molecular mechanisms and signaling cascades initiated by DKG is warranted to fully harness its potential.

References

A Comparative Analysis of 2,3-Diketo-L-gulonic Acid's Effects on Different Cell Lines: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the effects of 2,3-Diketo-L-gulonic acid (DKG) on various cell lines. While direct comparative studies on the cytotoxicity and apoptosis-inducing effects of DKG across multiple cancer and normal cell lines are limited in publicly available literature, this document outlines the known biological functions of DKG and presents a comprehensive template for conducting and evaluating such a comparative study.

Introduction to this compound (DKG)

This compound is a key metabolite formed during the degradation of L-ascorbic acid (Vitamin C).[1] Emerging research has begun to shed light on its biological activities, which are distinct from its well-studied precursor. Notably, DKG has been shown to play a role in somatic cell reprogramming, where it can influence metabolic pathways and cellular transitions.[1][2][3] Its effects appear to be concentration-dependent, with high concentrations potentially inhibiting certain cellular processes.[1] DKG has also been noted for its dual potential as both a pro-oxidant and an anti-oxidant, and its ability to non-enzymatically generate hydrogen peroxide.[4][5] An early study also pointed towards its potential anti-tumor properties.[6]

Given these diverse biological activities, a systematic comparative analysis of DKG's effects on various cell lines is crucial to understanding its potential as a therapeutic agent. This guide provides the necessary protocols and frameworks to undertake such an investigation.

Known Signaling Pathways and Biological Effects

Research into somatic cell reprogramming has revealed that DKG can trigger a mesenchymal-epithelial transition (MET) and activate glycolysis.[1][2][3] It has also been found to activate a non-canonical tricarboxylic acid (TCA) cycle, leading to an increase in succinate, fumarate, and malate.[1][2][3] This metabolic shift redirects oxidative phosphorylation towards glycolysis.[1][2][3]

DKG_Signaling_Pathway DKG This compound (DKG) TCA Non-canonical TCA Cycle DKG->TCA Glycolysis Glycolysis DKG->Glycolysis Activates Metabolites Succinate, Fumarate, Malate TCA->Metabolites Increased levels OxPhos Oxidative Phosphorylation Metabolites->OxPhos Redirects OxPhos->Glycolysis Shift towards MET Mesenchymal-Epithelial Transition (MET) Glycolysis->MET Induces

Signaling pathway of DKG in somatic cell reprogramming.

Hypothetical Comparative Data on Cell Viability

The following table is a template illustrating how to present comparative cytotoxicity data for DKG across different cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) provided are for illustrative purposes only and are not based on published experimental data for DKG.

Cell LineTypePutative IC50 (µM) after 48h Exposure
HeLa Human Cervical Cancer[Insert Experimental Value]
MCF-7 Human Breast Cancer (ER+)[Insert Experimental Value]
A549 Human Lung Carcinoma[Insert Experimental Value]
HEK293 Human Embryonic Kidney (Normal)[Insert Experimental Value]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of DKG on the viability of different cell lines.

1. Cell Seeding:

  • Culture selected cell lines (e.g., HeLa, MCF-7, A549, and HEK293) in appropriate media until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. DKG Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or culture medium) and sterilize through a 0.22 µm filter.

  • Prepare a series of dilutions of DKG in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

  • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DKG. Include untreated control wells (0 µM DKG) and solvent control wells.

  • Incubate the plates for 24, 48, and 72 hours.

3. MTT Addition and Incubation:

  • Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Measurement:

  • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the DKG concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying DKG-induced apoptosis and distinguishing it from necrosis.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with DKG at concentrations around the predetermined IC50 value for each cell line for 24 or 48 hours. Include an untreated control.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_mtt Cytotoxicity cluster_apoptosis Apoptosis Cell_Culture Cell Culture (HeLa, MCF-7, A549, HEK293) Plate_Seeding Seed Cells in 96-well & 6-well plates Cell_Culture->Plate_Seeding DKG_Prep DKG Stock Preparation & Dilution Treatment Treat cells with varying concentrations of DKG (24h, 48h, 72h) DKG_Prep->Treatment Plate_Seeding->Treatment cluster_analysis cluster_analysis Treatment->cluster_analysis Treatment->cluster_analysis MTT_Assay MTT Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50 Annexin_PI Annexin V/PI Staining Flow_Cytometry Flow Cytometry Annexin_PI->Flow_Cytometry Quantification Quantify Apoptosis Flow_Cytometry->Quantification cluster_mtt cluster_mtt cluster_apoptosis cluster_apoptosis

Workflow for comparative analysis of DKG's effects.

Conclusion

The study of this compound is an emerging field with potential implications for cell biology and drug development. While current research has highlighted its role in metabolic reprogramming, a thorough comparative investigation into its effects on a panel of cancer and normal cell lines is warranted. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the cytotoxic and apoptotic potential of DKG, contributing valuable data to the scientific community.

References

Navigating the Bioactivity of 2,3-Diketo-L-gulonic Acid: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of in vivo studies in animal models specifically investigating the bioactivity of 2,3-Diketo-L-gulonic acid (DKG). While DKG, a primary oxidative metabolite of L-ascorbic acid (Vitamin C), has been the subject of several in vitro investigations, its physiological effects and potential therapeutic applications in living organisms remain largely uncharacterized. This guide provides a detailed summary of the available in vitro data on DKG and, for comparative context, presents well-established in vivo bioactivity data for its parent compound, L-ascorbic acid.

This compound (DKG): Insights from In Vitro Studies

Current research on DKG is primarily confined to laboratory studies using cell cultures and biochemical assays. These studies suggest that DKG possesses antioxidant properties and plays a role in cellular reprogramming.

Antioxidant Effects of DKG

An in vitro study demonstrated that DKG exhibits a strong antioxidative effect on the copper-dependent oxidative modification of yolk lipoprotein.[1] The study measured the formation of conjugated dienes, a marker of lipid peroxidation, and found that DKG inhibited this process in a concentration-dependent manner.

Table 1: In Vitro Antioxidant Activity of this compound

Concentration of DKGInhibition of Yolk Lipoprotein Oxidation (Lag Time, min)
ControlData not specified
50 µMIncreased lag time
100 µMFurther increased lag time
200 µMLongest lag time

Data is qualitative as presented in the abstract; specific quantitative values were not available in the provided search results.

Role in Somatic Cell Reprogramming

Research has shown that DKG, a key metabolite during L-ascorbic acid degradation, can influence somatic cell reprogramming.[2][3][4] Specifically, DKG has been found to trigger the mesenchymal-epithelial transition (MET) and activate glycolysis.[2][3][4] It was also noted that DKG alone can activate a non-canonical tricarboxylic acid (TCA) cycle.[2][3][4]

Experimental Protocol: In Vitro Oxidation of Yolk Lipoprotein

The following is a generalized protocol based on the description of the study on the antioxidative effect of DKG.[1]

Objective: To assess the antioxidant effect of this compound on copper-induced oxidation of yolk lipoprotein.

Materials:

  • This compound (DKG)

  • Yolk Lipoprotein (YLP)

  • Copper sulfate (B86663) (CuSO₄) solution

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare solutions of DKG at various concentrations in PBS.

  • Prepare a solution of YLP in PBS.

  • In a multi-well plate, mix the YLP solution with the different concentrations of DKG solutions. A control well should contain YLP and PBS without DKG.

  • Initiate the oxidation reaction by adding a solution of CuSO₄ to each well.

  • Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals using a spectrophotometer.

  • The "lag time" is determined as the time before a rapid increase in absorbance occurs, indicating the onset of oxidation.

  • An increase in the lag time in the presence of DKG compared to the control indicates an antioxidant effect.

L-Ascorbic Acid: A Benchmark for In Vivo Bioactivity

In contrast to DKG, L-ascorbic acid has been extensively studied in animal models, particularly in those incapable of synthesizing their own Vitamin C, such as guinea pigs and Gulo-/- mice. These studies have firmly established its role as a primary antioxidant in mammals.[5]

In Vivo Antioxidant Effects of L-Ascorbic Acid

Studies in Gulo-/- mice, which lack the enzyme L-gulonolactone oxidase necessary for Vitamin C synthesis, have demonstrated that L-ascorbic acid supplementation is crucial for mitigating oxidative stress. For instance, research has shown that ascorbate-deficient Gulo-/- mice exhibit elevated levels of oxidative stress markers, which can be reversed with Vitamin C supplementation.[6]

Table 2: Effect of L-Ascorbic Acid Supplementation on Liver Reactive Oxygen Species (ROS) in Gulo-/- Mice

Treatment GroupSerum Ascorbate (B8700270) LevelLiver ROS Level
Wild TypeNormalBaseline
Gulo-/- (0% Ascorbate)UndetectableSignificantly Increased
Gulo-/- (0.01% Ascorbate)LowIncreased
Gulo-/- (0.4% Ascorbate)NormalBaseline

Data adapted from a study on Gulo-/- mice, illustrating the dose-dependent effect of L-ascorbic acid on reducing oxidative stress.[6]

Experimental Protocol: Assessment of In Vivo Antioxidant Status in Gulo-/- Mice

The following is a generalized protocol based on studies investigating the effects of L-ascorbic acid in Gulo-/- mice.[6]

Objective: To determine the effect of L-ascorbic acid supplementation on oxidative stress markers in Gulo-/- mice.

Animal Model: Gulo-/- mice (lacking L-gulonolactone oxidase).

Experimental Groups:

  • Group 1: Wild-type control mice on a standard diet.

  • Group 2: Gulo-/- mice on a standard diet with no L-ascorbic acid supplementation in drinking water.

  • Group 3: Gulo-/- mice on a standard diet with low-dose L-ascorbic acid supplementation in drinking water.

  • Group 4: Gulo-/- mice on a standard diet with high-dose L-ascorbic acid supplementation in drinking water.

Procedure:

  • House mice in a controlled environment with free access to food and water.

  • Administer L-ascorbic acid to the supplemented groups through their drinking water for a specified period (e.g., several weeks).

  • At the end of the study period, collect blood samples for the analysis of serum ascorbate levels.

  • Euthanize the mice and collect liver tissues.

  • Prepare liver homogenates for the measurement of reactive oxygen species (ROS) using a fluorescent probe-based assay (e.g., DCFDA).

  • Measure protein concentration in the liver homogenates to normalize the ROS levels.

  • Statistically analyze the data to compare the levels of serum ascorbate and liver ROS across the different experimental groups.

Visualizing the Metabolic Pathway

The relationship between L-ascorbic acid and this compound is a key aspect of Vitamin C metabolism. The following diagrams illustrate this pathway and a relevant signaling pathway influenced by L-ascorbic acid.

Ascorbic_Acid_Degradation cluster_0 L-Ascorbic Acid Metabolism AsA L-Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) AsA->DHA Oxidation (loss of 2e-) DHA->AsA Reduction DKG This compound (DKG) DHA->DKG Irreversible Hydrolysis

Caption: Degradation pathway of L-ascorbic acid to this compound.

mTOR_Signaling cluster_1 Akt/mTOR Signaling Pathway AA L-Ascorbic Acid Akt Akt AA->Akt Activates mTOR mTOR Akt->mTOR Activates P70S6K P70S6K mTOR->P70S6K Activates Proliferation Cell Proliferation & Differentiation P70S6K->Proliferation Promotes

Caption: L-Ascorbic acid promotes cell proliferation via the Akt/mTOR pathway.

Conclusion and Future Directions

References

A Comparative Analysis of 2,3-Diketo-L-gulonic Acid and Synthetic Antioxidants' Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant efficacy of 2,3-Diketo-L-gulonic acid (DKG), a significant degradation product of Vitamin C, against common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tert-Butylhydroquinone (TBHQ). This document synthesizes available experimental data to facilitate an objective comparison for research and development applications.

Executive Summary

This compound (DKG) is a key intermediate in the oxidative degradation of L-ascorbic acid (Vitamin C).[1] While extensive quantitative data from standardized antioxidant assays for DKG is limited in publicly available literature, existing studies confirm its potent antioxidant properties. DKG has been shown to exhibit a strong antioxidative effect against copper-dependent oxidative modification of lipoproteins.[1] It is capable of quenching various reactive oxygen species (ROS), although its reactivity varies depending on the specific ROS. For instance, DKG is more readily oxidized by singlet oxygen, whereas dehydroascorbic acid (DHA) is more readily oxidized by hydrogen peroxide and superoxide.[2][3][4][5]

Synthetic antioxidants like BHA, BHT, and TBHQ are widely utilized in the food and pharmaceutical industries for their ability to inhibit oxidation. Their efficacy, measured by parameters such as IC50 values in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, is well-documented and provides a benchmark for comparison. This guide presents a compilation of reported IC50 values for these synthetic antioxidants to offer a quantitative perspective on their antioxidant potency.

Due to the current lack of specific IC50 or FRAP values for DKG in published research, a direct quantitative comparison is challenging. This guide, therefore, provides a qualitative assessment of DKG's antioxidant potential based on existing literature, alongside quantitative data for synthetic antioxidants to serve as a reference.

Quantitative Data Comparison

The following table summarizes the reported 50% inhibitory concentration (IC50) values for common synthetic antioxidants from the DPPH free radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity. It is important to note that these values can vary between studies due to differing experimental conditions.

AntioxidantDPPH Assay IC50 (µg/mL)Reference(s)
BHA 112.05[6]
34.96 ± 0.6[7]
BHT 202.35[6]
36[8]
81.0[9]
TBHQ 22.20[10][11]
19.5[9]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and standardized comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) reaction Mix DPPH solution with antioxidant solution prep->reaction sample_prep Prepare Antioxidant Solutions (DKG, BHA, BHT, etc.) at various concentrations sample_prep->reaction incubation Incubate in the dark (e.g., 30 minutes at room temp.) reaction->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for the DPPH free radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Radical Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution.

  • Preparation of Sample and Standard Solutions: The test compound (DKG) and standard synthetic antioxidants (BHA, BHT) are dissolved in the same solvent as DPPH to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH working solution is added to a specific volume of the sample or standard solution. A control is prepared using the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes) to allow the reaction to reach completion.

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow:

FRAP_Workflow reagent_prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) reaction Mix FRAP reagent with antioxidant solution reagent_prep->reaction sample_prep Prepare Antioxidant Solutions (DKG, BHA, BHT, etc.) sample_prep->reaction incubation Incubate at 37°C (e.g., 4-30 minutes) reaction->incubation measurement Measure Absorbance (at ~593 nm) incubation->measurement calculation Calculate FRAP value (e.g., in FeSO4 equivalents) measurement->calculation

Caption: Workflow for the FRAP assay.

Detailed Steps:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a ferric chloride (FeCl₃) solution.

  • Preparation of Sample and Standard Solutions: The test compound (DKG) and standard antioxidants are prepared at various concentrations. A standard curve is typically generated using a known concentration of ferrous sulfate (B86663) (FeSO₄).

  • Reaction Mixture: A small volume of the sample or standard solution is added to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 to 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at approximately 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of FeSO₄ and is expressed as FRAP value (in µM Fe(II) equivalents).

Antioxidant Mechanism of this compound

The antioxidant activity of DKG stems from its ability to participate in redox reactions. As a degradation product of ascorbic acid, it retains the capacity to quench reactive oxygen species. The proposed mechanism involves the donation of electrons or hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions.

DKG_Mechanism cluster_Ascorbic_Acid_Degradation Ascorbic Acid Degradation Pathway cluster_Antioxidant_Action Antioxidant Action of DKG Ascorbic Acid Ascorbic Acid Dehydroascorbic Acid Dehydroascorbic Acid Ascorbic Acid->Dehydroascorbic Acid Oxidation This compound (DKG) This compound (DKG) Dehydroascorbic Acid->this compound (DKG) Hydrolysis DKG This compound (DKG) Oxidized_Products Oxidized DKG Products DKG->Oxidized_Products Donates e- or H+ Neutralized_ROS Neutralized Species ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ROS->Neutralized_ROS

Caption: Formation and antioxidant action of DKG.

Conclusion

This compound, a metabolite of ascorbic acid, demonstrates notable antioxidant properties. While direct quantitative comparisons with synthetic antioxidants like BHA, BHT, and TBHQ are currently limited by the lack of standardized assay data for DKG, the available literature supports its role as a potent free radical scavenger. The provided experimental protocols for DPPH and FRAP assays offer a framework for conducting such comparative studies. Further research to quantify the antioxidant efficacy of DKG using these standardized methods is crucial for its potential application in the pharmaceutical and food industries as a natural alternative to synthetic antioxidants. The compiled data on synthetic antioxidants serves as a valuable benchmark for these future investigations.

References

Assessing the Specificity of 2,3-Diketo-L-gulonic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 2,3-Diketo-L-gulonic acid (2,3-DKG), a primary oxidation product of L-ascorbic acid (Vitamin C), with its parent compound and other relevant molecules. The information presented is supported by experimental data to aid in assessing the specificity of 2,3-DKG's biological actions.

Introduction

L-ascorbic acid is a vital antioxidant and enzymatic cofactor. Its oxidation leads to the formation of dehydroascorbic acid (DHA), which can be recycled back to ascorbic acid or irreversibly hydrolyzed to 2,3-DKG.[1] While historically considered an inactive metabolite, recent evidence suggests that 2,3-DKG possesses distinct biological activities that are independent of L-ascorbic acid.[2][3] Understanding the specific effects of 2,3-DKG is crucial for research in areas such as cell metabolism, regenerative medicine, and oxidative stress. This guide summarizes key findings, presents available quantitative data, and provides detailed experimental protocols to facilitate further investigation into the specific biological role of 2,3-DKG.

Comparative Biological Effects

Recent studies have highlighted that the biological effects of L-ascorbic acid can be mediated through both 2,3-DKG-dependent and -independent pathways.[2][3] For instance, in the context of somatic cell reprogramming, L-ascorbic acid promotes cell proliferation through a 2,3-DKG-independent mechanism, while its effects on mesenchymal-epithelial transition (MET) and glycolysis activation are dependent on its conversion to 2,3-DKG.[2][3]

Quantitative Data Summary

While comprehensive dose-response data for 2,3-DKG is still emerging in the literature, the following table summarizes available quantitative and semi-quantitative data comparing the effects of 2,3-DKG with L-ascorbic acid and dehydroascorbic acid.

Biological EffectMoleculeConcentration / DoseResultCitation
Somatic Cell Reprogramming
Cell ProliferationL-Ascorbic Acid (as AscPNa)~80 µM (EC50)Facilitates cell proliferation[2]
This compound160 µMDoes not affect cell proliferation[2]
Pre-iPSC to iPSC ConversionL-Ascorbic Acid (as AscPNa)~20 µM (EC50)Facilitates conversion[2]
This compound160 µMDoes not promote pre-iPSC conversion[2]
Mesenchymal-Epithelial Transition (MET)L-Ascorbic Acid (as AscPNa)160 µMInduces MET[2]
Dehydroascorbic Acid160 µMInduces MET[2]
This compound160 µMInduces MET[2]
Metabolic Reprogramming
Glycolysis ActivationL-Ascorbic Acid (as AscPNa)160 µMActivates glycolysis[2]
Dehydroascorbic Acid160 µMActivates glycolysis[2]
This compound160 µMActivates glycolysis[2]
Non-Canonical TCA Cycle ActivationThis compoundNot specifiedIncreased levels of succinate, fumarate, and malate (B86768)[2][3]
Antioxidant Activity
Oxidation of Yolk LipoproteinThis compoundConcentration-dependentStrong antioxidative effect[4]
Quenching of Reactive Oxygen Species (ROS)Dehydroascorbic AcidNot specifiedMore readily oxidized by H2O2 and superoxide[5]
This compoundNot specifiedMore readily oxidized by 1O2[5]

Signaling Pathways and Mechanisms of Action

2,3-DKG has been shown to influence key cellular processes by modulating specific signaling pathways. A notable effect is its ability to induce a metabolic shift towards glycolysis, in part by activating a non-canonical Tricarboxylic Acid (TCA) cycle.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ascorbic_Acid L-Ascorbic Acid DKG This compound Ascorbic_Acid->DKG Oxidation Glycolysis Glycolysis DKG->Glycolysis Activates MET Mesenchymal-Epithelial Transition (MET) DKG->MET Induces Non_Canonical_TCA Non-Canonical TCA Cycle DKG->Non_Canonical_TCA Activates Glycolysis->MET Positive Feedback Succinate Succinate Non_Canonical_TCA->Succinate Fumarate Fumarate Non_Canonical_TCA->Fumarate Malate Malate Non_Canonical_TCA->Malate

Diagram 1: 2,3-DKG-Dependent Signaling Pathways.

Experimental Protocols

To facilitate the independent verification and further exploration of 2,3-DKG's biological effects, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Mesenchymal-Epithelial Transition (MET) Induction

This protocol is adapted for the assessment of 2,3-DKG's ability to induce MET in epithelial cell lines.

1. Cell Culture and Seeding:

  • Culture a suitable epithelial cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in appropriate growth medium.
  • Seed the cells in 6-well plates or chamber slides at a density that allows for observation of morphological changes over the desired time course.

2. Treatment:

  • Prepare stock solutions of 2,3-DKG, L-ascorbic acid (as a control), and a vehicle control (e.g., sterile water or PBS).
  • Once cells have adhered and reached approximately 50-60% confluency, replace the growth medium with fresh medium containing the desired concentrations of the test compounds. A concentration of 160 µM has been shown to be effective for inducing MET.[2]
  • Incubate the cells for 24-72 hours.

3. Assessment of MET Markers:

  • Immunofluorescence:
  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS.
  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
  • Incubate with primary antibodies against epithelial markers (e.g., E-cadherin, ZO-1) and mesenchymal markers (e.g., Vimentin, N-cadherin).
  • Incubate with fluorescently labeled secondary antibodies.
  • Counterstain nuclei with DAPI.
  • Visualize and capture images using a fluorescence microscope. A shift from epithelial to mesenchymal marker expression indicates MET.
  • Western Blotting:
  • Lyse the treated cells and quantify protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against MET markers.
  • Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.

start [label="Start:\nEpithelial Cell Culture"]; seed [label="Seed Cells in\n6-well Plates"]; treat [label="Treat with 2,3-DKG,\nAscorbic Acid, or Vehicle"]; incubate [label="Incubate\n(24-72 hours)"]; assess [label="Assess MET Markers", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; if [label="Immunofluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wb [label="Western Blotting", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nAnalyze Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed; seed -> treat; treat -> incubate; incubate -> assess; assess -> if; assess -> wb; if -> end; wb -> end; }

Diagram 2: Experimental Workflow for MET Assay.
Protocol 2: Analysis of Non-Canonical TCA Cycle Activation

This protocol outlines a method to determine if 2,3-DKG treatment leads to the activation of a non-canonical TCA cycle by measuring the levels of key metabolites.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., mouse embryonic fibroblasts) in appropriate growth medium.
  • Treat cells with 2,3-DKG at the desired concentration and for a specified duration.

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.
  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cellular debris.
  • Collect the supernatant containing the metabolites.

3. Metabolite Analysis using LC-MS/MS:

  • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Develop a targeted method for the detection and quantification of succinate, fumarate, and malate.
  • Use stable isotope-labeled internal standards for accurate quantification.
  • Compare the levels of these metabolites in 2,3-DKG-treated cells to those in vehicle-treated control cells. An increase in the levels of succinate, fumarate, and malate is indicative of a shift towards a non-canonical TCA cycle.[2][3]

Protocol 3: Quantification of In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method for comparing the free radical scavenging activity of 2,3-DKG and L-ascorbic acid.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • Prepare a series of dilutions of 2,3-DKG and L-ascorbic acid in methanol.

2. Assay Procedure:

  • In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
  • Add an equal volume of the different concentrations of the test compounds to the wells.
  • Include a blank (methanol) and a control (DPPH solution with methanol).
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

  • Measure the absorbance of each well at 517 nm using a microplate reader.
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:
  • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The available evidence clearly indicates that this compound is not a biologically inert metabolite of L-ascorbic acid. It possesses specific biological activities, particularly in the regulation of cellular metabolism and differentiation, that are distinct from its parent compound. The induction of a non-canonical TCA cycle and the promotion of mesenchymal-epithelial transition highlight its potential significance in various physiological and pathological processes.

However, a comprehensive understanding of the specificity and potency of 2,3-DKG's effects is currently limited by the lack of extensive quantitative, comparative data. Further research employing dose-response studies and direct comparisons with L-ascorbic acid and dehydroascorbic acid across a range of biological assays is necessary to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for researchers and professionals in drug development and related scientific fields.

References

A Comparative Study on the Cytotoxicity of 2,3-Diketo-L-gulonic Acid and Its Precursors, L-Ascorbic Acid and Dehydroascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 2,3-Diketo-L-gulonic acid (DKG) and its precursors, L-ascorbic acid (Vitamin C) and dehydroascorbic acid (DHA), on various cell lines. The information presented herein is a synthesis of findings from multiple research studies and is intended to be a valuable resource for those involved in cancer research and drug development.

Executive Summary

L-ascorbic acid, a well-known antioxidant, can exhibit pro-oxidant and cytotoxic activities at high concentrations, a phenomenon that has been explored for its potential in cancer therapy. Its oxidized form, dehydroascorbic acid, and its subsequent degradation product, this compound, are also implicated in cellular cytotoxicity. This guide delves into the comparative cytotoxic profiles of these three compounds, presenting available quantitative data, outlining experimental methodologies for assessing their effects, and visualizing the key signaling pathways involved in their cytotoxic mechanisms. A notable gap in the current research is the limited direct investigation into the cytotoxic properties of DKG compared to its precursors.

Comparative Cytotoxicity Data

The cytotoxic effects of L-ascorbic acid and dehydroascorbic acid have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the available IC50 values for these compounds from different studies. It is important to note that experimental conditions such as cell line, treatment duration, and assay type can significantly influence the observed IC50 values.

Table 1: IC50 Values of L-Ascorbic Acid (AA) in Cancer Cell Lines

Cell LineCancer TypeTreatment DurationAssayIC50 (mM)Reference
MDA-MB-231Breast Cancer72 hoursMTT/SRB2.237 - 5.703[1]
Glioblastoma cellsBrain Cancer24 hoursMUH/SRB/Cell count~2[2]
Sarcoma CSCsSarcoma72 hoursMTT>1[3]
U2OSOsteosarcomaNot specifiedMTT~5[3]

Table 2: IC50 Values of Dehydroascorbic Acid (DHA) in Cancer Cell Lines

Cell LineCancer TypeTreatment DurationAssayIC50 (mM)Reference
MDA-MB-231Breast Cancer72 hoursMTT/SRB2.474[1]
Glioblastoma cellsBrain Cancer24 hoursMUH/SRB/Cell count>4[2]
Sarcoma CSCsSarcoma72 hoursMTT~0.5-1[3]
U2OSOsteosarcomaNot specifiedMTT>10[3]

Note on this compound (DKG): Direct and recent quantitative data on the cytotoxicity of DKG, particularly comparative IC50 values, are scarce in the available scientific literature. A 1971 study by Yamafuji et al. investigated the antitumor potency of DKG alongside its precursors; however, the full quantitative details of this study are not readily accessible in modern databases.[3] Most contemporary research focuses on DKG as a degradation product of L-ascorbic acid and its potential roles in generating reactive oxygen species (ROS).[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of these compounds.

Cell Viability Assays (MTT and SRB)

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MDA-MB-231, Glioblastoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of L-ascorbic acid, dehydroascorbic acid, and this compound are prepared in a suitable solvent (e.g., sterile water or PBS).

  • Cells are treated with a range of concentrations of each compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • After the treatment period, MTT solution is added to each well and incubated for 2-4 hours.

  • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. SRB (Sulphorhodamine B) Assay:

  • After treatment, cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm).

5. Data Analysis:

  • Cell viability is expressed as a percentage of the control.

  • IC50 values are calculated from the dose-response curves.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Cells are treated with the compounds as described above.

  • Both adherent and floating cells are collected and washed with PBS.

  • Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

2. Western Blotting for Apoptosis-Related Proteins:

  • Cell lysates are prepared from treated and control cells.

  • Protein concentrations are determined using a BCA assay.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and then with a secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Reactive Oxygen Species (ROS) Detection

1. DCFDA (2',7'-dichlorofluorescin diacetate) Assay:

  • Cells are seeded in a 96-well black plate.

  • After treatment with the compounds, the cells are incubated with DCFDA.

  • DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

  • The fluorescence is measured using a fluorescence microplate reader.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of L-ascorbic acid and its precursors are primarily attributed to their pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Pro-oxidant Mechanism and ROS Generation

At high concentrations, L-ascorbic acid can act as a pro-oxidant, particularly in the presence of transition metal ions like iron. This leads to the generation of hydrogen peroxide (H₂O₂) and other ROS.[2] DHA can be transported into cells via glucose transporters (GLUTs) and then reduced back to ascorbic acid, depleting intracellular glutathione (B108866) (GSH) and increasing oxidative stress.[3] While less studied, DKG is also believed to contribute to ROS production.[4]

Pro_oxidant_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell Ascorbic Acid Ascorbic Acid DHA DHA Ascorbic Acid->DHA Oxidation Fe2 Fe²⁺ Ascorbic Acid->Fe2 Reduces GLUT GLUTs DHA->GLUT H2O2_ext H₂O₂ ROS Increased ROS (e.g., H₂O₂) H2O2_ext->ROS Diffusion Fe3 Fe³⁺ Fe2->H2O2_ext Fenton Reaction with O₂ DHA_in DHA GLUT->DHA_in AA_in Ascorbic Acid DHA_in->AA_in Reduction GSH GSH AA_in->ROS Pro-oxidant activity GSSG GSSG GSH->GSSG Oxidation Apoptosis Apoptosis ROS->Apoptosis

Caption: Pro-oxidant mechanism of ascorbic acid and dehydroascorbic acid leading to ROS generation.

Apoptosis Induction Pathway

The increased intracellular ROS levels can trigger apoptosis through various signaling cascades. This includes the activation of caspases, a family of proteases that execute programmed cell death, and the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Apoptosis_Pathway cluster_mitochondria Mitochondrial Pathway Increased_ROS Increased Intracellular ROS Bcl2_family Bcl-2 family regulation (↑Bax / ↓Bcl-2) Increased_ROS->Bcl2_family Mito_damage Mitochondrial Membrane Permeabilization Bcl2_family->Mito_damage Cyto_c Cytochrome c release Mito_damage->Cyto_c Caspase9 Caspase-9 activation Cyto_c->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the ROS-mediated intrinsic apoptosis pathway.

Conclusion

The available evidence indicates that both L-ascorbic acid and dehydroascorbic acid exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of oxidative stress and apoptosis. The relative potency of these two compounds appears to be cell-type dependent. A significant knowledge gap exists regarding the direct cytotoxic effects of this compound. Further research is warranted to fully elucidate the comparative cytotoxicity of DKG and to explore the therapeutic potential of these related compounds in cancer treatment. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

confirming the DKG-dependent and -independent activities of ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the 2,3-diketogulonic acid (DKG)-dependent and -independent activities of ascorbic acid, tailored for researchers, scientists, and drug development professionals.

Ascorbic acid, commonly known as vitamin C, is a vital micronutrient with a well-established role as a potent antioxidant. However, its biological activities extend far beyond this singular function, encompassing a complex interplay of pathways that are both dependent and independent of its degradation product, 2,3-diketogulonic acid (DKG). This guide provides an objective comparison of these distinct activities, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms to facilitate a deeper understanding for research and drug development applications.

DKG-Independent Activities of Ascorbic Acid

The direct actions of ascorbic acid are multifaceted, primarily revolving around its redox properties and its role as an enzymatic cofactor. These activities do not require the degradation of ascorbic acid to DKG.

Antioxidant and Pro-oxidant Activities

At physiological concentrations, ascorbic acid acts as a powerful antioxidant, readily donating electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][2] Conversely, at pharmacological doses, typically achieved through intravenous administration, ascorbic acid exhibits pro-oxidant effects.[3] This activity is particularly relevant in oncology, where high concentrations of ascorbate (B8700270) can lead to the generation of hydrogen peroxide (H₂O₂), inducing oxidative stress and selective cytotoxicity in cancer cells.[3][4]

Enzymatic Cofactor

Ascorbic acid is an essential cofactor for a variety of Fe²⁺ and α-ketoglutarate-dependent dioxygenases.[5] Key enzymatic processes modulated by ascorbic acid include:

  • Collagen Synthesis: Ascorbic acid is crucial for the hydroxylation of proline and lysine (B10760008) residues during collagen formation, a process essential for tissue repair and integrity.[1]

  • Hypoxia-Inducible Factor-1α (HIF-1α) Degradation: By maintaining the iron center of prolyl hydroxylase enzymes in a reduced state, ascorbic acid facilitates the degradation of HIF-1α, a key transcription factor in cellular adaptation to hypoxia and a critical target in cancer therapy.[6][7]

  • Epigenetic Regulation: Ascorbic acid enhances the activity of Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation, a fundamental process in epigenetic regulation and gene expression.[8][9]

DKG-Dependent Activities of Ascorbic Acid

The activities dependent on 2,3-diketogulonic acid (DKG) arise from the metabolic cascade of ascorbic acid. This pathway begins with the oxidation of ascorbic acid to dehydroascorbic acid (DHA).

Transport and Intracellular Conversion

While ascorbic acid is transported into cells via Sodium-Dependent Vitamin C Transporters (SVCTs), DHA is taken up by Glucose Transporters (GLUTs), particularly GLUT1 and GLUT3.[10][11][12][13] This alternative uptake mechanism is significant, especially in cancer cells that often overexpress GLUT transporters. Once inside the cell, DHA is rapidly reduced back to ascorbic acid, thereby accumulating intracellularly.

Formation and Biological Impact of DKG

DHA can be irreversibly hydrolyzed to form 2,3-diketogulonic acid (DKG).[7][14] Recent research has begun to uncover the direct biological activities of DKG itself. Notably, DKG has been shown to play a role in:

  • Somatic Cell Reprogramming: DKG can promote the mesenchymal-epithelial transition (MET) and modulate the tricarboxylic acid (TCA) cycle, thereby facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[7][15]

  • Metabolic Modulation: The degradation of DKG can lead to the formation of other metabolites, such as L-erythrulose and oxalic acid, which may have their own distinct biological effects.[16]

Quantitative Comparison of Activities

The following tables summarize key quantitative data related to the DKG-dependent and -independent activities of ascorbic acid.

Table 1: Ascorbic Acid and Dehydroascorbic Acid Transport Kinetics

TransporterSubstrateApparent K_m_ (mM)Cell/Tissue Context
SVCT2Ascorbic Acid~0.02Various tissues, high-affinity
GLUT1Dehydroascorbic Acid1.1 ± 0.2Xenopus laevis oocytes
GLUT3Dehydroascorbic Acid1.7 ± 0.3Xenopus laevis oocytes

Data sourced from references[13][17].

Table 2: Effect of Ascorbic Acid on HIF-1α Protein Levels

Cell LineTreatmentConcentration (µM)Reduction in HIF-1α Protein
WM1366 (Melanoma)Ascorbic Acid5~50-60%
WM1366 (Melanoma)Ascorbic Acid50~50-60%
K562 (Leukemia)High Ascorbic AcidNot specifiedSignificant reduction
HL60 (Leukemia)High Ascorbic AcidNot specifiedSignificant reduction

Data sourced from references[7][18].

Table 3: Enhancement of TET Enzyme Activity by Ascorbic Acid

Cell LineTreatmentConcentration (mM)Observation
OC-LY1 (Lymphoma)Ascorbic Acid1Increased TET activity
Karpas 299 (Lymphoma)Ascorbic Acid1Increased TET activity
Mouse ES CellsAscorbic Acid0.113% decrease in 5mC after 1 day
Mouse ES CellsAscorbic Acid0.132-40% decrease in 5mC after 2-3 days

Data sourced from references[8][9].

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Measurement of Total Antioxidant Capacity (TAC)

This protocol describes a colorimetric assay to determine the total antioxidant capacity of a sample, expressed as ascorbic acid equivalent antioxidant capacity (AAEAC).

Materials:

  • Ascorbic acid standard

  • Distilled deionized water (DDW)

  • Sample (e.g., cell lysate, plasma)

  • Colorimetric reagent (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Microplate reader

Procedure:

  • Preparation of Ascorbic Acid Standards:

    • Prepare a 50 mM stock solution of ascorbic acid in DDW.

    • Perform serial dilutions to obtain standard concentrations ranging from 0.3125 mM to 2.5 mM.[19]

  • Sample Preparation:

    • Dilute samples as necessary to fall within the range of the standard curve.

  • Assay:

    • Add a specific volume of standards and samples to microplate wells.

    • Add the colorimetric reagent to each well.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.[19]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding ascorbic acid concentrations.

    • Determine the TAC of the samples by interpolating their absorbance values from the standard curve.

Western Blot for HIF-1α Degradation

This protocol outlines the steps to assess the effect of ascorbic acid on HIF-1α protein levels.

Materials:

  • Cell culture reagents

  • Ascorbic acid

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of ascorbic acid or vehicle control for the desired time period.[6][11]

    • If inducing hypoxia, place cells in a hypoxia chamber (e.g., 1% O₂) or treat with a hypoxia-mimetic agent (e.g., CoCl₂).[6][11]

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[11]

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in HIF-1α protein levels.[18]

In Vitro TET Enzyme Activity Assay

This protocol describes a method to measure the enzymatic activity of TET proteins in nuclear extracts.

Materials:

  • Cultured cells

  • Ascorbic acid

  • Nuclear extraction kit or buffers

  • TET activity assay kit (e.g., Epigentek)

  • Microplate reader

Procedure:

  • Cell Treatment and Nuclear Extraction:

    • Treat cells with ascorbic acid or vehicle control.

    • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.[8]

  • TET Activity Assay:

    • Perform the TET activity assay on the nuclear extracts using a commercial kit, following the manufacturer's instructions. These kits typically involve an ELISA-like format where a substrate containing 5-methylcytosine (B146107) is incubated with the nuclear extract, and the resulting 5-hydroxymethylcytosine (B124674) is detected colorimetrically or fluorometrically.[8]

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the TET enzyme activity based on the signal intensity, often relative to a standard or control.

GLUT-mediated Dehydroascorbic Acid (DHA) Transport Assay

This protocol details a method to measure the uptake of DHA into cells, often using a Xenopus laevis oocyte expression system.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the GLUT transporter of interest (e.g., GLUT1, GLUT3)

  • Radiolabeled [¹⁴C]DHA

  • Transport buffer

  • Scintillation counter

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject oocytes with the cRNA of the GLUT transporter or water (as a control).

    • Incubate the oocytes for 2-3 days to allow for protein expression.[20]

  • Transport Assay:

    • Incubate the oocytes in transport buffer containing [¹⁴C]DHA for a specific time period (e.g., 10 minutes).

    • To determine kinetic parameters, use varying concentrations of [¹⁴C]DHA.[20]

    • To test for inhibition, include potential inhibitors (e.g., flavonoids, cytochalasin B) in the transport buffer.[20]

  • Measurement of Uptake:

    • Wash the oocytes thoroughly with ice-cold buffer to remove extracellular radiolabel.

    • Lyse the oocytes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of DHA uptake.

    • For kinetic analysis, plot the uptake rate against the DHA concentration and fit the data to the Michaelis-Menten equation to determine V_max_ and K_m_.[20]

Measurement of Intracellular Ascorbic Acid and DKG Levels

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify intracellular levels of ascorbic acid and its metabolites.

Materials:

  • Cultured cells or tissue samples

  • Metaphosphoric acid (MPA) or other suitable extraction buffer

  • HPLC system with a suitable column (e.g., HILIC) and detector (e.g., UV or electrochemical)

  • Standards for ascorbic acid and DKG

Procedure:

  • Sample Preparation:

    • Harvest cells or homogenize tissue samples.

    • Extract the metabolites using an ice-cold extraction buffer such as MPA to stabilize ascorbic acid and precipitate proteins.[4][21]

    • Centrifuge the samples to remove cell debris and protein.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the compounds using an appropriate mobile phase and column.

    • Detect and quantify ascorbic acid and DKG based on their retention times and peak areas compared to known standards.[4][21]

  • Data Analysis:

    • Calculate the intracellular concentrations of ascorbic acid and DKG, often normalized to cell number or protein content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Ascorbic_Acid_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ascorbic Acid (AA) Ascorbic Acid (AA) Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Ascorbic Acid (AA)->Dehydroascorbic Acid (DHA) Oxidation/Reduction SVCTs SVCTs Ascorbic Acid (AA)->SVCTs Transport GLUTs GLUTs Dehydroascorbic Acid (DHA)->GLUTs Transport Ascorbic Acid (AA) Ascorbic Acid (AA) Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) Ascorbic Acid (AA) ->Dehydroascorbic Acid (DHA) Reduction/Oxidation 2,3-Diketogulonic Acid (DKG) 2,3-Diketogulonic Acid (DKG) Dehydroascorbic Acid (DHA) ->2,3-Diketogulonic Acid (DKG) Irreversible Hydrolysis SVCTs->Ascorbic Acid (AA) GLUTs->Dehydroascorbic Acid (DHA)

Caption: Cellular uptake and metabolism of ascorbic acid.

DKG_Independent_Activities cluster_antioxidant Antioxidant Activity cluster_prooxidant Pro-oxidant Activity (High Dose) cluster_cofactor Enzymatic Cofactor Ascorbic Acid Ascorbic Acid ROS ROS Ascorbic Acid->ROS Scavenges H2O2 H2O2 Ascorbic Acid->H2O2 Generates HIF-1α Degradation HIF-1α Degradation Ascorbic Acid->HIF-1α Degradation Promotes TET Enzyme Activity TET Enzyme Activity Ascorbic Acid->TET Enzyme Activity Enhances Collagen Synthesis Collagen Synthesis Ascorbic Acid->Collagen Synthesis Required for Neutralized ROS Neutralized ROS ROS->Neutralized ROS Cell Death Cell Death H2O2->Cell Death

Caption: DKG-independent activities of ascorbic acid.

DKG_Dependent_Activities cluster_reprogramming Somatic Cell Reprogramming Ascorbic Acid Ascorbic Acid DHA Dehydroascorbic Acid Ascorbic Acid->DHA Oxidation DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis MET Mesenchymal-Epithelial Transition DKG->MET Induces TCA Cycle Modulation TCA Cycle Modulation DKG->TCA Cycle Modulation Modulates

Caption: DKG-dependent activities of ascorbic acid.

Western_Blot_Workflow Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for Western blotting.

References

A Comparative Evaluation of the Antitumor Properties of 2,3-Diketogulonic Acid Versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitumor properties of ascorbic acid (Vitamin C) and its oxidative degradation product, 2,3-diketogulonic acid. While ascorbic acid has been extensively studied for its potential anticancer effects, research on the direct antitumor activity of 2,3-diketogulonic acid is notably limited. This document summarizes the existing experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways associated with ascorbic acid's anticancer mechanisms.

Executive Summary

Ascorbic acid has demonstrated a dual role in cancer treatment, acting as an antioxidant at physiological concentrations and a pro-oxidant at pharmacological doses, the latter being responsible for its primary antitumor effects.[1][2] High concentrations of ascorbic acid can lead to the production of hydrogen peroxide (H₂O₂), which selectively induces cytotoxicity in cancer cells.[1][3] Furthermore, ascorbic acid influences various signaling pathways, notably regulating hypoxia-inducible factor-1α (HIF-1α) and the activity of Ten-Eleven Translocation (TET) enzymes involved in DNA demethylation.[4]

In stark contrast, there is a significant lack of contemporary research evaluating the direct antitumor properties of 2,3-diketogulonic acid. It is primarily recognized as a terminal, irreversible breakdown product of ascorbic acid.[5] An early study from 1971 investigated the antitumor potency of ascorbic acid, dehydroascorbic acid, and 2,3-diketogulonic acid on Sarcoma 180 in mice; however, the detailed quantitative findings of this study are not readily accessible in modern literature databases.[6] While some research indicates that 2,3-diketogulonic acid can quench reactive oxygen species, its potential to induce cancer cell death remains largely unexplored.[7][8]

This guide will proceed with a detailed analysis of ascorbic acid's antitumor profile, supported by available quantitative data, and will highlight the current knowledge gap regarding the bioactivity of 2,3-diketogulonic acid.

Data Presentation: Quantitative Comparison

Due to the scarcity of research on the direct antitumor effects of 2,3-diketogulonic acid, a direct quantitative comparison with ascorbic acid is not feasible at this time. The following tables summarize the in vitro cytotoxicity of ascorbic acid against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Ascorbic Acid (IC50 Values)

Cell LineCancer TypeIC50 ConcentrationReference
OECM-1Oral Epidermoid CarcinomaApprox. 2 mM (for 5h treatment)[9]
SGNormal Gingival EpithelialHigher than OECM-1[9]
DU-145Prostate CarcinomaApprox. 10 nM (in combination with Docetaxel)[10]
Various Tumor Cell LinesVarious Cancers1 to 20 mM[11]
Osteosarcoma Stem CellsOsteosarcoma15.5 mmol L⁻¹[12]
U2OSOsteosarcoma>19 mmol L⁻¹[12]
HEK293Human Embryonic KidneyApprox. 19 mmol L⁻¹[12]
hMSCHuman Mesenchymal Stem CellsLower than HEK293 and U2OS[12]

Note: IC50 values for ascorbic acid can vary significantly based on the cell line, incubation time, and assay method used. The pro-oxidant effect of ascorbic acid is concentration-dependent, with higher concentrations generally leading to increased cytotoxicity.

Table 2: Comparative Properties of Ascorbic Acid and 2,3-Diketogulonic Acid

PropertyAscorbic Acid2,3-Diketogulonic Acid
Primary Role in Cancer Pro-oxidant at high doses, inducing cytotoxicity; cofactor for dioxygenases.[1][4]Primarily a degradation product of ascorbic acid; potential for ROS quenching.[5][7]
Mechanism of Action Generation of H₂O₂, modulation of HIF-1α and TET enzymes.[1][4]Largely unknown, though it can be oxidized by various ROS.[7][8]
In Vitro Cytotoxicity Demonstrated across numerous cancer cell lines.[9][10][11][12]No recent, direct evidence of cytotoxicity available.
Stability Unstable in solution, readily oxidized.Irreversible breakdown product of dehydroascorbic acid.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antitumor properties. The following protocols are based on established methods for evaluating the effects of ascorbic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare fresh solutions of ascorbic acid at various concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

  • MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antitumor properties of ascorbic acid.

Ascorbic_Acid_Metabolism Ascorbic_Acid Ascorbic Acid (Reduced Form) Dehydroascorbic_Acid Dehydroascorbic Acid (Oxidized Form) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (Reversible) Dehydroascorbic_Acid->Ascorbic_Acid Reduction DKG 2,3-Diketogulonic Acid (Irreversible Breakdown) Dehydroascorbic_Acid->DKG Hydrolysis (Irreversible) Ascorbic_Acid_Antitumor_Mechanisms cluster_extracellular Extracellular cluster_intracellular Intracellular High_Dose_AA High-Dose Ascorbic Acid H2O2 Hydrogen Peroxide (H₂O₂) High_Dose_AA->H2O2 Pro-oxidant Effect H2O2_in H₂O₂ Diffusion H2O2->H2O2_in Enters Cell ROS Increased ROS H2O2_in->ROS DNA_Damage DNA Damage & Apoptosis ROS->DNA_Damage HIF HIF-1α Degradation TET TET Enzyme Activation (Epigenetic Regulation) AA_cofactor Ascorbic Acid as Cofactor AA_cofactor->HIF AA_cofactor->TET Experimental_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Lines Treatment Treatment with Ascorbic Acid or 2,3-Diketogulonic Acid (Varying Concentrations) Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Diketo-L-gulonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2,3-Diketo-L-gulonic acid, a key intermediate in the biosynthesis of Vitamin C, ensuring its proper disposal is paramount for laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Properties and Hazards

This compound is a water-soluble, oxidized derivative of L-gulonic acid.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[5][6]

Property Information
Molecular Formula C6H8O7[1][7]
Molecular Weight 192.12 g/mol [1][7]
Appearance Solid or powder[1]
Solubility Soluble in water and organic solvents like DCM, DMF, and DMSO[1]
Hazard Classifications Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[4][5]

Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[4][5] It is crucial to prevent the chemical from entering drains and the environment.[3][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a suitable, closed, and properly labeled container.[5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6]

  • Disposal Options:

    • Option A: Licensed Waste Disposal Company:

      • Entrust the disposal to a licensed waste disposal company.[3] This is the most recommended and safest method.

    • Option B: Controlled Incineration:

      • An alternative is controlled incineration with flue gas scrubbing.[5] This should only be performed by facilities equipped for such procedures.

    • Option C: Neutralization (for small quantities):

      • For very small spills or residual amounts, neutralization may be considered. However, this should only be performed by trained personnel.[8]

      • Slowly add a suitable base, such as sodium bicarbonate (baking soda), to an aqueous solution of the acid until the pH is between 5.5 and 9.5.[8][9]

      • This neutralized solution may then be disposed of down the drain with a large volume of water (at least 20 parts water to the neutralized solution), subject to local regulations.[8]

Accidental Release Measures

In the event of a spill:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[6][7]

  • Personal Protection: Wear appropriate personal protective equipment, including a respirator if dust is generated.[5][6]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[5]

    • For solid spills, sweep up the material and place it into a suitable disposal container. Avoid generating dust.[6][7]

    • For solutions, absorb the spill with an inert material and place it in a suitable disposal container.

  • Disposal of Cleanup Materials: Dispose of contaminated materials in the same manner as the chemical waste.[5]

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Decision cluster_spill Spill Response start Waste this compound collect Collect in a labeled, closed container start->collect store Store in a cool, dry, well-ventilated area collect->store decision Select Disposal Method store->decision licensed_disposal Licensed Waste Disposal Company decision->licensed_disposal Recommended incineration Controlled Incineration decision->incineration Alternative neutralization Neutralization (Small Quantities Only) decision->neutralization Limited Use drain_disposal Drain Disposal (Check Local Regulations) neutralization->drain_disposal spill Accidental Spill ppe Wear Appropriate PPE spill->ppe contain Contain and Clean Up ppe->contain spill_disposal Dispose of as Chemical Waste contain->spill_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,3-Diketo-L-gulonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of 2,3-Diketo-L-gulonic acid (CAS: 3445-22-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Equipment Standard/Regulation
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.Wear appropriate protective gloves to prevent skin exposure.[2]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or equivalent particulate respirator is recommended.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to minimize dust generation and accumulation.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand this safety guide.

  • Dispensing: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transferring the substance.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

  • Keep away from incompatible materials.

Disposal Plan

Waste Characterization:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Disposal Procedures:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Neutralize acidic solutions with a suitable base (e.g., sodium bicarbonate) before disposal.[5] Check the pH to ensure it is neutral (pH 7) before disposing down the drain with copious amounts of water, if permitted by local regulations.[5]

  • Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the chemical should be disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) three times. The rinsate should be collected and treated as chemical waste. Once cleaned, the container can be disposed of or recycled according to institutional guidelines.

Emergency Procedures: Accidental Release

In the event of a spill, follow the workflow below.

Spill_Response_Workflow Workflow for Chemical Spill Response Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Lab Supervisor Evacuate->Alert Ensure safety PPE 3. Don Appropriate PPE Alert->PPE Prepare for cleanup Contain 4. Contain the Spill PPE->Contain If safe to do so Cleanup 5. Clean Up Spill Contain->Cleanup Dispose 6. Dispose of Waste Cleanup->Dispose Place in a sealed, labeled waste container Decontaminate 7. Decontaminate Area & Equipment Dispose->Decontaminate Report 8. Report the Incident Decontaminate->Report Follow institutional policy

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.